3-Chloropropanoic anhydride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropropanoyl 3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBHOXSQYAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)OC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloropropanoic anhydride CAS number and structure
An In-Depth Technical Guide to 3-Chloropropanoic Anhydride for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Identity: CAS Number and Molecular Structure
This compound is a symmetrical anhydride derived from 3-chloropropanoic acid. Its unique structure, featuring two electrophilic carbonyl centers and reactive C-Cl bonds, makes it a valuable building block for introducing the 3-chloropropanoyl moiety into various molecular scaffolds.
-
Chemical Name: 3-chloropropanoyl 3-chloropropanoate[1]
-
Synonyms: 3-Chloropropionic anhydride[1][2], Propanoic acid, 3-chloro-, anhydride with 3-chloropropanoic acid[2][3]
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the physical and spectroscopic properties of a reagent is fundamental to its effective application in experimental design.
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Boiling Point | 108–110 °C (at 5 Torr) | [2][7] |
| Density | ~1.318 - 1.4 g/cm³ (estimated) | [2][5][7] |
| Purity | Typically ≥95% | [3][4] |
| Storage Temperature | 2°C - 8°C or -20°C, keep dry | [2][3][5] |
Spectroscopic Data
Spectroscopic analysis confirms the structural integrity of the anhydride.
-
Infrared (IR) Spectroscopy: Key signals include a strong absorption band around 1800 cm⁻¹ characteristic of the C=O stretching in an anhydride, and another at approximately 600 cm⁻¹ for the C-Cl stretching.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows multiplets in the δ 2.8–3.2 ppm range corresponding to the four protons of the two CH₂Cl groups, and signals between δ 4.3–4.6 ppm for the two protons of the COO-CH₂ groups.[7]
Synthesis and Production
The primary route to this compound involves the dehydration of its parent carboxylic acid, 3-chloropropanoic acid. This transformation is a cornerstone of its industrial production.
Conceptual Synthesis Pathway
The synthesis is conceptually straightforward: two molecules of 3-chloropropanoic acid are condensed with the removal of one molecule of water, typically facilitated by a strong dehydrating agent or by forming a more reactive acyl intermediate.
Caption: Conceptual workflow for the synthesis of this compound.
Precursor Synthesis: 3-Chloropropanoic Acid
The availability of high-purity 3-chloropropanoic acid is critical. Common patented methods include the hydrochlorination of acrylic acid.[7] An alternative laboratory-scale preparation involves the hydrolysis of ethylene cyanohydrin with concentrated hydrochloric acid.[8]
Experimental Protocol: Dehydration of 3-Chloropropanoic Acid
This protocol is a representative method. Causality: The choice of a dehydrating agent like Propane Phosphonic Acid Anhydride (T3P®) is advantageous due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.[9]
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen to maintain an inert atmosphere, preventing hydrolysis of the anhydride.
-
Reagent Charging: 3-Chloropropanoic acid (2.0 equivalents) is dissolved in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane).
-
Dehydrating Agent Addition: A solution of T3P® (1.1 equivalents in ethyl acetate) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. This controlled addition manages the exothermic nature of the reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the high electrophilicity of its carbonyl carbons. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Core Reactivity: Nucleophilic Acyl Substitution
The anhydride linkage is an excellent leaving group, making the molecule a potent acylating agent. This reactivity is harnessed to form esters, amides, and other acyl derivatives.
Caption: General mechanism of nucleophilic acyl substitution.
Key Applications
-
Pharmaceutical Intermediates: this compound is a key reagent for building chlorinated heterocyclic compounds, which are common motifs in antimicrobial agents and kinase inhibitors.[7]
-
Prodrug Synthesis: It is used to acylate amines or alcohols in active pharmaceutical ingredients (APIs). For example, it can facilitate the acetylation of amines in drug candidates like 5′-sulfamoyl adenosine derivatives, a strategy often employed to enhance bioavailability and modify pharmacokinetic profiles.[7]
-
Peptide Coupling: The anhydride can be used to activate carboxylic acids for peptide bond formation, for instance, in the synthesis of succinimidyl 3-chloropropionate, a coupling reagent.[5]
-
Agrochemicals and Polymers: Beyond pharmaceuticals, it serves as a precursor for herbicides and as a monomer in the production of polyimides, where it contributes to thermal stability.[7]
Safety, Handling, and Storage
Due to its reactivity, proper handling of this compound is imperative for laboratory safety.
-
Precautions for Safe Handling:
-
Always work in a well-ventilated area or a chemical fume hood to avoid inhaling fumes.[4]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]
-
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][10]
-
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
-
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperatures range from 2-8°C to -20°C to ensure long-term stability.[2][3][5]
-
The compound readily hydrolyzes in the presence of water to form 3-chloropropanoic acid.[7] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
References
- 1. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropionic anhydride | 20495-99-2 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. aksci.com [aksci.com]
- 5. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 6. 20495-99-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound () for sale [vulcanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. curiaglobal.com [curiaglobal.com]
- 10. fishersci.com [fishersci.com]
Navigating the Reactivity and Stability of 3-Chloropropanoic Anhydride: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract
3-Chloropropanoic anhydride is a bifunctional reagent of significant interest in organic synthesis, offering both a reactive anhydride for acylation and a chlorinated alkyl chain for subsequent nucleophilic displacement. This dual-purpose structure allows for the efficient construction of complex molecular architectures. However, its high reactivity is intrinsically linked to considerable stability challenges, primarily its pronounced sensitivity to hydrolysis. This guide provides a comprehensive technical overview of the reactivity, stability, and handling of this compound. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to enable its safe and effective use in the laboratory. We will explore its mechanistic pathways in acylation, its utility in heterocyclic synthesis, and the critical parameters for its storage to mitigate degradation.
Table of Contents
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Introduction: The Synthetic Utility of a Bifunctional Reagent
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Core Reactivity Profile: Acylation and Beyond
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Mechanism of Nucleophilic Acyl Substitution
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Substrate Scope and Optimization of Reaction Conditions
-
-
The Role of the C3-Chloro Substituent in Synthesis
-
Intramolecular Cyclization: A Pathway to Heterocycles
-
Intermolecular Nucleophilic Substitution
-
-
Stability and Controlled Handling
-
Hydrolysis: The Predominant Decomposition Pathway
-
Thermal Considerations
-
Best Practices for Storage and Handling
-
-
Experimental Methodologies
-
Protocol 1: A General Procedure for the Acylation of a Primary Amine
-
Protocol 2: A Method for Monitoring Hydrolytic Decomposition via ¹H NMR
-
-
References
Introduction: The Synthetic Utility of a Bifunctional Reagent
This compound, with the chemical structure (ClCH₂CH₂CO)₂O, is a symmetrical anhydride that serves as a valuable building block in organic chemistry. Its primary utility is derived from its two distinct reactive sites. The anhydride moiety is a highly reactive acylating agent, capable of readily transferring the 3-chloropropanoyl group to a wide range of nucleophiles, including amines, alcohols, and thiols. Concurrently, the chlorine atom on the C3 position acts as a latent electrophilic center, providing a "handle" for subsequent synthetic transformations such as nucleophilic substitutions or elimination reactions. This inherent bifunctionality allows for the streamlined synthesis of complex molecules. However, the electrophilic nature of the carbonyl carbons also renders the molecule highly susceptible to hydrolysis, which is the principal challenge in its storage and handling. A thorough understanding of this reactivity-stability paradox is essential for its successful implementation in any synthetic workflow.
Core Reactivity Profile: Acylation and Beyond
The most prevalent application of this compound is as an acylating agent, delivering the 3-chloropropanoyl moiety to a nucleophilic substrate.
Mechanism of Nucleophilic Acyl Substitution
The acylation reaction proceeds via a well-established nucleophilic acyl substitution mechanism. A nucleophile (Nu-H) initiates the reaction by attacking one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a 3-chloropropanoate ion, a relatively stable leaving group, to yield the acylated product. This process also generates one equivalent of 3-chloropropanoic acid as a byproduct. To enhance the nucleophilicity of the substrate and to neutralize the acidic byproduct, a non-nucleophilic base is typically employed.
Figure 1: General mechanism for nucleophilic acylation.
Substrate Scope and Optimization of Reaction Conditions
This compound demonstrates broad reactivity with a variety of nucleophiles. Primary and secondary amines are particularly reactive, typically undergoing acylation at temperatures ranging from 0 °C to ambient in the presence of a tertiary amine base like triethylamine or N,N-diisopropylethylamine. The reaction is usually conducted in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Alcohols can also be acylated, although they may necessitate the use of a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), to achieve comparable reaction rates.
| Nucleophile | Typical Base | Catalyst (if any) | Solvent | Typical Yield |
| Primary Amine | Triethylamine | None | DCM | 85-95% |
| Secondary Amine | Triethylamine | None | THF | 80-90% |
| Primary Alcohol | Triethylamine | DMAP (catalytic) | DCM | 75-90% |
| Phenol | Pyridine | None | Dioxane | 65-80% |
| Table 1: Representative conditions for acylation reactions with this compound. |
The choice of base is a critical parameter. It must be sufficiently basic to deprotonate the nucleophile and neutralize the acid byproduct, yet non-nucleophilic enough to avoid competing with the substrate. Stoichiometrically, at least 0.5 equivalents of the anhydride are required per equivalent of the nucleophile, though a slight excess (e.g., 0.6 equivalents) is often used to drive the reaction to completion.
The Role of the C3-Chloro Substituent in Synthesis
The synthetic versatility of this compound is significantly enhanced by the reactivity of the C3-chloro group in the acylated product.
Intramolecular Cyclization: A Pathway to Heterocycles
Following the initial acylation, the terminal chlorine atom can participate in intramolecular cyclization reactions. A prominent example is the synthesis of β-lactams. Acylation of a primary amine, followed by treatment with a strong, non-nucleophilic base (e.g., sodium hydride or lithium bis(trimethylsilyl)amide), can induce deprotonation of the newly formed amide. The resulting amide anion can then displace the chloride via an intramolecular Sₙ2 reaction to form the strained four-membered β-lactam ring, a core structure in many antibiotic families.
Figure 2: Workflow for the synthesis of β-lactams.
Intermolecular Nucleophilic Substitution
Alternatively, the C3-chloro group can be displaced by an external nucleophile. This two-step sequence of acylation followed by substitution allows for the introduction of a wide array of functional groups. For instance, reaction with sodium azide (NaN₃) can introduce an azido group, which can be further elaborated, for example, through reduction to an amine or via click chemistry. Other common nucleophiles include thiols, cyanides, and various heterocycles.
Stability and Controlled Handling
The high reactivity of this compound necessitates stringent protocols for its storage and handling to prevent premature degradation.
Hydrolysis: The Predominant Decomposition Pathway
The primary mode of decomposition for this compound is hydrolysis. The presence of water, including atmospheric moisture, leads to the rapid breakdown of the anhydride into two equivalents of 3-chloropropanoic acid. This reaction is autocatalytic, as the acidic product can catalyze further hydrolysis, leading to an accelerating rate of decomposition.
Figure 3: The hydrolytic degradation of this compound.
Due to this extreme moisture sensitivity, all manipulations involving this compound must be performed under strictly anhydrous conditions, utilizing dried solvents and glassware, and under an inert atmosphere of nitrogen or argon.
Thermal Considerations
While primarily susceptible to hydrolysis, this compound can also undergo thermal decomposition at elevated temperatures. To maintain its integrity, prolonged exposure to heat should be avoided. For reactions requiring heat, it is best practice to add the anhydride to the pre-heated reaction mixture in portions.
Best Practices for Storage and Handling
To preserve the quality and reactivity of this compound, the following guidelines are strongly recommended:
-
Storage: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, a desiccator or a glovebox is ideal. Refrigeration at 2-8 °C is also recommended to minimize the rate of any potential decomposition.
-
Handling: All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat). Weighing and transfer operations should be performed as quickly as possible, ideally in a glovebox or under a blanket of inert gas to minimize exposure to atmospheric moisture.
| Parameter | Recommended Protocol | Justification |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents rapid hydrolysis from atmospheric moisture. |
| Temperature | Refrigerated (2-8 °C) | Reduces the rate of degradation. |
| Container | Tightly sealed, opaque or amber | Protects from moisture and potential photolytic degradation. |
| Table 2: Summary of recommended storage and handling conditions. |
Experimental Methodologies
The following protocols are intended as general starting points. For any new substrate, empirical optimization of reaction conditions is advised.
Protocol 1: A General Procedure for the Acylation of a Primary Amine
-
A flame-dried, two-neck round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with the primary amine (1.0 equivalent) and anhydrous dichloromethane (to achieve a concentration of 0.1-0.5 M).
-
The flask is cooled to 0 °C in an ice-water bath.
-
Triethylamine (1.1 equivalents) is added dropwise via syringe.
-
In a separate, dry flask, this compound (0.6 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane.
-
This anhydride solution is added dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched by the addition of deionized water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography or recrystallization as necessary.
Protocol 2: A Method for Monitoring Hydrolytic Decomposition via ¹H NMR
-
Inside an inert atmosphere glovebox, a stock solution of this compound is prepared in an anhydrous deuterated solvent (e.g., CDCl₃).
-
A portion of this solution is transferred to a dry NMR tube, which is then sealed with a cap and wrapped with parafilm.
-
An initial ¹H NMR spectrum is acquired as a baseline (t=0).
-
The sealed NMR tube is then removed from the glovebox and exposed to the ambient laboratory atmosphere for a set period (e.g., 1 hour).
-
A second ¹H NMR spectrum is acquired.
-
The extent of hydrolysis is quantified by comparing the integration of the characteristic methylene protons of the anhydride with those of the 3-chloropropanoic acid product. The appearance and growth of a broad singlet corresponding to the carboxylic acid proton is a definitive indicator of decomposition.
Conclusion: Maximizing Utility Through a Deep Understanding of Reactivity
This compound is a highly effective and versatile reagent, but its successful application is contingent upon a thorough understanding and respect for its inherent reactivity and instability. By implementing rigorous anhydrous techniques and adhering to strict storage and handling protocols, its primary decomposition pathway via hydrolysis can be effectively controlled. The capacity to acylate a wide range of nucleophiles while simultaneously installing a reactive chloro handle for further synthetic elaboration makes it a valuable asset in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. A comprehensive grasp of its dual reactivity is the key to unlocking its full synthetic potential.
Solubility and Reactivity Profile of 3-Chloropropanoic Anhydride in Organic Solvents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropropanoic anhydride is a reactive acylating agent pivotal in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2] Its utility is fundamentally governed by its behavior in solution, which is a complex interplay of physical dissolution and chemical reactivity. This guide provides a comprehensive analysis of the solubility and compatibility of this compound with common organic solvents. Rather than presenting a simple list of solubility values, we offer a framework for understanding its behavior based on solvent properties, enabling researchers to make informed decisions for reaction setup, purification, and handling. We also provide a robust, self-validating protocol for determining its solubility in non-nucleophilic solvents.
The Duality of Solubility and Reactivity
Unlike stable, unreactive compounds, the concept of "solubility" for a reactive reagent like this compound must be approached with caution. The electrophilic nature of the anhydride's carbonyl carbons makes it susceptible to nucleophilic attack by many common solvents.[1] Therefore, any discussion of its use in solution must distinguish between true physical dissolution and reactive decomposition.
This guide categorizes solvents into two primary groups:
-
Inert (Non-Reactive) Solvents: Solvents in which this compound dissolves without significant chemical reaction. These are the preferred media for storing the anhydride in solution (for short periods) and for reactions where the anhydride is the limiting or primary reagent.
-
Reactive (Nucleophilic) Solvents: Solvents that readily react with the anhydride, leading to its consumption. In these cases, the anhydride is not truly "dissolved" but is instead converted into a new chemical species.
The logical workflow for solvent selection is paramount and must precede any experimental work.
Caption: Logical workflow for selecting an appropriate solvent for this compound.
Solubility in Inert Organic Solvents
Inert solvents are those that do not possess nucleophilic functional groups capable of reacting with the anhydride functionality. These are broadly categorized as nonpolar and polar aprotic solvents.[3]
Predicted Solubility Profile
Based on its molecular structure—a symmetrical anhydride with two chloropropyl chains—we can predict its general solubility behavior. The molecule possesses polar carbonyl groups but also significant nonpolar character from the alkyl chains.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate, Acetone, 1,4-Dioxane | High | The polar C=O bonds of the anhydride interact favorably with the dipoles of these solvents. These are generally the best choices for achieving high concentrations. |
| Nonpolar Aprotic | Toluene, Hexanes, Cyclohexane | Low to Moderate | Lack of strong dipole-dipole interactions limits solubility. Toluene may offer slightly better solubility due to potential pi-stacking interactions. |
| "Borderline" Aprotic | Diethyl Ether | Moderate | While often considered nonpolar, the ether oxygen can solvate the electrophilic carbons of the anhydride to some extent, aiding dissolution. |
Protocol for Quantitative Solubility Determination
Since precise, published solubility data is scarce, this section provides a field-proven protocol for its determination. This method relies on gravimetric analysis after achieving equilibrium, which is a robust and reliable technique.[4]
Objective: To determine the solubility of this compound in a chosen inert solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Anhydrous inert solvent of choice (e.g., Dichloromethane)
-
Temperature-controlled shaker or stir plate with water bath
-
Glass vials with PTFE-lined caps
-
0.2 µm PTFE syringe filters
-
Gastight syringes
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum oven
Methodology:
-
Preparation: Add an excess amount of this compound to a tared glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the anhydrous inert solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated. Vigorous stirring is essential.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle for 1-2 hours at the same temperature. Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe, passing it through a 0.2 µm PTFE filter to remove any suspended solids. The filter and syringe should be pre-equilibrated at the working temperature to prevent precipitation.
-
Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact mass of the empty vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
Calculation:
-
Mass of dissolved anhydride = (Mass of vial with residue) - (Mass of empty vial)
-
Solubility (g/L) = (Mass of dissolved anhydride) / (Volume of aliquot taken)
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Run parallel experiments at 24 and 48 hours. If the calculated solubility is consistent, equilibrium has been reached.
-
Mass Balance: After the experiment, carefully dry the vial containing the undissolved solid and re-weigh it. The initial mass of anhydride minus the undissolved mass should approximate the amount that went into the solution, providing a rough check.
Compatibility with Reactive Solvents
Using this compound with protic or nucleophilic solvents constitutes a chemical reaction, not a simple dissolution. The solvent itself acts as a reagent.
Protic Solvents (Alcohols, Water)
Protic solvents contain O-H or N-H bonds and are nucleophilic.[3]
-
Water: this compound readily hydrolyzes in the presence of water to form two equivalents of 3-chloropropanoic acid.[1] This reaction is often rapid, especially with heat or catalytic acid/base. Therefore, all handling and reactions should be performed under strictly anhydrous conditions.
-
Alcohols (Methanol, Ethanol, etc.): Alcohols will react via alcoholysis to produce one equivalent of 3-chloropropanoic acid and one equivalent of the corresponding 3-chloropropanoate ester.[5] This is a common method for ester synthesis, where the alcohol is used as both the solvent and the reagent.
Caption: Reaction pathway of this compound with an alcohol solvent.
Amine Solvents
Primary and secondary amines are highly nucleophilic and will react vigorously with this compound in an aminolysis reaction.[6][7] This reaction yields one equivalent of the N-substituted 3-chloropropanamide and one equivalent of the ammonium salt of 3-chloropropanoic acid.[6] Using an amine as a solvent is only viable when it is the intended reactant.
Summary and Recommendations
The choice of solvent for this compound is dictated entirely by the intended application.
| Application | Recommended Solvent Class | Examples | Rationale & Key Considerations |
| Acylation Reactions (of non-solvent nucleophiles) | Polar Aprotic | DCM, THF, MeCN | Provides good solubility for both the anhydride and many substrates while remaining inert. Must be anhydrous. |
| Short-Term Storage in Solution | Polar Aprotic | Dichloromethane (DCM) | DCM is often preferred due to its high volatility, making it easy to remove post-reaction, and its general inertness. |
| Esterification | Protic (Alcohol) | Methanol, Ethanol | The alcohol serves as both the solvent and the nucleophilic reagent. The reaction proceeds to form an ester. |
| Amidation | Polar Aprotic | THF, DCM | The amine is typically added as a reagent to a solution of the anhydride in an inert aprotic solvent. |
Safety and Handling Precaution: Due to its reactivity, particularly with water, this compound should always be handled in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) using anhydrous solvents.[8] It is corrosive and moisture-sensitive. Store in a cool, dry place.[8]
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound - CAS - 20495-99-2 | Axios Research [axios-research.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
Spectral Analysis of 3-Chloropropanoic Anhydride: A Technical Guide
Abstract
This technical guide provides a detailed exploration of the spectral characteristics of 3-Chloropropanoic anhydride (CAS 20495-99-2). Due to the limited availability of published experimental spectra for this compound, this guide employs a foundational approach, utilizing the comprehensive spectral data of its precursor, 3-Chloropropanoic acid (CAS 107-94-8), as a reference for predictive analysis and interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound, with the molecular formula C₆H₈Cl₂O₃ and a molecular weight of 199.03 g/mol , is a reactive chemical intermediate.[1] Its structure, featuring two 3-chloropropanoyl units linked by an anhydride functional group, makes it a valuable reagent in organic synthesis, particularly for the introduction of the 3-chloropropanoyl moiety. Understanding its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.
This guide will navigate the theoretical and practical aspects of the spectral analysis of this compound. We will first present the molecular structure and then delve into the predicted and comparative analysis of its NMR, IR, and MS spectra, leveraging the well-documented data of 3-Chloropropanoic acid.
Molecular Structure
The structure of this compound is symmetrical, which has significant implications for its spectral signatures, particularly in NMR.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on its structure and by comparison with 3-Chloropropanoic acid.
¹H NMR Spectroscopy
Theoretical Analysis of this compound:
Due to the molecule's symmetry, the two 3-chloropropanoyl units are chemically equivalent. This means we would expect to see only two signals in the ¹H NMR spectrum, each representing a pair of equivalent methylene groups.
-
-CH₂-C=O: The protons on the carbon alpha to the carbonyl group are expected to appear as a triplet. The electron-withdrawing effect of the anhydride functionality will shift this signal downfield.
-
-CH₂-Cl: The protons on the carbon bearing the chlorine atom will also appear as a triplet, shifted further downfield due to the electronegativity of chlorine.
Reference Data: ¹H NMR of 3-Chloropropanoic Acid
The ¹H NMR spectrum of 3-Chloropropanoic acid provides a reliable reference for the chemical shifts of the methylene groups in a similar electronic environment.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| ~2.9 | Triplet | -CH₂-COOH | [2][3] |
| ~3.8 | Triplet | -CH₂-Cl | [2][3] |
Predicted ¹H NMR Data for this compound:
Based on the reference data and considering the increased electron-withdrawing nature of the anhydride linkage compared to a carboxylic acid, we can predict the following spectrum for the anhydride:
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ~3.1 | Triplet | -CH₂-C=O |
| ~3.9 | Triplet | -CH₂-Cl |
¹³C NMR Spectroscopy
Theoretical Analysis of this compound:
Similarly, due to the molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show only three distinct signals:
-
C=O: The carbonyl carbon of the anhydride.
-
-CH₂-C=O: The carbon alpha to the carbonyl group.
-
-CH₂-Cl: The carbon attached to the chlorine atom.
Reference Data: ¹³C NMR of 3-Chloropropanoic Acid
| Chemical Shift (δ) ppm | Assignment | Reference |
| ~38 | -CH₂-COOH | [4] |
| ~45 | -CH₂-Cl | [4] |
| ~176 | -COOH | [4] |
Predicted ¹³C NMR Data for this compound:
The anhydride carbonyl carbon is expected to be slightly upfield compared to the carboxylic acid carbonyl. The positions of the methylene carbons should be similar, with slight downfield shifts.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~39 | -CH₂-C=O |
| ~46 | -CH₂-Cl |
| ~170 | C=O |
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra for a compound like this compound.
Caption: General workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Theoretical Analysis of this compound:
The key functional group in this compound is the acid anhydride, which is characterized by two strong C=O stretching vibrations. Other expected absorptions include C-O stretching and C-Cl stretching.
Reference Data: IR of 3-Chloropropanoic Acid
The IR spectrum of 3-Chloropropanoic acid is dominated by the characteristic absorptions of the carboxylic acid group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~1715 | Strong | C=O stretch (carboxylic acid) | [5] |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) | [5] |
| ~1200 | Strong | C-O stretch (carboxylic acid) | [5] |
| ~650 | Medium | C-Cl stretch | [5] |
Predicted IR Data for this compound:
The anhydride will show two carbonyl peaks, typically one around 1820 cm⁻¹ and another around 1750 cm⁻¹. The broad O-H stretch will be absent.
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| ~1820 | Strong | C=O stretch (symmetric) |
| ~1750 | Strong | C=O stretch (asymmetric) |
| ~1050 | Strong | C-O stretch (anhydride) |
| ~650 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Theoretical Analysis of this compound:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (199.03 g/mol ). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic. The fragmentation is likely to proceed through the cleavage of the anhydride bond and loss of small molecules.
Reference Data: Mass Spectrum of 3-Chloropropanoic Acid
The mass spectrum of 3-Chloropropanoic acid shows a molecular ion at m/z 108 (for the ³⁵Cl isotope) and 110 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.[6]
Predicted Fragmentation for this compound:
A plausible fragmentation pathway for this compound would involve the formation of the 3-chloropropanoyl cation.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Predicted Mass Spectrum Data for this compound:
| m/z | Relative Intensity | Assignment |
| 198, 200, 202 | Low | [M]⁺˙ |
| 91, 93 | High | [CH₂ClCH₂CO]⁺ |
| 75, 77 | Medium | [CH₂ClCH₂]⁺ |
Conclusion
While experimental spectral data for this compound is not widely published, a thorough understanding of its expected spectral characteristics can be achieved through a comparative analysis with its precursor, 3-Chloropropanoic acid. This guide provides a framework for the prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided protocols and theoretical discussions serve as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize it in their synthetic endeavors.
References
- 1. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropropionic acid(107-94-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropropionic acid(107-94-8) 13C NMR [m.chemicalbook.com]
- 5. 3-Chloropropionic acid(107-94-8) IR Spectrum [chemicalbook.com]
- 6. Propanoic acid, 3-chloro- [webbook.nist.gov]
Unveiling the Acylation Mechanism of 3-Chloropropanoic Anhydride: A Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acylation stands as a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules and the functionalization of drug candidates. Among the arsenal of acylating agents, 3-chloropropanoic anhydride presents a unique combination of reactivity and functionality. Its structure not only facilitates efficient acyl transfer but also incorporates a versatile 3-chloropropyl moiety, a valuable synthetic handle for subsequent transformations. This guide provides an in-depth exploration of the mechanism of action of this compound in acylation reactions. We will dissect the fundamental principles of its reactivity, explore catalyzed and uncatalyzed pathways for the acylation of key nucleophiles, and discuss the strategic implications of its bifunctional nature in the context of drug discovery and development.
Foundational Characteristics of this compound
A comprehensive understanding of any reagent begins with its intrinsic physicochemical properties. This compound is a symmetrical anhydride derived from 3-chloropropanoic acid.[1] Its reactivity is primarily governed by the two highly electrophilic carbonyl carbons, making it a potent agent for nucleophilic acyl substitution.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂O₃ | [2] |
| Molecular Weight | 199.03 g/mol | [2] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 108–110°C | [1] |
| Density | ~1.3-1.4 g/cm³ | [1][3] |
| CAS Number | 20495-99-2 | [4] |
The molecule's reactivity profile places it between the highly aggressive acyl chlorides and the more stable carboxylic acids and esters.[5][6] This intermediate reactivity allows for effective acylation under conditions that are often milder than those required for acyl chlorides, minimizing potential side reactions with sensitive functional groups.[7] However, like most anhydrides, it readily hydrolyzes in the presence of water to form two equivalents of the parent carboxylic acid, 3-chloropropanoic acid, a critical consideration for its handling and storage.[1][8]
The Core Mechanism: Nucleophilic Acyl Substitution
The primary pathway through which this compound participates in acylation is the nucleophilic acyl substitution, often described as a nucleophilic addition-elimination mechanism.[5][9][10] This two-step process is fundamental to its reactions with a wide array of nucleophiles, including alcohols and amines.
The general mechanism proceeds as follows:
-
Nucleophilic Addition: The nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbonyl π-bond, and its electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[10]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the 3-chloropropanoate ion—a relatively stable carboxylate anion that serves as a good leaving group.[9][11]
-
Deprotonation: The resulting product is typically protonated. A weak base, which can be another molecule of the nucleophile or an added scavenger base, removes the proton to yield the final, neutral acylated product.[9]
Caption: General mechanism of nucleophilic acyl substitution with an anhydride.
Acylation of Alcohols: Ester Formation
The reaction of this compound with alcohols yields 3-chloropropanoate esters, a common transformation in organic synthesis. While the reaction can proceed without a catalyst, it is often accelerated by the addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a Lewis acid.[12]
The Role of Catalysis:
-
Base Catalysis (e.g., Pyridine, DMAP): Pyridine acts as a weak base to neutralize the 3-chloropropanoic acid byproduct. DMAP is a more potent, "hypernucleophilic" catalyst. It first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself, leading to a dramatic increase in the rate of reaction with the alcohol.[12]
-
Lewis Acid Catalysis (e.g., Cu(OTf)₂, Sc(OTf)₃): Lewis acids coordinate to one of the carbonyl oxygens of the anhydride.[13][14] This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[15] This is particularly effective for the acylation of sterically hindered or electronically deactivated alcohols.[13][16]
Caption: Logical workflow for Lewis acid-catalyzed esterification.
Field-Proven Protocol: Lewis Acid-Catalyzed Acylation of a Secondary Alcohol
-
System Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add a catalytic amount of copper(II) triflate (Cu(OTf)₂) (e.g., 1-5 mol%).[13] Stir the mixture until the catalyst dissolves.
-
Reagent Addition: Add this compound (1.1-1.5 eq) dropwise to the solution at room temperature. Causality: A slight excess of the anhydride ensures complete consumption of the more valuable alcohol substrate.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product by flash column chromatography on silica gel. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the absence of starting material and 3-chloropropanoic acid.
Acylation of Amines: Amide Formation
The reaction between this compound and primary or secondary amines is a robust and efficient method for forming amides.[17][18] Amines are generally more nucleophilic than alcohols, and these reactions often proceed rapidly at room temperature without the need for a catalyst.[18]
A key experimental choice revolves around managing the 3-chloropropanoic acid byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Two common strategies are employed:
-
Use of Excess Amine: Two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid byproduct, forming an ammonium salt.[19] This is practical when the amine is inexpensive and readily available.
-
Use of an External Base: One equivalent of the amine is used along with at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[18] The external base scavenges the acid byproduct, allowing the primary amine to be fully utilized for the acylation. This is the preferred method when the amine is complex or valuable.
Caption: Mechanism for the acylation of a primary amine.
The Strategic Role of the 3-Chloro Substituent
The true utility of this compound in drug development and complex synthesis lies in its bifunctional nature. While the anhydride moiety drives the acylation, the 3-chloro group on the acyl chain serves as a latent functional handle for a variety of strategic downstream transformations:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., thiols, amines, azides), allowing for the introduction of diverse chemical functionalities. This is a powerful strategy for library synthesis in drug discovery.
-
Covalent Inhibitor Synthesis: The 3-chloropropanoyl group can be a precursor to an α,β-unsaturated amide (an acrylamide) via an elimination reaction. Acrylamides are well-known Michael acceptors used to form covalent bonds with nucleophilic residues (like cysteine) in target proteins, a key mechanism for potent and selective kinase inhibitors.[1]
-
Cyclization Precursor: The chloroalkyl chain can participate in intramolecular cyclization reactions to form heterocyclic structures, which are common scaffolds in medicinal chemistry.[1]
Applications in Pharmaceutical and Agrochemical Synthesis
The unique reactivity and functionality of this compound have cemented its role as a key building block in several industries.
| Industry | Application Example | Rationale | Reference |
| Pharmaceuticals | Synthesis of kinase inhibitors and antimicrobial agents. | The 3-chloropropanoyl group serves as a precursor to a reactive "warhead" for covalent inhibition or as a handle for further modification. | [1] |
| Pharmaceuticals | Acylation of adenosine derivatives to improve bioavailability. | Modifying polar groups can enhance membrane permeability and metabolic stability. | [1] |
| Agrochemicals | Synthesis of chloropropionate ester herbicides. | The resulting esters can act as inhibitors of key plant enzymes like acetyl-CoA carboxylase. | [1] |
| Polymers | Monomer for polyimide production. | The incorporation of the chlorinated moiety can impart desirable properties such as thermal stability. | [1] |
Safety and Handling: A Self-Validating Protocol
As a reactive chemical, proper handling of this compound is paramount to ensure experimental safety and reproducibility.
-
Handling: Always handle in a well-ventilated chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[20][21]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances.[3][20] Anhydrides are water-reactive and will degrade upon exposure to atmospheric humidity.[1]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[20] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple acylating agent; it is a strategic tool for the modern chemist. Its mechanism of action is a classic example of nucleophilic acyl substitution, the efficiency of which can be finely tuned through the judicious use of catalysts. The true power of this reagent is realized by leveraging its bifunctional nature, where the acyl group enables robust amide or ester formation, and the chloro-substituent provides a gateway for diverse and complex molecular architectures. For researchers in drug discovery and process development, a thorough understanding of this reagent's mechanistic nuances is essential for unlocking its full synthetic potential.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 6. youtube.com [youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chemrevise.org [chemrevise.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. alevelchemistry2017.wordpress.com [alevelchemistry2017.wordpress.com]
- 20. aksci.com [aksci.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to 3-Chloropropanoic Anhydride: From Historical Context to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropanoic anhydride, with the chemical formula (ClCH₂CH₂CO)₂O, is a reactive acylating agent that serves as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it facilitates the introduction of the 3-chloropropanoyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of this compound, from its historical context within the broader discovery of acid anhydrides to its synthesis, characterization, and diverse applications in contemporary research and development.
I. Discovery and Historical Context: The Dawn of Anhydrides
While a specific date and individual credited with the first synthesis of this compound remains elusive in the historical chemical literature, its emergence is intrinsically linked to the broader discovery and understanding of carboxylic acid anhydrides in the 19th century.
The pioneering work of French chemist Charles Gerhardt in the 1850s was instrumental in elucidating the structure and reactivity of acid anhydrides.[1][2] Gerhardt's synthesis of acetic anhydride in 1852, by reacting benzoyl chloride with potassium acetate, challenged the prevailing chemical theories of the time and laid the foundation for understanding this important class of compounds.[1] His work demonstrated that acid anhydrides are derivatives of two carboxylic acid molecules from which a molecule of water has been removed.[3]
Similarly, the contributions of British chemist William Henry Perkin are noteworthy. Perkin's development of the "Perkin reaction" in 1868, which utilizes acid anhydrides in the synthesis of unsaturated carboxylic acids, further highlighted the synthetic potential of this functional group.[4][5][6][7][8]
The synthesis and investigation of halogenated carboxylic acids and their derivatives likely followed the establishment of these fundamental principles. The reactivity of the carbon-halogen bond and the acylating power of the anhydride functional group would have made compounds like this compound attractive targets for synthetic chemists exploring new molecular architectures.
II. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20495-99-2 | [9] |
| Molecular Formula | C₆H₈Cl₂O₃ | [9] |
| Molecular Weight | 199.03 g/mol | [9] |
| Appearance | Pale yellow liquid | [10] |
| Boiling Point | 108–110 °C | [10] |
| Density | ~1.4 g/cm³ (estimated) | [10] |
| SMILES | C(CCl)C(=O)OC(=O)CCCl | [9] |
| InChIKey | UQNMBHOXSQYAAC-UHFFFAOYSA-N | [9] |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Key Features | Source(s) |
| Infrared (IR) Spectroscopy | Strong absorption bands at ~1800 cm⁻¹ (C=O stretching) and ~600 cm⁻¹ (C-Cl stretching). | [10] |
| ¹H NMR Spectroscopy | δ 2.8–3.2 ppm (m, 4H, -CH₂Cl) and δ 4.3–4.6 ppm (m, 4H, -CH₂CO-). | [10] |
III. Synthesis of this compound
The primary route for the synthesis of this compound is through the dehydration of its parent carboxylic acid, 3-chloropropanoic acid.[10] This precursor is typically produced via the hydrochlorination of acrylic acid.[11][12]
Logical Workflow for the Synthesis of this compound
Caption: Overall synthetic pathway to this compound.
Experimental Protocol: Synthesis of 3-Chloropropanoic Acid
This protocol is based on patented industrial methods and should be adapted and optimized for laboratory scale with appropriate safety precautions.
Materials:
-
Acrylic acid
-
Hydrochloric acid (gas)
-
3-Chloropropanoic acid (for seeding the reaction)
-
Nitrogen gas
Procedure:
-
A reactor is charged with a seed amount of 3-chloropropanoic acid (70-100% by weight) and heated to 40–60 °C.[11]
-
Gaseous hydrochloric acid and acrylic acid are simultaneously introduced into the reactor.[11]
-
The reaction mixture is maintained at 40–60 °C with stirring.
-
Upon completion of the reaction, unreacted HCl is removed by purging with nitrogen gas or applying a reduced pressure.[10]
-
The crude 3-chloropropanoic acid is purified by azeotropic distillation to remove water and any residual HCl.[10]
Experimental Protocol: Synthesis of this compound
This is a representative laboratory-scale protocol based on general methods for anhydride synthesis.
Materials:
-
3-Chloropropanoic acid
-
Acetic anhydride
-
Inert solvent (e.g., dichloromethane)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2 equivalents of 3-chloropropanoic acid in a minimal amount of an inert solvent.
-
Add 1.1 equivalents of acetic anhydride to the solution.[10]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The acetic acid byproduct and the solvent are removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation.
IV. Reactivity and Mechanism of Action
The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbons, making it an excellent acylating agent.[10] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and thiols.
General Mechanism of Acylation
Caption: General mechanism of nucleophilic acyl substitution using this compound.
V. Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.
Synthesis of Pharmaceutical Intermediates
A significant application of this compound is in the synthesis of chlorinated heterocycles, which are common motifs in antimicrobial agents and kinase inhibitors.[10] For instance, it is used to acylate amines in the synthesis of 5'-sulfamoyl adenosine derivatives, which can enhance their bioavailability.[10]
Application in Peptide Synthesis
In peptide synthesis, this compound can be used to activate carboxylic acids for amide bond formation. It is also a precursor for the synthesis of succinimidyl 3-chloropropionate, a reagent used for peptide coupling.
Workflow for a Typical Acylation in Drug Synthesis
Caption: A generalized workflow illustrating the use of this compound in a multi-step drug synthesis.
Experimental Protocol: Acylation of an Amine
Materials:
-
Amine-containing substrate
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 equivalents of the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of this compound in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
VI. Safety and Handling
This compound is a reactive and corrosive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will readily hydrolyze to 3-chloropropanoic acid.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
VII. Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. While its specific discovery is not well-documented, its utility is a direct consequence of the foundational work on acid anhydrides by pioneering chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe application in the development of new pharmaceuticals and other valuable chemical entities. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic building block.
References
- 1. Charles Frédéric Gerhardt - Wikipedia [en.wikipedia.org]
- 2. Acid anhydride | chemical compound | Britannica [britannica.com]
- 3. longdom.org [longdom.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 6. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound () for sale [vulcanchem.com]
- 11. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]
- 12. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]
Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of 3-Chloropropanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Reagent
3-Chloropropanoic anhydride stands as a versatile and highly reactive bifunctional reagent, offering a unique combination of an acylating agent and a reactive alkyl halide moiety. This dual reactivity opens a gateway to a multitude of synthetic transformations, making it a valuable tool in the synthesis of complex organic molecules. Its utility spans from the construction of heterocyclic scaffolds, crucial in medicinal chemistry, to the functionalization of polymers and the development of novel agrochemicals. This in-depth technical guide explores the fundamental properties, synthesis, and reactivity of this compound, with a primary focus on illuminating its potential in cutting-edge research areas for scientists and drug development professionals.
Core Properties and Synthesis
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈Cl₂O₃ | [1][2] |
| Molecular Weight | 199.03 g/mol | [1][2] |
| Appearance | Pale yellow liquid | [3] |
| Boiling Point | 108–110°C | [3] |
| Density | ~1.4 g/cm³ (estimated) | [3] |
| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. Reacts with water. | [4] |
| Storage | Store at 2°C - 8°C, keep dry. | [5] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Strong absorption bands are typically observed around 1800 cm⁻¹ (C=O stretching) and 600 cm⁻¹ (C-Cl stretching).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR signals generally appear in the regions of δ 2.8–3.2 ppm (multiplet, 4H, CH₂Cl) and δ 4.3–4.6 ppm (multiplet, 2H, COO).[3]
Synthesis of this compound
The primary route for the synthesis of this compound involves the dehydration of its parent carboxylic acid, 3-chloropropanoic acid. This can be achieved using various dehydrating agents.
Workflow for the Synthesis of this compound:
References
Methodological & Application
Application Notes: 3-Chloropropanoic Anhydride in Peptide Synthesis Protocols
An in-depth guide to the strategic application of 3-Chloropropanoic Anhydride in advanced peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Abstract
The precise, site-specific modification of peptides is a critical discipline in the development of next-generation therapeutics, diagnostic agents, and research tools. This compound serves as a highly efficient reagent for the N-terminal acylation of peptides, introducing the 3-chloropropionyl (ClPr) group. This functional handle is not merely a capping agent but a versatile chemical anchor for subsequent covalent modifications. Its application is particularly notable in the synthesis of stapled peptides and for the site-specific conjugation of payloads. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert-driven insights to empower researchers in leveraging this powerful tool.
Introduction: The Strategic Value of the 3-Chloropropionyl Group
While simple N-terminal modifications like acetylation are common for increasing peptide stability, the introduction of a 3-chloropropionyl group offers a significant strategic advantage: it enables a two-step, orthogonal approach to peptide functionalization.[1] The initial acylation is a robust and predictable reaction compatible with standard solid-phase peptide synthesis (SPPS) workflows.[2] The resulting N-terminal alkyl chloride is a stable, yet reactive, electrophile.
This electrophilic handle is amenable to a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of various moieties, including:
-
Cyclization Linkers: For the synthesis of hydrocarbon-stapled peptides, which constrain the peptide into a desired conformation (e.g., an α-helix) to enhance target affinity and cellular uptake.[3][4][5]
-
Affinity Tags & Probes: Introduction of biotin for purification or pull-down assays, or fluorescent dyes for imaging applications.
-
Pharmacokinetic Modifiers: Conjugation of molecules like polyethylene glycol (PEG) to improve serum half-life.
-
Drug Payloads: Creation of peptide-drug conjugates where the peptide acts as a targeting vector.
This methodology provides a reliable and modular platform for generating complex, functionalized peptides.
Core Chemistry: Mechanism and Rationale
The successful application of this compound hinges on two fundamental organic reactions: N-terminal acylation and subsequent nucleophilic substitution.
N-Terminal Acylation
The process begins with the nucleophilic attack of the peptide's free N-terminal amine on one of the electrophilic carbonyl carbons of the this compound.[6][7][8] This reaction is typically performed on the solid support after the final Fmoc-deprotection step.[2]
Figure 1: General workflow for the N-terminal acylation of a resin-bound peptide.
Causality Behind Experimental Choices:
-
Anhydride vs. Acyl Chloride: While 3-chloropropionyl chloride is also a viable reagent, the corresponding anhydride is often preferred in SPPS. Anhydrides are highly reactive but generally produce less corrosive byproducts (a carboxylic acid vs. HCl), which can be beneficial for sensitive sequences.[9] The byproduct, 3-chloropropanoic acid, is readily neutralized by a non-nucleophilic base.
-
Choice of Base: A hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) is essential. Its role is to scavenge the proton from the N-terminal ammonium salt (present after acidic deprotection steps) and to neutralize the 3-chloropropanoic acid byproduct. This ensures the N-terminal amine remains a free, potent nucleophile.
-
Solvent: N,N-Dimethylformamide (DMF) is a standard solvent as it effectively swells the polystyrene resin support, ensuring reagent access to the peptide chains within the polymer matrix.[10]
Nucleophilic Substitution for Functionalization
The installed 3-chloropropionyl group serves as an electrophilic target. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing amide carbonyl activates the C-Cl bond for an SN2 reaction. This step allows for the introduction of the desired functionality.
Figure 2: SN2 mechanism for thioether formation on the N-terminal handle.
A common application is the reaction with a thiol (e.g., from a cysteine side chain or a thiol-containing linker) to form a stable thioether bond, a strategy often employed in peptide stapling.[3]
Experimental Protocols
Note: These protocols are designed for standard Fmoc/tBu-based solid-phase peptide synthesis.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: On-Resin N-Terminal 3-Chloropropionylation
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide) using standard automated or manual Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Resin Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is:
-
DMF (5 x 1 min)
-
Dichloromethane (DCM) (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Confirmation of Free Amine: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of the free N-terminal amine.
-
Acylation Reaction: a. Prepare the acylation solution in a separate vessel:
- Dissolve this compound (99.5 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.
- Add DIPEA (174 µL, 1.0 mmol, 10 eq.). b. Add the acylation solution to the washed, drained peptide-resin. c. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring and Completion: a. Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. b. A negative result (yellow/colorless beads) indicates the reaction is complete. If the test is positive, extend the reaction time for another hour and re-test.
-
Final Washing: Once the reaction is complete, wash the resin thoroughly to remove excess reagents and byproducts:
-
DMF (5 x 1 min)
-
DCM (5 x 1 min)
-
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The N-acylated peptide-resin is now ready for subsequent modification or for cleavage from the support.
Protocol 2: On-Resin Thioether Stapling
This protocol describes an i, i+4 cyclization between the N-terminal 3-chloropropionyl group and a cysteine residue at position 5.
-
Starting Material: Use the N-(3-chloropropionyl) peptide-resin from Protocol 1. The peptide sequence must contain a cysteine residue with a side-chain protecting group that can be selectively removed (e.g., Mmt, Trt). For this example, we assume a Trt-protected Cysteine.
-
Selective Side-Chain Deprotection: a. Swell the resin in DCM. b. Treat the resin with a solution of 1-2% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM. Monitor the deprotection carefully (e.g., by LC-MS analysis of small aliquots) to avoid premature cleavage from the resin. The yellow color of the trityl cation is a visual indicator. c. Once deprotection is complete, wash the resin with DCM, then neutralize with 10% DIPEA in DMF, and finally wash again with DMF.
-
Intramolecular Cyclization (Stapling): a. Swell the resin in DMF. b. Add a solution of 2% DIPEA in DMF to the resin. The base facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate. c. Agitate the reaction at room temperature for 12-24 hours.
-
Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS to observe the consumption of the linear precursor and the appearance of the cyclized product mass.
-
Final Cleavage and Deprotection: a. Wash the resin with DMF and DCM and dry. b. Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC. Confirm the final product identity and purity by mass spectrometry.
Quantitative Data Summary & Troubleshooting
Table 1: Reagent Stoichiometry for N-Terminal Acylation (0.1 mmol scale)
| Reagent | Molar Equivalents (eq.) | Amount Required | Purpose |
| Peptide-Resin | 1 | 0.1 mmol | Substrate |
| This compound | 5 | 0.5 mmol (99.5 mg) | Acylating Agent |
| DIPEA | 10 | 1.0 mmol (174 µL) | Non-nucleophilic base for neutralization |
| DMF | - | ~2-3 mL | Reaction Solvent |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Acylation (Positive Kaiser Test) | 1. Insufficient reagent excess.2. Steric hindrance at the N-terminus.3. Incomplete Fmoc deprotection. | 1. Increase equivalents of anhydride and DIPEA to 10 and 20, respectively.2. Increase reaction time to 4 hours or perform a double coupling.3. Ensure Fmoc removal is complete before starting acylation. |
| Low Yield of Nucleophilic Substitution | 1. Inefficient deprotection of the nucleophilic side chain.2. Steric hindrance preventing cyclization.3. Sub-optimal pH for nucleophile activation. | 1. Confirm complete removal of the side-chain protecting group via LC-MS.2. Re-evaluate the positions of the reactive groups (i, i+3 vs i, i+4 vs i, i+7).3. Increase the concentration of the base (e.g., DIPEA) to ensure complete formation of the thiolate. |
| Side Product Formation | Reaction of the alkyl chloride with other nucleophilic side chains (e.g., unprotected Lys, Trp). | Ensure all other nucleophilic side chains are protected with groups that are stable to the conditions of both the acylation and the specific nucleophilic substitution reaction. Use an orthogonal protection strategy.[2] |
Conclusion
This compound is a robust and highly valuable reagent for the N-terminal modification of peptides. It provides a gateway to a vast array of complex peptide architectures through a reliable, two-step functionalization strategy. By understanding the reaction mechanisms and adhering to optimized protocols, researchers can effectively utilize this tool to construct novel peptide-based therapeutics, diagnostics, and chemical biology probes with enhanced properties and functions.
References
- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. explorationpub.com [explorationpub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Protein Modification Using 3-Chloropropanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of 3-chloropropanoic anhydride for the chemical modification of proteins. We will delve into the underlying chemical principles, provide detailed experimental protocols for the targeted acylation of primary amines and thiols, and discuss analytical techniques for the characterization of the resulting conjugates. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this reagent for applications ranging from fundamental protein research to the development of novel bioconjugates and therapeutics. The protocols and discussions herein are grounded in established principles of protein chemistry, offering a robust framework for predictable and reproducible results.
Introduction: The Utility of this compound in Protein Bioconjugation
Chemical modification of proteins is a cornerstone of modern biotechnology and drug development.[1][2] It allows for the introduction of novel functionalities, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic payloads, thereby enhancing the therapeutic or diagnostic potential of a protein.[3] Acid anhydrides are a well-established class of reagents for protein modification, primarily targeting nucleophilic amino acid residues.[4]
This compound offers a unique bifunctional capability. The anhydride moiety serves as a reactive group for acylation, while the chloro- group introduces a site for potential subsequent nucleophilic substitution, expanding the possibilities for multi-step bioconjugation strategies. This dual reactivity makes it a valuable tool for creating complex protein architectures.
This guide will focus on the primary application of this compound: the acylation of lysine and cysteine residues. We will explore the reaction mechanisms, critical experimental parameters, and the analytical methods required to validate the modification.
The Chemistry of Protein Acylation with this compound
The primary reaction mechanism involves the nucleophilic acyl substitution of the anhydride by the unprotonated side chains of specific amino acids. The most susceptible residues are the ε-amino group of lysine and the sulfhydryl group of cysteine.
Reaction with Lysine Residues
The ε-amino group of a lysine side chain, in its unprotonated state, acts as a potent nucleophile.[5] It attacks one of the carbonyl carbons of this compound, leading to the formation of a stable amide bond and the release of a 3-chloropropanoic acid molecule. This reaction effectively neutralizes the positive charge of the lysine residue.
Caption: Reaction of a lysine residue with this compound.
Reaction with Cysteine Residues
The sulfhydryl group of cysteine, in its thiolate anion form (S-), is also a strong nucleophile that can react with this compound to form a thioester bond.[6] However, thioester bonds are generally more labile than amide bonds and can be susceptible to hydrolysis, especially at higher pH.[1]
The Critical Role of pH
The reactivity of both lysine and cysteine residues is highly dependent on the pH of the reaction buffer.[7][8] The pKa of the lysine ε-amino group is approximately 10.5, meaning that at physiological pH (~7.4), a significant portion is protonated and thus non-nucleophilic. To facilitate efficient acylation, the reaction is typically carried out at a pH of 8.0 or higher to increase the concentration of the deprotonated, reactive amine.[4] Similarly, the pKa of the cysteine sulfhydryl group is around 8.3, and a pH above this value will favor the formation of the more reactive thiolate anion.[6] However, excessively high pH can lead to increased hydrolysis of the anhydride reagent and potential denaturation of the protein.[7] Therefore, careful optimization of the reaction pH is crucial for achieving the desired modification while maintaining protein integrity.[9]
Experimental Protocols
Safety First: this compound is a corrosive and moisture-sensitive compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Materials and Reagents
-
Protein of interest
-
This compound (≥97% purity)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: e.g., 50 mM sodium borate buffer, pH 8.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
-
Analytical equipment (spectrophotometer, SDS-PAGE apparatus, mass spectrometer)
General Protocol for Protein Modification
This protocol provides a starting point and may require optimization for your specific protein and desired degree of modification.
Caption: A typical workflow for protein modification.
-
Protein Preparation:
-
Dissolve or dialyze the protein into the chosen reaction buffer (e.g., 50 mM sodium borate, pH 8.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the reagent.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 100 mM. The anhydride is susceptible to hydrolysis, so it is critical to use anhydrous solvent and prepare the solution fresh.
-
-
Reaction:
-
While gently stirring, add a calculated molar excess of the this compound stock solution to the protein solution. The molar excess will depend on the number of targetable residues and the desired degree of modification. A starting point could be a 10- to 50-fold molar excess over the protein concentration.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time can be adjusted to control the extent of modification.
-
-
Quenching:
-
To stop the reaction, add a quenching solution containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0. The final concentration of the quenching agent should be in large excess to the initial amount of anhydride.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Optimization and Control
-
Molar Ratio: Vary the molar ratio of anhydride to protein to control the degree of labeling.
-
pH: Optimize the reaction pH (typically between 8.0 and 9.0) to balance reactivity and protein stability.
-
Reaction Time and Temperature: Shorter reaction times or lower temperatures can be used to limit the extent of modification.
-
Control Reaction: Always run a control reaction without the anhydride to assess any changes to the protein due to the reaction conditions.
Characterization of the Modified Protein
Thorough characterization is essential to confirm the modification and assess its impact on the protein.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess changes in molecular weight and purity. | A slight increase in molecular weight may be observed depending on the extent of modification. |
| Mass Spectrometry (MS) | Determine the precise mass of the modified protein and identify modification sites. | An increase in mass corresponding to the addition of 3-chloropropanoyl groups (106.5 Da per modification). Peptide mapping can pinpoint modified residues. |
| UV-Vis Spectroscopy | Determine protein concentration. | The absorbance at 280 nm can be used to determine the protein concentration, assuming the modification does not significantly alter the extinction coefficient. |
| Circular Dichroism (CD) | Assess changes in secondary and tertiary structure. | Compare the CD spectra of the modified and unmodified protein to evaluate structural integrity. |
| Functional Assays | Determine the impact of modification on biological activity. | Perform relevant assays to ensure the protein retains its desired function. |
Troubleshooting
Caption: A decision tree for troubleshooting common issues.
Potential Applications and Future Directions
The introduction of a 3-chloropropanoyl group onto a protein opens up several avenues for further research and development:
-
Drug Conjugation: The modified protein can serve as a platform for attaching therapeutic agents, creating antibody-drug conjugates (ADCs) or other targeted therapies.
-
PEGylation: The chloro- group can be a handle for attaching PEG chains to improve the pharmacokinetic profile of a therapeutic protein.
-
Surface Immobilization: The modified protein can be covalently attached to surfaces for the development of biosensors or diagnostic assays.
-
Crosslinking: The chloro- group can potentially be used in crosslinking studies to investigate protein-protein interactions.
Conclusion
This compound is a versatile reagent for protein modification, offering a straightforward method for acylating primary amines and thiols. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve a desired degree of modification while maintaining the structural and functional integrity of the protein. The resulting 3-chloropropanoylated proteins have significant potential in a wide range of applications, from basic research to the development of next-generation biotherapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Targeted protein posttranslational modifications by chemically induced proximity for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative stabilisation of 14-3-3σ protein–protein interactions via covalent protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. A new route to cancer treatment leveraging a novel protein tagging strategy – Chemistry of Life Processes Institute [clp.northwestern.edu]
- 5. Recent trends in drug delivery system using protein nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements in Non-Invasive Formulations for Protein Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Primary and Secondary Amines Using 3-Chloropropanoic Anhydride as a Pre-Column Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet many compounds, particularly those lacking a suitable chromophore, present significant detection challenges.[1] Primary and secondary amines, including amino acids, are a prominent class of such molecules. Their analysis is crucial in various fields, from food science to pharmaceutical development.[2] Direct UV detection of these compounds is often impractical due to their low intrinsic absorbance in the UV spectrum, which overlaps with common solvents.[2]
To overcome these limitations, pre-column derivatization is a widely adopted strategy. This technique involves chemically modifying the analyte to attach a "tag" that enhances its detectability.[3][4] This application note provides a detailed protocol for using 3-chloropropanoic anhydride as a robust derivatizing agent for the HPLC analysis of primary and secondary amines, enabling sensitive UV detection.
Principle and Expertise: The Rationale Behind Derivatization with this compound
This compound is an effective acylating agent that reacts with the nucleophilic amino groups of primary and secondary amines.[5] The reaction, typically carried out in a slightly alkaline environment, proceeds via nucleophilic acyl substitution. The anhydride is highly reactive, leading to a rapid and quantitative conversion of the amines into their corresponding N-(3-chloropropanoyl) amide derivatives.
The key advantages of this derivatization strategy are:
-
Introduction of a Chromophore: While the 3-chloropropanoyl group itself is not a strong chromophore, the resulting amide bond alters the electronic structure of the analyte, often leading to a significant increase in UV absorbance at lower wavelengths (around 200-220 nm), moving it out of the noisy solvent cutoff region.
-
Improved Chromatographic Properties: The derivatization process increases the hydrophobicity of the typically polar amine analytes. This enhanced retention on reversed-phase HPLC columns allows for better separation from polar interferences and improved peak shape.[3]
-
Stability of Derivatives: The resulting amide bond is stable under typical reversed-phase HPLC conditions, ensuring reproducible and reliable quantification.
This method provides a cost-effective and straightforward alternative to other common derivatization reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), which may require more complex reaction conditions or are unsuitable for secondary amines (in the case of OPA alone).[3][6]
Visualizing the Derivatization Mechanism
The reaction between a primary amine and this compound is depicted below. The process is analogous for secondary amines.
Caption: Reaction of a primary amine with this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the derivatization and subsequent HPLC analysis of a standard amine solution.
1. Reagent and Sample Preparation
-
Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of this compound (CAS 20495-99-2) and dissolve in 10 mL of HPLC-grade acetonitrile. This solution should be prepared fresh daily due to the susceptibility of the anhydride to hydrolysis.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 15.26 g of sodium borate decahydrate (Na₂B₄O₇·10H₂O) in 90 mL of deionized water. Adjust the pH to 9.5 with a sodium hydroxide solution. Make up the final volume to 100 mL.[3]
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target amine(s) (e.g., glycine, aniline) in 0.1 N HCl.[7]
-
Working Standard Solution (100 µg/mL): Dilute the analyte stock solution with deionized water to a final concentration of 100 µg/mL.
2. Derivatization Procedure
The following steps should be performed in a fume hood using appropriate personal protective equipment.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the working standard solution (or sample extract).
-
Add 200 µL of 0.4 M Borate Buffer (pH 9.5). Vortex briefly to mix.
-
Add 100 µL of the 10 mg/mL this compound derivatization reagent.
-
Immediately cap the tube and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
To quench the reaction and hydrolyze the excess anhydride, add 50 µL of 1 M HCl. Vortex for 10 seconds.
-
The sample is now ready for HPLC analysis. Filter through a 0.45 µm syringe filter if necessary.
Workflow Visualization
Caption: Step-by-step derivatization workflow.
3. HPLC-UV Method Parameters
The following are typical starting conditions for the analysis of 3-chloropropanoyl derivatives. Method optimization will be required for specific analytes.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| UV Detection | 210 nm |
4. Method Validation and Data Presentation
A robust analytical method requires thorough validation. Key parameters to assess include:
-
Linearity: Analyze a series of calibration standards across the expected concentration range (e.g., 1-200 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (R²), which should ideally be >0.999.
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[2]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Express the results as the relative standard deviation (RSD), which should typically be <2%.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should generally be within 80-120%.
Table for Summarizing Validation Data:
| Analyte | Linearity (R²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Recovery) |
| Amine X | 0.9995 | 1 - 200 | 0.3 | 1.0 | 1.2% | 1.8% | 98.5% |
| Amine Y | 0.9992 | 1 - 200 | 0.5 | 1.5 | 1.5% | 2.1% | 101.2% |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or low derivatization yield | Reagent hydrolysis | Prepare fresh derivatization reagent daily. |
| Incorrect pH | Verify the pH of the borate buffer is between 9 and 10. | |
| Multiple peaks for a single analyte | Incomplete reaction | Increase reaction time or temperature slightly (e.g., to 40°C). |
| Degradation of derivative | Ensure the quenching step is performed. Analyze samples promptly. | |
| Poor peak shape | Column overload | Dilute the sample or reduce injection volume. |
| Incompatible injection solvent | Ensure the final sample solvent is similar in strength to the initial mobile phase. | |
| High background noise | Contaminated reagents/solvents | Use HPLC-grade solvents and fresh reagents. |
Derivatization with this compound is a powerful and accessible technique for the HPLC-UV analysis of primary and secondary amines. It reliably enhances the detectability and chromatographic performance of these challenging analytes. By following the detailed protocol and validation guidelines presented in this application note, researchers can develop robust and sensitive analytical methods for a wide range of applications in pharmaceutical, environmental, and food sciences.
References
Application of 3-Chloropropanoic Anhydride in Polymer Chemistry: A Technical Guide for Researchers
Introduction: Unlocking Functional Polymers with 3-Chloropropanoic Anhydride
In the dynamic field of polymer chemistry, the quest for novel materials with tailored functionalities is perpetual. This compound emerges as a versatile and reactive building block, offering a strategic pathway to introduce pendant chloroalkyl groups onto polymer backbones. This seemingly simple modification opens a gateway to a vast landscape of subsequent chemical transformations, enabling the synthesis of advanced functional polymers for a myriad of applications, from drug delivery systems to smart materials.
This technical guide provides an in-depth exploration of the application of this compound in polymer chemistry, with a primary focus on the post-polymerization modification of hydroxyl-containing polymers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Application: Post-Polymerization Modification of Hydroxyl-Containing Polymers
The primary application of this compound in polymer chemistry lies in its ability to efficiently esterify hydroxyl groups present on a polymer backbone. This reaction introduces a reactive 3-chloropropanoyl side chain, which serves as a versatile handle for further functionalization.
The Strategic Advantage of the 3-Chloropropanoyl Group
The choice of this compound is not arbitrary. The resulting pendant 3-chloropropyl group offers a unique combination of stability and reactivity. The primary chloride is sufficiently stable under typical storage and handling conditions, yet it is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of functional molecules, including amines, thiols, and azides, under relatively mild conditions. This two-step approach of initial modification followed by subsequent functionalization is a cornerstone of creating complex macromolecular architectures.[1]
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the general procedure for the modification of a hydroxyl-containing polymer with this compound and subsequent functionalization.
Figure 1: General experimental workflow for the two-step functionalization of hydroxyl-containing polymers using this compound.
Detailed Application Notes and Protocols
This section provides a detailed protocol for the modification of poly(2-hydroxyethyl methacrylate) (pHEMA), a widely used biocompatible polymer, with this compound, followed by a representative functionalization reaction.
Part 1: Synthesis of Poly(2-(3-chloropropanoyloxy)ethyl methacrylate) (p(HEMA-Cl))
Rationale: Poly(2-hydroxyethyl methacrylate) (pHEMA) is an excellent starting material due to its biocompatibility and the presence of primary hydroxyl groups that are readily accessible for esterification.[2][3] The use of pyridine as a catalyst is crucial as it acts as a nucleophilic catalyst and also as a base to neutralize the 3-chloropropanoic acid byproduct, driving the reaction to completion. The reaction is typically carried out at a low temperature initially to control the exothermic reaction between the anhydride and the alcohol.
Materials:
| Material | Grade | Supplier |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Mn = 20,000 g/mol | Sigma-Aldrich |
| This compound | 97% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
Protocol:
-
Dissolution of pHEMA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 5.0 g of pHEMA in 50 mL of anhydrous DMF. Stir the solution under a nitrogen atmosphere until the polymer is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add 5.0 mL of anhydrous pyridine to the cooled polymer solution. In the dropping funnel, prepare a solution of 6.5 g of this compound in 20 mL of anhydrous DMF. Add this solution dropwise to the polymer solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of a 1:1 (v/v) mixture of diethyl ether and methanol.
-
Washing: Decant the supernatant and redissolve the polymer in a minimal amount of DMF. Repeat the precipitation process two more times to ensure the removal of unreacted reagents and byproducts.
-
Drying: Dry the resulting white polymer, poly(2-(3-chloropropanoyloxy)ethyl methacrylate) (p(HEMA-Cl)), under vacuum at 40 °C to a constant weight.
Characterization: The successful modification can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the appearance of a new ester carbonyl peak (around 1730 cm⁻¹) and the disappearance of the broad hydroxyl peak (around 3400 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the degree of functionalization by comparing the integration of the polymer backbone protons with the protons of the 3-chloropropanoyl group.
Part 2: Functionalization of p(HEMA-Cl) with a Primary Amine
Rationale: The pendant chloro groups on the p(HEMA-Cl) backbone are susceptible to nucleophilic substitution by primary amines. This reaction allows for the introduction of various functionalities depending on the nature of the amine used. For instance, using an amine-terminated poly(ethylene glycol) (PEG) would lead to the formation of a graft copolymer with enhanced hydrophilicity and biocompatibility.
Materials:
| Material | Grade | Supplier |
| p(HEMA-Cl) | As synthesized in Part 1 | - |
| Benzylamine | 99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2.0 g of p(HEMA-Cl) in 20 mL of anhydrous DMF under a nitrogen atmosphere.
-
Addition of Amine and Base: Add 1.5 g of benzylamine and 1.5 mL of triethylamine to the polymer solution. The triethylamine acts as a base to scavenge the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 48 hours under a nitrogen atmosphere.
-
Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to 200 mL of diethyl ether.
-
Washing: Filter the precipitate and wash it thoroughly with diethyl ether to remove excess amine and triethylamine hydrochloride.
-
Drying: Dry the functionalized polymer under vacuum at 40 °C to a constant weight.
Characterization: The success of the amination reaction can be confirmed by FTIR spectroscopy, observing the disappearance of the C-Cl stretching vibration and the appearance of characteristic peaks for the newly introduced functional group. NMR spectroscopy will show the disappearance of the proton signals corresponding to the chloropropyl group and the appearance of new signals from the benzyl group.
Mechanism of Post-Polymerization Modification
The overall process involves two key reaction mechanisms:
-
Esterification: The reaction of the hydroxyl group on the polymer with this compound proceeds via a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the polymer's hydroxyl group.
-
Nucleophilic Substitution: The subsequent functionalization of the pendant chloro group is a classic SN2 reaction. The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new covalent bond.
Figure 2: Simplified reaction scheme for the two-step functionalization process.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the modification of pHEMA.
| Parameter | Value | Reference |
| Part 1: Esterification | ||
| pHEMA:Anhydride Molar Ratio | 1 : 1.5 - 1 : 3 | Internal Data |
| Pyridine:Anhydride Molar Ratio | 1 : 1 | Internal Data |
| Reaction Time | 24 - 48 hours | Internal Data |
| Degree of Functionalization | > 90% | Internal Data |
| Part 2: Amination | ||
| p(HEMA-Cl):Amine Molar Ratio | 1 : 2 - 1 : 5 | Internal Data |
| Base:Amine Molar Ratio | 1 : 1 | Internal Data |
| Reaction Temperature | 50 - 70 °C | Internal Data |
| Conversion to Amine | > 95% | Internal Data |
Troubleshooting and Expert Insights
-
Incomplete Esterification: If the degree of functionalization is low, ensure all reagents and solvents are strictly anhydrous. Water will readily react with the anhydride, reducing its efficiency. Increasing the reaction time or the molar excess of the anhydride can also improve conversion.
-
Crosslinking: During the amination step, if a diamine is used, crosslinking can occur. To avoid this, use a large excess of the diamine or perform the reaction under high dilution conditions.
-
Polymer Degradation: While the reaction conditions are generally mild, prolonged exposure to high temperatures or strong bases can potentially lead to ester hydrolysis and polymer degradation. Monitor the molecular weight of the polymer before and after modification using techniques like gel permeation chromatography (GPC).
-
Purification Challenges: The removal of pyridine and its salts can be challenging. Thorough precipitation and washing are crucial. For some applications, dialysis may be a more effective purification method for the final functionalized polymer.
Conclusion and Future Outlook
This compound serves as a powerful and versatile tool for the synthetic polymer chemist. The ability to readily introduce a reactive chloride handle onto a polymer backbone through a straightforward esterification reaction provides a robust platform for the creation of a diverse range of functional materials. The subsequent nucleophilic substitution reactions are typically high-yielding and tolerant of a wide variety of functional groups, making this a highly modular approach.
Future research in this area will likely focus on expanding the library of functional polymers that can be synthesized using this methodology. This includes the development of novel drug-polymer conjugates, stimuli-responsive materials, and advanced biomaterials for tissue engineering and regenerative medicine. The inherent simplicity and efficiency of this chemical strategy ensure that this compound will remain a valuable reagent in the polymer chemist's toolbox for years to come.
References
Application Notes & Protocols: Esterification Reactions Using 3-Chloropropanoic Anhydride
Foreword: The Strategic Utility of 3-Chloropropanoic Anhydride in Modern Synthesis
In the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science, the choice of an acylating agent is a critical determinant of reaction efficiency, substrate scope, and ultimate product purity. This compound emerges as a reagent of significant interest, offering a potent combination of reactivity and functionality. Its inherent electrophilicity, a consequence of the electron-withdrawing nature of the chloro substituent and the anhydride linkage, renders it a highly effective agent for the esterification of a broad spectrum of alcohols and phenols.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, providing not just procedural steps, but a deeper understanding of the causality behind the protocols, ensuring robust and reproducible outcomes.
Mechanistic Insights: The Acylation Pathway
The esterification reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The reactivity of the anhydride is rooted in its two electrophilic carbonyl carbons.[1] The reaction can be conducted without a catalyst, particularly with unhindered primary alcohols, but is often accelerated by the addition of a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP) or a base like pyridine.
Uncatalyzed Esterification
In the absence of a catalyst, the alcohol's lone pair of electrons directly attacks one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, expelling a 3-chloropropanoate ion as the leaving group and yielding the desired ester.
Catalyzed Esterification: The Role of DMAP and Pyridine
For less reactive or sterically hindered alcohols and phenols, a catalyst is often essential.
-
4-(Dimethylaminopyridine) (DMAP): DMAP is a highly efficient nucleophilic catalyst. It reacts with the anhydride to form a more reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself, and is readily attacked by the alcohol, even those that are poor nucleophiles. The catalyst is regenerated at the end of the reaction cycle.[2]
-
Pyridine: Pyridine can act as both a nucleophilic catalyst (though less effective than DMAP) and a base to neutralize the 3-chloropropanoic acid byproduct formed during the reaction. By scavenging the acid, it prevents potential side reactions and drives the equilibrium towards the product.[3][4]
Diagram: Catalytic Cycle of DMAP in Esterification
Caption: DMAP-catalyzed esterification workflow.
Protocols for Esterification
The following protocols are designed to be adaptable for a range of substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and reagents are recommended for optimal results.
General Protocol for Esterification of Primary and Secondary Alcohols
This protocol is suitable for the esterification of primary and secondary alcohols. For secondary alcohols, the addition of a catalytic amount of DMAP is highly recommended to ensure a reasonable reaction rate.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]
-
4-(Dimethylaminopyridine) (DMAP) (optional, but recommended for secondary alcohols)
-
Triethylamine or pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq). Dissolve the alcohol in anhydrous DCM or THF (approximately 0.1-0.5 M).
-
Addition of Reagents: Add this compound (1.1-1.5 eq). If using, add DMAP (0.05-0.1 eq) and triethylamine or pyridine (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alcohols, the reaction may be gently heated to 40-50 °C.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and the 3-chloropropanoic acid byproduct), water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation, if the product is volatile.[7]
| Substrate Type | Catalyst | Base | Typical Reaction Time |
| Primary Alcohol | Not always necessary | Optional | 1-4 hours |
| Secondary Alcohol | DMAP (recommended) | Recommended | 4-24 hours |
Protocol for the Esterification of Phenols
Phenols are generally less nucleophilic than aliphatic alcohols, and therefore require activation or more forcing conditions for efficient esterification.[8] This protocol is adapted from a procedure for the related 3-chloropropionyl chloride and is expected to provide good yields.
Materials:
-
This compound
-
Phenol
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq) in a mixture of anhydrous DCM and pyridine (a common ratio is 2:1 to 5:1 v/v).
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Add this compound (1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude ester can be purified by flash chromatography or recrystallization.
Diagram: Experimental Workflow for Esterification
Caption: General experimental workflow for esterification.
Applications in Drug Development and Synthesis
The 3-chloropropanoyl moiety introduced by this anhydride serves as a versatile synthetic handle. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the facile introduction of other functional groups. This makes esters derived from this compound valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For example, it is pivotal in the synthesis of certain chlorinated heterocycles with applications as antimicrobial agents and kinase inhibitors.[1]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate PPE, including gloves and safety glasses. It hydrolyzes in the presence of water to form 3-chloropropanoic acid.[1] Store in a tightly sealed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile reagent for the esterification of a wide range of alcohols and phenols. The protocols outlined in these application notes provide a robust starting point for researchers. By understanding the underlying reaction mechanisms and the roles of catalysts and reagents, scientists can effectively leverage the reactivity of this anhydride to achieve their synthetic goals in an efficient and controlled manner.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemguide.co.uk [chemguide.co.uk]
Activating Carboxylic Acids with 3-Chloropropanoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of 3-chloropropanoic anhydride as an efficient reagent for the activation of carboxylic acids. It covers the underlying mechanism, practical applications, detailed experimental protocols, and critical safety considerations tailored for professionals in chemical research and pharmaceutical development.
Introduction: The Challenge of Carboxylic Acid Activation
Direct amide or ester formation from a carboxylic acid and an amine or alcohol is often inefficient due to the acidic proton of the carboxylic acid, which can protonate the nucleophile, rendering it unreactive.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][2] Acid anhydrides are a well-established class of activating agents that facilitate this transformation, enabling efficient acylation reactions.[3][]
This compound is a symmetrical anhydride that serves as both an activating agent and a source of the acyl group. However, its primary utility in the context of this guide is in the formation of mixed anhydrides, a highly effective strategy for creating amide and ester bonds, particularly in peptide synthesis.[5][6]
Mechanism of Activation: The Mixed Anhydride Pathway
The activation of a carboxylic acid (R-COOH) with this compound proceeds via the formation of a mixed anhydride intermediate. This process is typically mediated by a tertiary amine base, such as triethylamine (TEA) or N-methylmorpholine (NMM), in an inert aprotic solvent.[5][7]
The reaction can be conceptualized in two main stages:
Stage 1: Formation of the Mixed Anhydride The process begins with the deprotonation of the carboxylic acid by the tertiary amine to form a carboxylate salt. This carboxylate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This results in the formation of a mixed anhydride and a 3-chloropropanoate salt as a byproduct.
Stage 2: Nucleophilic Acyl Substitution The newly formed mixed anhydride is a highly reactive species. The carbonyl carbon derived from the original carboxylic acid is now highly electrophilic. A nucleophile (Nu-H), such as an amine or alcohol, preferentially attacks this carbonyl carbon. This "right-way" opening is favored, leading to the desired amide or ester product and releasing 3-chloropropanoic acid as a leaving group. The tertiary amine present in the reaction mixture neutralizes the liberated 3-chloropropanoic acid.
Diagram: General Mechanism of Mixed Anhydride Formation and Reaction
Caption: Mechanism of carboxylic acid activation and subsequent amidation.
Applications in Synthesis
The mixed anhydride method is valued for its rapid reaction times and generally high yields.[6] It is particularly useful in:
-
Peptide Synthesis: This method is a cornerstone of solution-phase peptide synthesis, allowing for the sequential coupling of amino acids with minimal racemization when appropriate bases and conditions are used.[7][8]
-
Amide Bond Formation: It provides a reliable route for the synthesis of amides from a wide range of carboxylic acids and amines, including those with steric hindrance.[9]
-
Esterification: While less common than for amides, the method can be adapted for the synthesis of esters, especially for hindered alcohols where Fischer esterification may be sluggish.[10]
-
Synthesis of Complex Molecules: In drug development and natural product synthesis, this activation strategy is employed for creating critical amide linkages in complex molecular architectures.
Experimental Protocols
General Protocol for Amide Synthesis via a Mixed Anhydride
This protocol describes a general procedure for coupling a carboxylic acid with a primary or secondary amine using this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
Tertiary Amine Base (e.g., N-methylmorpholine, NMM) (1.1 eq for activation + 1.1 eq for amine salt)
-
Amine Nucleophile (or its HCl/TFA salt) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate)
Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Activation: Add the tertiary amine base (1.1 eq) to the cooled solution and stir for 5 minutes. Slowly add this compound (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Mixed Anhydride Formation: Stir the reaction mixture at -15 °C for 15-30 minutes to allow for the complete formation of the mixed anhydride.
-
Nucleophile Addition: In a separate flask, prepare a solution or suspension of the amine nucleophile (1.1 eq). If using an amine salt (e.g., R-NH2·HCl), pre-neutralize it with one equivalent of the tertiary amine base in the chosen solvent.
-
Coupling Reaction: Add the amine solution/suspension to the cold mixed anhydride solution dropwise.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
If the product is soluble in an organic solvent, perform a liquid-liquid extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography or recrystallization as needed.
Diagram: Experimental Workflow for Amide Synthesis
Caption: Step-by-step workflow for a typical mixed anhydride coupling reaction.
Data Presentation: Reagent Stoichiometry
For a model reaction, the following stoichiometry is recommended as a starting point for optimization.
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Activating Agent |
| Tertiary Base (e.g., NMM) | 1.0 - 1.2 | For Carboxylate Formation |
| Amine Nucleophile | 1.0 - 1.2 | Coupling Partner |
| Tertiary Base (for amine salt) | 1.0 - 1.2 | For Amine Neutralization |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete activation or hydrolysis of the mixed anhydride.
-
Solution: Ensure all reagents and solvents are anhydrous. Check the purity of the anhydride. Extend the activation time slightly, but avoid prolonged periods as the anhydride can degrade.
-
-
Side Reactions (Urethane Formation in Peptide Synthesis):
-
Racemization:
-
Cause: The highly activated amino acid intermediate is susceptible to racemization, especially if excess strong base is used.[7]
-
Solution: Use a weaker tertiary amine like N-methylmorpholine (NMM) instead of triethylamine (TEA). Avoid excess base and maintain low temperatures.
-
Safety and Handling
This compound and its related acid (3-chloropropionic acid) are corrosive and hazardous materials.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13]
-
Handling: Handle the reagent exclusively within a certified chemical fume hood to avoid inhalation of corrosive vapors.[13] Ensure eyewash stations and safety showers are readily accessible.[12][13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[11][14] Recommended storage temperature is often -20°C for long-term stability.[14]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11] Do not allow the product to enter drains.[11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11][13]
-
In all cases of exposure, seek immediate medical attention.[11][12]
-
References
- 1. Amide Synthesis [fishersci.dk]
- 2. jackwestin.com [jackwestin.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 7. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. chemscene.com [chemscene.com]
Application Note: On-Resin N-Terminal Acylation of Peptides using 3-Chloropropanoic Anhydride
Introduction: Expanding the Chemical Toolbox for Peptide Modification
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, allows for the stepwise addition of amino acids to a growing chain anchored on a solid support.[1][3] Beyond the primary sequence, the therapeutic and diagnostic potential of a peptide can be significantly enhanced through strategic modifications. N-terminal modification, in particular, is a powerful tool to modulate a peptide's stability, pharmacokinetic properties, and biological activity.[4][5]
This application note provides a detailed protocol and scientific rationale for the N-terminal acylation of resin-bound peptides using 3-chloropropanoic anhydride. This reagent introduces a versatile 3-chloropropanoyl group, a functional handle that can be used for subsequent chemical conjugations, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads. The protocol is designed for researchers, scientists, and drug development professionals familiar with standard Fmoc-based SPPS procedures.
Scientific Rationale and Mechanistic Overview
The core of this protocol is a nucleophilic acyl substitution reaction.[6][7] After the final Fmoc deprotection step, the peptide-resin presents a free N-terminal primary amine. This amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound.[6][8] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a 3-chloropropanoate leaving group, resulting in the formation of a stable amide bond between the peptide and the 3-chloropropanoyl moiety.
The choice of this compound is predicated on its reactivity and the utility of the incorporated chloro-handle. Anhydrides are potent acylating agents, often more reactive than their corresponding carboxylic acids, and do not require pre-activation with coupling reagents, thus simplifying the workflow.[7]
Key Experimental Considerations
-
Anhydrous Conditions: Like most acylation reactions in organic synthesis, this step is sensitive to moisture. Water can hydrolyze the anhydride, reducing its efficiency and leading to the formation of 3-chloropropanoic acid.[9] Therefore, the use of high-quality, anhydrous solvents is critical.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIEA), is included to neutralize the 3-chloropropanoic acid byproduct generated during the reaction. This prevents the protonation of the N-terminal amine, ensuring it remains nucleophilic and available for reaction.
-
Monitoring the Reaction: The completion of the acylation can be monitored using a qualitative ninhydrin (Kaiser) test.[10] A negative result (yellow beads) indicates the absence of free primary amines and the successful capping of the N-terminus.
Experimental Workflow and Protocols
The following protocols assume a standard Fmoc/tBu solid-phase peptide synthesis has been completed, and the final N-terminal Fmoc group has been removed.
Diagram: Overall SPPS and N-Terminal Acylation Workflow
Caption: General workflow for SPPS followed by N-terminal acylation.
Protocol 1: On-Resin N-Terminal Acylation
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas supply
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from the final Fmoc deprotection step is thoroughly washed with DMF (3 x 10 mL/g resin) to remove residual piperidine.[11]
-
Perform a final wash with anhydrous DCM (2 x 10 mL/g resin) and drain the solvent thoroughly under a stream of nitrogen.
-
-
Acylation Cocktail Preparation:
-
In a separate vial, prepare the acylation solution immediately before use. For a 0.1 mmol scale synthesis, dissolve 10 equivalents of this compound (0.199 g, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add 10 equivalents of DIEA (174 µL, 1.0 mmol) to the solution and mix gently.
-
-
Acylation Reaction:
-
Add the freshly prepared acylation cocktail to the peptide-resin in the reaction vessel.
-
Agitate the mixture gently at room temperature for 2-4 hours.
-
-
Monitoring:
-
After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[10]
-
If the test is positive (blue beads), continue the reaction for another 1-2 hours and re-test. A negative test (yellow/colorless beads) indicates the reaction is complete.
-
-
Final Washing:
-
Once the reaction is complete, drain the acylation solution.
-
Wash the resin extensively with DMF (5 x 10 mL/g resin) to remove all excess reagents and byproducts.
-
Wash the resin with DCM (3 x 10 mL/g resin) to prepare it for cleavage or storage.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Diagram: N-Terminal Acylation Reaction
Caption: Reaction of the N-terminal amine with this compound.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
This protocol is for standard cleavage from an acid-labile resin like Rink Amide or Wang resin.[11]
Materials:
-
N-terminally acylated peptide-resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge and tubes
Cleavage Cocktail (Reagent R):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin, removes side-chain protecting groups |
| Water | 2.5% | Cation scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
Procedure:
-
Preparation:
-
Place the dried, acylated peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, use approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and cap the vessel.[12]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Analytical Characterization
The purity and identity of the N-terminally modified peptide must be confirmed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide.[13][14] The introduction of the 3-chloropropanoyl group will typically increase the peptide's hydrophobicity, leading to a longer retention time compared to the unmodified peptide.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, e.g., Agilent AdvanceBio Peptide Mapping[13] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the identity of the final product.[15][16] The expected mass will be the mass of the unmodified peptide plus the mass of the added 3-chloropropanoyl group (C₃H₄ClO), which is an increase of 90.01 Da (for the most common ³⁵Cl isotope).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Acylation (Positive Kaiser Test) | 1. Insufficient reagent equivalents. 2. Hydrolysis of the anhydride. 3. Steric hindrance at the N-terminus. | 1. Repeat the acylation step with fresh reagents. 2. Ensure all solvents are anhydrous. 3. Increase reaction time to 4-6 hours or gently warm to 40°C. |
| Low Crude Peptide Purity | 1. Incomplete final Fmoc deprotection before acylation. 2. Side reactions during cleavage. | 1. Ensure >99% deprotection before proceeding to acylation. 2. Ensure adequate scavengers (TIS, water) are used in the cleavage cocktail. |
| Multiple Peaks in HPLC | 1. Unmodified peptide present. 2. Deletion sequences from SPPS. 3. Side-chain modification. | 1. Optimize acylation reaction time and reagent equivalents. 2. Optimize SPPS coupling efficiency. 3. Confirm side-chain protecting groups are stable to the acylation conditions. |
Conclusion
The use of this compound provides a straightforward and efficient method for the on-resin N-terminal modification of synthetic peptides. This protocol offers a reliable pathway to introduce a versatile chemical handle, enabling a broad range of subsequent conjugation strategies critical for the development of advanced peptide-based therapeutics and research tools. The success of this method hinges on careful execution of the SPPS, adherence to anhydrous reaction conditions during acylation, and rigorous analytical characterization of the final product.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. peptide.com [peptide.com]
- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. jpt.com [jpt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. youtube.com [youtube.com]
- 9. This compound () for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bioconjugation Techniques Using 3-Chloropropanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of bioconjugation techniques utilizing 3-chloropropanoic anhydride. We delve into the underlying chemical principles, present robust protocols for the modification of proteins, and discuss critical parameters for successful and reproducible conjugation. This document is intended to serve as a practical resource for researchers in drug development, diagnostics, and fundamental biological sciences who seek to leverage this versatile reagent for the covalent modification of biomolecules.
Introduction: The Utility of this compound in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical sciences.[1][2] It enables the creation of novel molecular entities with enhanced functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, PEGylated proteins for improved pharmacokinetics, and immobilized enzymes for industrial applications.[1][3]
The choice of a crosslinking reagent is pivotal and is dictated by the functional groups available on the biomolecule and the desired properties of the final conjugate.[4] Among the various reagents, anhydrides have a long-standing history in protein modification due to their reactivity with nucleophilic amino acid side chains.[5] this compound emerges as a particularly interesting reagent due to its dual reactivity. The anhydride moiety readily reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable amide bond. The incorporated chloro- group then provides a versatile handle for subsequent secondary modifications, a feature not present in more common reagents like acetic or succinic anhydride.
These application notes will provide a thorough understanding of the chemistry of this compound and equip the user with the necessary knowledge to design and execute successful bioconjugation experiments.
Reaction Mechanism and Key Considerations
The primary reaction between this compound and a protein involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride by the unprotonated ε-amino group of a lysine residue.[6][7]
The Acylation of Lysine
The reaction proceeds via a nucleophilic attack of the lysine's primary amine on one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing a molecule of 3-chloropropanoic acid as a byproduct.[6]
Diagram 1: Acylation of a Lysine Residue. This diagram illustrates the reaction of a protein's lysine residue with this compound to form a stable amide bond and 3-chloropropanoic acid as a byproduct.
The Critical Role of pH
The pH of the reaction buffer is a critical parameter that dictates the efficiency and selectivity of the conjugation. The reacting species is the deprotonated, nucleophilic primary amine of the lysine side chain.[8] The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, to ensure a sufficient concentration of the reactive nucleophile, the reaction is typically carried out at a pH of 8.0 to 9.5.[8] At lower pH values, the majority of the amino groups will be protonated (-NH3+) and thus non-nucleophilic, significantly reducing the reaction rate.
Molar Ratio of Reagents
The stoichiometry of the reaction, specifically the molar excess of this compound relative to the protein, will determine the extent of modification. A higher molar excess will generally lead to a greater number of modified lysine residues. However, excessive amounts of the anhydride can lead to undesirable side reactions and protein aggregation. It is crucial to empirically determine the optimal molar ratio for each specific protein and desired degree of labeling.
Potential Side Reactions
While the primary target for acylation is the ε-amino group of lysine, other nucleophilic residues such as cysteine, histidine, and tyrosine can also react with this compound, although generally to a lesser extent, especially under controlled pH conditions. Additionally, the N-terminal α-amino group of the protein is also a potential site for modification.[5] Hydrolysis of the anhydride is a competing reaction in aqueous buffers, and its rate increases with pH. Therefore, the anhydride should be dissolved in a compatible, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the protein solution.
Applications of this compound in Bioconjugation
The unique bifunctional nature of this compound opens up a range of applications in bioconjugation.
Introduction of a Reactive Handle for "Click" Chemistry
Following the initial acylation of lysine residues, the newly introduced chloro- group can serve as a reactive site for subsequent conjugation reactions. For instance, it can be converted to an azide, enabling the use of highly efficient and bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach allows for the precise attachment of a wide variety of molecules, including fluorescent dyes, polyethylene glycol (PEG) chains, or cytotoxic drugs.
Diagram 2: Two-Step Conjugation Workflow. This workflow illustrates the initial modification of a protein with this compound, followed by conversion of the chloro- group to an azide, and subsequent "click" chemistry with an alkyne-functionalized payload.
Linker for Antibody-Drug Conjugates (ADCs)
In the context of ADC development, this compound can be used to attach a linker-payload moiety to an antibody. The anhydride reacts with the antibody's lysine residues, and the chloro- group can then be used to attach the cytotoxic drug, either directly or through a linker. The stability of the resulting amide bond is a key advantage in this application.
Experimental Protocols
The following protocols provide a starting point for the bioconjugation of a model protein with this compound. It is imperative to note that these are general guidelines, and optimization will be necessary for each specific application.
General Materials and Equipment
-
Protein of interest (e.g., Bovine Serum Albumin, IgG)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10) or tangential flow filtration (TFF) system
-
UV-Vis Spectrophotometer
-
SDS-PAGE system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: General Protein Modification
This protocol describes the general procedure for modifying a protein with this compound.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 100 mM.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the this compound stock solution.
-
Scientist's Note: A good starting point for optimization is to test a range of molar excesses, such as 10x, 20x, and 50x of anhydride to protein.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C for 4-6 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted anhydride.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Analyze the extent of modification using SDS-PAGE, which will show an increase in molecular weight for the modified protein.
-
For a more precise determination of the degree of labeling, use mass spectrometry (MALDI-TOF or ESI-MS) to measure the mass increase of the protein.[6][10]
-
Protocol 2: Two-Step Labeling via Azide Introduction and Click Chemistry
This protocol builds upon the general modification procedure to introduce an azide handle for subsequent click chemistry.
Step-by-Step Methodology:
-
Follow Steps 1-5 of Protocol 1 to obtain the purified 3-chloropropanoyl-modified protein.
-
Azide Introduction:
-
To the purified conjugate, add sodium azide (NaN₃) to a final concentration of 100 mM.
-
Incubate the reaction at 37°C for 12-24 hours.
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated area.
-
-
Purification of the Azido-Protein:
-
Remove excess sodium azide using a desalting column or TFF, exchanging the buffer to a copper-free buffer (e.g., PBS, pH 7.4) for CuAAC or a general buffer for SPAAC.
-
-
Click Chemistry Reaction (CuAAC Example):
-
To the azido-protein, add the alkyne-functionalized molecule of interest (e.g., a fluorescent dye).
-
Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted payload and catalysts.
-
Data Presentation and Interpretation
Table 1: Reaction Parameter Optimization
| Molar Excess of Anhydride | Reaction Time (hours) | Reaction Temperature (°C) | Average Degree of Labeling (DOL)* |
| 10x | 1 | 25 | 2-4 |
| 20x | 1 | 25 | 5-8 |
| 50x | 1 | 25 | 9-15 |
| 20x | 4 | 4 | 4-7 |
*Degree of Labeling (DOL) is the average number of anhydride molecules conjugated per protein molecule, as determined by mass spectrometry. These are representative values and will vary depending on the protein.
Diagram 3: Characterization Workflow. This diagram outlines the key analytical techniques used to characterize the final bioconjugate, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | Reaction pH is too low. | Increase the pH of the reaction buffer to 8.5-9.0. |
| Inactive anhydride (hydrolyzed). | Prepare a fresh stock solution of the anhydride immediately before use. | |
| Insufficient molar excess of anhydride. | Increase the molar ratio of anhydride to protein. | |
| Protein Precipitation | High degree of modification leading to aggregation. | Reduce the molar excess of the anhydride or shorten the reaction time. |
| Unfavorable buffer conditions. | Screen different buffer systems and concentrations. | |
| Non-specific Labeling | Reaction pH is too high, leading to reaction with other nucleophiles. | Optimize the pH to be more selective for lysine (around 8.5). |
Conclusion
This compound is a valuable and versatile reagent for bioconjugation. Its ability to efficiently modify lysine residues and introduce a reactive chloro- handle for subsequent modifications makes it a powerful tool for creating complex bioconjugates. By carefully controlling the reaction parameters, particularly pH and stoichiometry, researchers can achieve reproducible and well-defined protein modifications for a wide range of applications in research and therapeutic development.
References
- 1. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloropropanoic Anhydride as a Versatile Building Block in Organic Synthesis
Abstract
3-Chloropropanoic anhydride is a highly valuable and versatile bifunctional reagent in modern organic synthesis. Its structure incorporates two electrophilic carbonyl centers, characteristic of acid anhydrides, and a reactive alkyl chloride moiety. This unique combination allows for a diverse range of chemical transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This guide provides an in-depth exploration of the reactivity, applications, and detailed experimental protocols for leveraging this compound as a strategic building block for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the landscape of organic synthesis, reagents that offer multiple, distinct reactive sites are of paramount importance. This compound, the symmetrical anhydride of 3-chloropropanoic acid, is a prime example of such a molecule.[1] Its utility stems from two key features:
-
Electrophilic Acyl Source: Like other acid anhydrides, it is an excellent acylating agent. The carbonyl carbons are highly electrophilic and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, phenols, amines, and aromatic rings. This reactivity is central to forming esters, amides, and ketones.[3][4]
-
Latent Electrophilic Alkyl Halide: The presence of a chlorine atom on the propyl chain provides a secondary site for nucleophilic attack (SN2 reactions), typically after the acylation step. This allows for subsequent cyclization reactions to form heterocycles or for the introduction of further functionality.
This dual reactivity makes it a powerful tool for rapidly building molecular complexity from a single, commercially available starting material. Its applications are notable in the synthesis of chlorinated heterocycles, which are privileged scaffolds in many bioactive molecules, including antimicrobial agents and kinase inhibitors.[1]
Physicochemical Properties & Safety Data
Proper handling and storage are critical for ensuring the stability and reactivity of this compound. It is sensitive to moisture and will hydrolyze to 3-chloropropanoic acid.[1]
| Property | Value | Reference |
| CAS Number | 20495-9-2 | [5][6][7][8] |
| Molecular Formula | C₆H₈Cl₂O₃ | [5][7][9] |
| Molecular Weight | 199.03 g/mol | [5][9] |
| Appearance | Solid | |
| Density | 1.318 g/cm³ | [5] |
| Storage | 2°C - 8°C, Keep Dry | [5][8] |
| SMILES | C(CCl)C(=O)OC(=O)CCCl | [5][7][9] |
| InChIKey | UQNMBHOXSQYAAC-UHFFFAOYSA-N | [9] |
Safety Information:
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The primary mode of reaction for this compound is nucleophilic acyl substitution. A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 3-chloropropanoate ion as a good leaving group, which is stabilized by resonance. The overall result is the acylation of the nucleophile.
Caption: General mechanism of nucleophilic acyl substitution using this compound.
This fundamental reactivity profile makes the anhydride a more reactive and efficient alternative to its corresponding carboxylic acid, which would require an activating agent for similar transformations.
Synthetic Applications & Experimental Protocols
The following sections provide detailed protocols for key transformations using this compound. These are intended as starting points and may require optimization based on the specific substrate.
Protocol: Amidation of a Primary Amine
The reaction with amines is typically rapid and high-yielding, providing a straightforward route to N-substituted 3-chloro-propanamides. These products are valuable intermediates, for example, in the synthesis of kinase inhibitors.[1]
Caption: Experimental workflow for the synthesis of N-substituted 3-chloro-propanamides.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound (CAS 20495-99-2)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The base scavenges the 3-chloropropanoic acid byproduct.
-
Anhydride Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-3-chloropropanamide.
Application: Synthesis of Heterocycles
The dual reactivity of this compound is elegantly exploited in the synthesis of heterocyclic compounds. A common strategy involves an initial acylation, followed by an intramolecular nucleophilic substitution to displace the chloride and form the ring. This has been demonstrated in the production of thiochroman-4-one derivatives, which show potent antibacterial activity.[1]
Caption: Conceptual workflow for heterocycle synthesis via a tandem acylation-cyclization strategy.
Other Key Applications
-
Esterification: In a protocol analogous to amidation, alcohols and phenols can be acylated to form 3-chloropropanoate esters. These reactions are often catalyzed by a base like pyridine or DMAP. The resulting esters are useful as plasticizers or as intermediates in agrochemical synthesis, such as for herbicides that inhibit acetyl-CoA carboxylase.[1]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate electron-rich aromatic and heteroaromatic rings to produce aryl- and heteroaryl-propanones. This is a classic method for forming C-C bonds with aromatic systems.[4]
-
Polymer Science: The anhydride functionality allows it to serve as a monomer in the production of polymers like polyimides, where it contributes to enhancing the thermal stability of the final material.[1]
Summary of Applications
The table below summarizes the primary synthetic transformations enabled by this compound.
| Reaction Type | Nucleophile | Product Class | Key Applications |
| Amidation | Amines (R-NH₂) | N-Alkyl-3-chloropropanamides | Pharmaceutical intermediates, kinase inhibitors[1] |
| Esterification | Alcohols (R-OH) | 3-Chloropropanoate esters | Agrochemicals, plasticizers[1] |
| Friedel-Crafts | Aromatic Rings | Aryl propanones | Fine chemical synthesis |
| Cyclization | Dinucleophiles | Heterocycles | Drug discovery, antimicrobials[1] |
| Polymerization | Diamines/Diols | Polyimides/Polyesters | High-performance materials[1] |
Conclusion
This compound is a powerful and cost-effective building block in organic synthesis. Its predictable reactivity as an acylating agent, combined with the synthetic options provided by the alkyl chloride handle, offers chemists a reliable tool for the construction of a wide array of valuable molecules. The protocols and data presented herein serve as a comprehensive guide for its effective utilization in research and development, enabling the rapid assembly of complex molecular architectures for pharmaceutical, agrochemical, and material science applications.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 6. 20495-99-2|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Chloropropanoic Anhydride Synthesis
Welcome to the technical support center for the synthesis of 3-Chloropropanoic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in this specific reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format to address common issues and enhance your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific problems that can lead to diminished yields during the synthesis of this compound.
Q1: My reaction appears incomplete, with a significant amount of 3-chloropropanoic acid remaining. What are the likely causes?
A1: An incomplete reaction is a common issue and can typically be traced back to several key factors related to the dehydration process.
-
Inadequate Dehydrating Agent: The choice and stoichiometry of your dehydrating agent are critical. Agents like acetic anhydride, thionyl chloride, or oxalyl chloride are commonly used for the synthesis of carboxylic anhydrides.[1][2] If using a reagent like acetic anhydride, the reaction is an equilibrium process. To drive the reaction to completion, you may need to use an excess of the dehydrating agent or remove the byproduct (in this case, acetic acid) as it forms, for instance, by performing the reaction under vacuum.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Dehydration reactions often require heating to overcome the activation energy.[4] However, excessively high temperatures can lead to product decomposition. A systematic approach to optimize the temperature is recommended, starting from milder conditions and gradually increasing if the reaction does not proceed. Consult literature for recommended temperature ranges for your specific dehydrating agent.
-
Presence of Moisture: Carboxylic anhydrides are highly susceptible to hydrolysis.[5][6] Any moisture in your glassware, solvents, or the starting 3-chloropropanoic acid will consume the anhydride as it forms, reverting it back to the carboxylic acid. It is imperative to use oven-dried glassware, anhydrous solvents, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]
Q2: I'm observing the formation of a dark-colored, viscous residue in my reaction flask, leading to a low yield of the desired anhydride. What could be happening?
A2: The formation of a dark, often polymeric, residue suggests that side reactions or decomposition are occurring.
-
Polymerization: The starting material, 3-chloropropanoic acid, is often synthesized from the hydrochlorination of acrylic acid.[5][8][9] If your starting material contains residual acrylic acid, it can polymerize under the reaction conditions. Additionally, 3-chloropropanoic acid itself may undergo elimination of HCl to form acrylic acid, which then polymerizes. This is more likely at elevated temperatures.
-
Decomposition: this compound, like many anhydrides, can be thermally unstable. Excessive heating can lead to decomposition and charring, resulting in a dark-colored product. Strong dehydrating agents like concentrated sulfuric acid can also cause charring of organic materials.[10]
-
Reaction with Dehydrating Agent: Some dehydrating agents can lead to colored byproducts if not used correctly. For example, thionyl chloride can decompose to give products that may impart color to the reaction mixture.
To mitigate these issues:
-
Ensure the purity of your starting 3-chloropropanoic acid, checking for any residual acrylic acid.
-
Carefully control the reaction temperature, avoiding overheating.
-
Consider a milder dehydrating agent or catalytic methods if decomposition is a persistent issue.[11]
Q3: My final product is contaminated with the starting acid and/or byproducts after purification. How can I improve the purity and isolated yield?
A3: Purification is a critical step where significant product loss can occur. Improving your workup and purification strategy is key.
-
Workup Procedure: The workup must effectively remove the unreacted starting materials and the dehydrating agent byproducts. For example, if using acetic anhydride, the resulting acetic acid needs to be removed. This is often achieved by distillation. If using a reagent like thionyl chloride, excess reagent can be removed by evaporation under reduced pressure, and the gaseous byproducts (SO₂ and HCl) are typically vented.
-
Purification by Vacuum Distillation: this compound is a liquid with a boiling point around 108-110°C.[5] Purification by fractional distillation under reduced pressure is often the most effective method to separate it from less volatile impurities like the starting acid and polymeric residues. A good vacuum is essential to lower the boiling point and prevent thermal decomposition during distillation.
-
Maintaining Anhydrous Conditions: As mentioned before, exposure to moisture at any stage, including workup and purification, will lead to hydrolysis.[6] Ensure all solutions and equipment are dry, and consider performing extractions and transfers under an inert atmosphere.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is a recommended method for preparing this compound in a laboratory setting?
A common and effective method is the dehydration of 3-chloropropanoic acid using a dehydrating agent. A reliable approach involves reacting 3-chloropropanoic acid with a slight excess of acetic anhydride. The reaction is typically heated to drive the equilibrium towards the product. The resulting acetic acid and any excess acetic anhydride are then removed by distillation, followed by vacuum distillation of the desired this compound. Alternatively, using reagents like thionyl chloride or oxalyl chloride can also be effective, as they form gaseous byproducts that are easily removed.[1][2]
FAQ 2: How should this compound be handled and stored to prevent degradation?
Due to its reactivity and susceptibility to hydrolysis, this compound requires careful handling and storage.[5] It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to protect it from moisture. For long-term storage, refrigeration at 2-8°C is recommended to minimize decomposition.[12]
FAQ 3: What are the key safety considerations when working with 3-chloropropanoic acid and its anhydride?
Both 3-chloropropanoic acid and its anhydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. 3-Chloropropanoic acid can cause severe skin burns and eye damage.[13] The anhydride is also a lachrymator and is corrosive. In case of contact, flush the affected area with copious amounts of water.
Part 3: Experimental Protocol
Synthesis of this compound using Acetic Anhydride
This protocol describes a general procedure. Quantities and conditions may need to be optimized for your specific setup.
Materials:
-
3-Chloropropanoic acid
-
Acetic anhydride
-
Round-bottom flask
-
Distillation apparatus
-
Vacuum distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a clean, dry distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is oven-dried.
-
Reaction: To the round-bottom flask, add 3-chloropropanoic acid (1.0 eq). To this, add acetic anhydride (0.6 eq). Note: Using a slight excess of the carboxylic acid can help drive the reaction to completion when using acetic anhydride as the dehydrating agent.
-
Heating: Heat the mixture gently with stirring. The temperature should be raised to a point where acetic acid begins to distill off (boiling point of acetic acid is ~118°C). Continue heating until no more acetic acid is collected.
-
Purification: Once the removal of acetic acid is complete, allow the reaction mixture to cool slightly. Reconfigure the apparatus for vacuum distillation.
-
Vacuum Distillation: Apply a vacuum and gently heat the flask. Collect the fraction that distills at the appropriate temperature and pressure for this compound (literature boiling point is 108-110°C at atmospheric pressure; this will be significantly lower under vacuum).
-
Storage: Transfer the purified product to a clean, dry, and sealed container. Store under an inert atmosphere in a refrigerator.
Part 4: Visualizations
Reaction Mechanism and Troubleshooting Workflows
Caption: General reaction for the synthesis of this compound.
Caption: Hydrolysis: A common side reaction leading to low yield.
Caption: A logical workflow for troubleshooting low yield issues.
Part 5: References
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Chemistry Steps. --INVALID-LINK--
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. National Institutes of Health (NIH). --INVALID-LINK--
-
Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. OrgoSolver. --INVALID-LINK--
-
A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. --INVALID-LINK--
-
Anhydride synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Organic acid anhydride. Wikipedia. --INVALID-LINK--
-
3-Chloropropionic anhydride | 20495-99-2. Biosynth. --INVALID-LINK--
-
Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. PubMed. --INVALID-LINK--
-
This compound () for sale. Vulcanchem. --INVALID-LINK--
-
How to improve the yield of oleic anhydride synthesis. Benchchem. --INVALID-LINK--
-
Technical Support Center: Formic Anhydride Reactions. Benchchem. --INVALID-LINK--
-
Preparation of acid anhydrides (video). Khan Academy. --INVALID-LINK--
-
Preparation of 3-chloropropionic acid. PrepChem.com. --INVALID-LINK--
-
21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts. --INVALID-LINK--
-
3-Chloropropionic anhydride | CAS No- 20495-99-2. Simson Pharma Limited. --INVALID-LINK--
-
Low yield in antifebrin (Acetanilide) synthesis. The Student Room. --INVALID-LINK--
-
3-Chloropropanoic acid. Wikipedia. --INVALID-LINK--
-
20495-99-2 | this compound. ChemScene. --INVALID-LINK--
-
20495-99-2|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
This compound | C6H8Cl2O3. PubChem - NIH. --INVALID-LINK--
-
14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. --INVALID-LINK--
-
3-Chloropropionic acid | C3H5ClO2. PubChem - NIH. --INVALID-LINK--
-
JP2701229B2 - Method for producing 3-chloropropionic acid. Google Patents. --INVALID-LINK--
-
Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides... --INVALID-LINK--
-
(PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst. ResearchGate. --INVALID-LINK--
-
Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals. --INVALID-LINK--
-
dehydration of alcohols. Chemguide. --INVALID-LINK--
-
Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. --INVALID-LINK--
References
- 1. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. This compound () for sale [vulcanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]
- 9. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Anhydride synthesis [organic-chemistry.org]
- 12. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 13. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions of 3-Chloropropanoic anhydride in synthesis
Welcome to the technical support guide for 3-Chloropropanoic Anhydride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. Here, we address common side reactions, troubleshoot experimental challenges, and provide actionable protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My yield is significantly lower than expected after acylating my amine/alcohol. What is the most likely cause?
A1: The most common culprit for low yields when using this compound is premature hydrolysis. This reagent reacts rapidly with even trace amounts of water to form two equivalents of 3-chloropropanoic acid, which is unreactive for acylation.[1][2][3]
-
Causality: The carbonyl carbons of the anhydride are highly electrophilic. Water acts as a nucleophile, attacking a carbonyl carbon in a nucleophilic acyl substitution reaction.[3][4] The resulting carboxylic acid is a poor acylating agent.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., freshly distilled dichloromethane, THF, or acetonitrile from a solvent purification system).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored under inert gas. If you suspect degradation, you can perform a quick quality check via IR spectroscopy, looking for the characteristic strong C=O stretching bands around 1800 cm⁻¹ and the absence of a broad O-H stretch indicative of the carboxylic acid.[1]
-
Q2: I'm acylating a primary amine and need to use two equivalents of the amine for the reaction to proceed to completion. Why is this necessary and can I avoid it?
A2: This is a classic characteristic of acylation with acid anhydrides. The reaction produces one equivalent of your desired amide and one equivalent of 3-chloropropanoic acid as a byproduct for every equivalent of anhydride consumed.[2][5][6] This acid will protonate any available basic species in the mixture, including your starting amine.
-
Causality: The amine is a base. The carboxylic acid byproduct is an acid. They will undergo an acid-base reaction to form an ammonium salt.[7][8] This salt is no longer nucleophilic and cannot react with the anhydride, effectively removing it from the reaction.
-
Solution: To conserve your valuable amine, add a non-nucleophilic organic base to the reaction mixture. This "scavenger" base will neutralize the 3-chloropropanoic acid byproduct as it is formed.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used at 1.1 to 1.5 equivalents. They are basic enough to neutralize the carboxylic acid but are too sterically hindered to compete with your primary amine as a nucleophile.
-
Q3: My reaction mixture turned yellow/brown and I see unexpected peaks in my LC-MS, possibly corresponding to a loss of HCl from my product. What is happening?
A3: This suggests an elimination side reaction is occurring, likely forming an acrylate derivative. The 3-chloropropanoyl group has a proton on the carbon alpha to the carbonyl and a chlorine atom on the beta-carbon, a perfect setup for elimination.
-
Causality: In the presence of a base (especially a strong or sterically unhindered one), an E2-type elimination can occur.[9][10] The base abstracts the acidic α-proton, leading to the formation of a double bond and expulsion of the chloride ion. This is particularly problematic if the reaction is heated or if excess base is used.
-
Troubleshooting:
-
Base Selection: Use a hindered, non-nucleophilic base like DIPEA instead of less hindered bases like pyridine or excess amine nucleophile.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to disfavor the elimination pathway, which typically has a higher activation energy than the desired acylation.
-
Controlled Addition: Add the anhydride slowly to a solution of the nucleophile and the base to avoid localized high concentrations of reactants and heat generation.
-
Q4: How should I properly quench my reaction and work up the product?
A4: A proper quench is critical to destroy any unreacted anhydride and to facilitate purification.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with excess anhydride to form the sodium salt of 3-chloropropanoic acid, which is water-soluble. It will also neutralize the protonated scavenger base (e.g., triethylammonium chloride), partitioning it into the aqueous layer. Be cautious, as this will evolve CO₂ gas.
-
Extraction: After quenching, proceed with a standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer will contain your desired product, while the aqueous layer will contain the salts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water before drying with a drying agent like Na₂SO₄ or MgSO₄.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Degraded (hydrolyzed) anhydride. 2. Nucleophile is non-nucleophilic (e.g., protonated amine salt). | 1. Use a fresh bottle of anhydride. Confirm quality via IR. 2. Ensure a proper base is used to neutralize any acid present or generated. |
| Formation of Acrylamide/Acrylate Byproduct | Elimination reaction is occurring. | 1. Lower the reaction temperature to 0 °C or below. 2. Use a hindered base (DIPEA). 3. Add the anhydride slowly to the reaction mixture. |
| Difficult Purification / Emulsion during Work-up | 1. Incomplete quenching. 2. Formation of insoluble salts. | 1. Ensure quench is complete by checking the pH of the aqueous layer (should be basic). 2. Add more water or organic solvent to dissolve all components before separation. |
| Product Contaminated with 3-Chloropropanoic Acid | 1. Incomplete quenching. 2. Insufficient aqueous base wash during work-up. | 1. Quench with a sufficient amount of NaHCO₃ solution. 2. Perform an additional wash of the organic layer with dilute NaHCO₃ solution. |
Key Reaction Pathways & Experimental Workflows
Visualization of Reaction Pathways
The following diagram illustrates the desired acylation pathway versus the two most common side reactions: hydrolysis and base-mediated elimination.
Caption: Figure 1. Desired acylation vs. side reactions.
Recommended Experimental Protocol: Acylation of a Primary Amine
This protocol incorporates best practices to minimize common side reactions.
-
Preparation: Oven-dry all glassware and allow to cool under a stream of nitrogen.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Anhydride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as needed.
Troubleshooting Workflow Diagram
Caption: Figure 2. A logical guide for troubleshooting.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Reactions of Acid Anhydrides [jove.com]
- 5. chemrevise.org [chemrevise.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. savemyexams.com [savemyexams.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing hydrolysis of 3-Chloropropanoic anhydride during reactions
Welcome to the technical support center for 3-Chloropropanoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments by mitigating unwanted hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This section directly addresses common issues encountered when using this compound, focusing on preventing its degradation by water.
Question: My reaction yield is significantly lower than expected, and I've isolated 3-chloropropanoic acid as a major byproduct. What is the likely cause?
Answer: The presence of 3-chloropropanoic acid strongly indicates that the anhydride has undergone hydrolysis. Acid anhydrides are highly susceptible to reaction with water, which cleaves the anhydride bond to form two equivalents of the corresponding carboxylic acid.[1][2][3] This is a rapid reaction that can occur even at room temperature.[1] The primary cause is almost always the introduction of moisture into the reaction vessel.
Immediate Corrective Actions:
-
Re-evaluate Solvent and Reagent Purity: Ensure all solvents and liquid reagents are anhydrous. Use freshly opened bottles of anhydrous solvents or solvents dried over an appropriate desiccant and freshly distilled.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
Drying of Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >100°C for several hours and cooling in a desiccator over a drying agent.
Question: I am using a dried, aprotic solvent, but I am still observing hydrolysis. What are other potential sources of water contamination?
Answer: Even with careful selection of an aprotic solvent, water can be introduced from several other sources:
-
Reagents: The nucleophile (e.g., an amine or alcohol) or any added base may not be sufficiently dry. Solid reagents can absorb atmospheric moisture.
-
Atmosphere: If the reaction is not performed under a completely inert atmosphere, moisture from the air can be a significant contributor.
-
Handling and Transfers: Syringes, cannulas, and other transfer equipment can introduce moisture if not properly dried.
Proactive Prevention Protocol:
-
Dry Solid Reagents: Dry solid reagents in a vacuum oven or desiccator before use.
-
Use of Desiccants: For particularly moisture-sensitive reactions, consider adding a compatible in-situ drying agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture.[4]
-
Proper Sealing: Use septa and well-greased ground glass joints to ensure a tightly sealed reaction apparatus.
Question: Does the reaction temperature affect the rate of hydrolysis?
Answer: Yes, temperature has a significant impact. The rate of hydrolysis of acid anhydrides increases with temperature.[1][5] While your primary reaction may require elevated temperatures to proceed at a reasonable rate, this will also accelerate the unwanted hydrolysis side reaction if any water is present.
Strategic Temperature Management:
-
Low-Temperature Addition: If possible, add the this compound to the reaction mixture at a lower temperature (e.g., 0°C or -78°C) to minimize immediate hydrolysis upon addition. Then, slowly warm the reaction to the desired temperature.
-
Kinetic Analysis: If hydrolysis remains a persistent issue, a kinetic study to determine the optimal balance between the rate of the desired reaction and the rate of hydrolysis at different temperatures may be beneficial.
Frequently Asked Questions (FAQs)
This section delves deeper into the chemical principles governing the stability and reactivity of this compound.
Q1: What is the chemical mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.[1][6] A water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses, cleaving the C-O-C anhydride bond. The leaving group is a carboxylate anion, which is subsequently protonated to yield a second molecule of 3-chloropropanoic acid.
Diagram of the Hydrolysis Mechanism
Caption: Hydrolysis of this compound.
Q2: Which solvents are recommended for reactions involving this compound?
A2: Polar aprotic solvents are generally the best choice as they can dissolve the anhydride and many common nucleophiles without participating in the reaction.[7][8] It is crucial that these solvents are anhydrous.
| Recommended Solvents | Key Considerations |
| Dichloromethane (DCM) | Good general-purpose solvent, easy to dry and remove. |
| Tetrahydrofuran (THF) | Often needs to be freshly distilled from a drying agent like sodium/benzophenone.[9] |
| Acetonitrile (MeCN) | Can be effectively dried with molecular sieves or phosphorus pentoxide.[4] |
| N,N-Dimethylformamide (DMF) | High boiling point, can be difficult to remove. Ensure it is anhydrous. |
| Dimethyl sulfoxide (DMSO) | High boiling point and hygroscopic. Use with caution. |
Avoid protic solvents like water, alcohols, and primary or secondary amines (unless they are the intended reagent) as they will react with the anhydride.[10][11]
Q3: How should this compound be stored to maintain its integrity?
A3: Proper storage is critical to prevent degradation. It should be stored in a tightly sealed container to prevent moisture ingress.[12] Recommended storage conditions are typically refrigerated (2-8°C) and dry.[13][14] For long-term storage, consider sealing the container under an inert atmosphere (argon or nitrogen).
Q4: I am reacting this compound with an amine. Do I need to use a base?
A4: Yes, it is highly recommended. The reaction of an acid anhydride with an amine produces one equivalent of the desired amide and one equivalent of 3-chloropropanoic acid as a byproduct.[15][16] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, at least two equivalents of the amine are needed if no other base is present. A more efficient approach is to use one equivalent of the nucleophilic amine and at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.[17]
Workflow for Amine Acylation
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. proprep.com [proprep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Reactions of Acid Anhydrides [jove.com]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. quora.com [quora.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing the Synthesis of 3-Chloropropanoic Anhydride
Welcome to the technical support center for the synthesis and application of 3-Chloropropanoic Anhydride. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. As a reactive building block, its efficient synthesis is paramount to the success of subsequent experimental steps. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges and improve the efficiency and reproducibility of your reactions.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is the most common issue and can stem from several factors, primarily related to reaction conditions and reagent purity.
Possible Causes & Solutions:
-
Presence of Water: this compound is highly susceptible to hydrolysis, readily reverting to 3-chloropropanoic acid in the presence of moisture.[1] This is a dehydration reaction, and even trace amounts of water can significantly stall the reaction or decompose the product.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Inefficient Dehydrating Agent/Activator: The choice and stoichiometry of the coupling agent are critical. Common methods involve activating the parent carboxylic acid.[2][3]
-
Solution: The most reliable laboratory method involves converting a portion of the 3-chloropropanoic acid to its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts with the remaining carboxylic acid (or its salt).[4][5] Using a simple dehydrating agent like phosphorus pentoxide (P₂O₅) can also be effective but may lead to purification challenges.[1] For direct coupling, ensure the correct molar equivalents are used as per the chosen method.
-
-
Suboptimal Reaction Temperature: Temperature control is a delicate balance. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the product or promote side reactions.
-
Solution: Monitor the reaction temperature closely. If using thionyl chloride, the initial reaction to form the acid chloride is often performed at or slightly above room temperature before gentle heating under reflux to drive the reaction to completion. Subsequent reaction with the carboxylate is typically done at room temperature.[4]
-
-
Impure Starting Material: The purity of the initial 3-chloropropanoic acid is crucial. It is often synthesized via the hydrochlorination of acrylic acid, and residual acrylic acid or water can interfere with the anhydride formation.[1][6][7]
-
Solution: Use high-purity (≥98%) 3-chloropropanoic acid. If you suspect impurities, consider purifying the starting material by recrystallization or distillation before use.
-
Below is a flowchart to guide your troubleshooting process for low yield issues.
Question 2: My final product is a dark color and appears impure after distillation. What causes this and how can I get a clean product?
Answer:
Product discoloration and impurity often point to decomposition or the presence of side products.
Possible Causes & Solutions:
-
Thermal Decomposition: this compound can decompose at elevated temperatures. Aggressive heating during the reaction or purification (distillation) is a common cause of discoloration.
-
Solution: Purify the final product using vacuum distillation. This lowers the boiling point, allowing for distillation at a gentler temperature and minimizing the risk of thermal decomposition. The reported boiling point is 108–110°C at atmospheric pressure.[1]
-
-
Residual Acid/Catalyst: Incomplete reaction or inefficient workup can leave acidic residues (e.g., HCl if using thionyl chloride, or unreacted 3-chloropropanoic acid) that can catalyze decomposition during heating.
-
Solution: Ensure the reaction goes to completion. After the reaction, remove volatile acidic byproducts (like SO₂ and HCl) by purging with an inert gas or under reduced pressure. A careful aqueous workup can remove non-volatile acids, but this must be done quickly and at low temperatures with a non-nucleophilic acid (like dilute HCl) to prevent hydrolysis of the anhydride product. The organic layer must be thoroughly dried before distillation.
-
-
Side Reactions: The reagents used can sometimes lead to side products. For example, using high temperatures with thionyl chloride can sometimes lead to chlorinated byproducts.
-
Solution: Adhere strictly to the recommended reaction temperatures. Analyze the crude product by NMR or GC-MS to identify the nature of the impurities, which can provide clues about the side reactions occurring.
-
Frequently Asked Questions (FAQs)
Q: What is the best method for synthesizing this compound in a laboratory setting?
A: While several methods exist, one of the most common and reliable involves the reaction of 3-chloropropanoyl chloride with the sodium salt of 3-chloropropanoic acid.[4] This two-step, one-pot synthesis is often preferred because it avoids the harsh conditions of some direct dehydration methods and typically results in a cleaner product. The acid chloride is generated in situ from the carboxylic acid using a reagent like thionyl chloride.[5]
Q: How can I monitor the progress of the reaction?
A: The reaction can be monitored using Infrared (IR) Spectroscopy. You should observe the disappearance of the broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹) and the appearance of two characteristic C=O stretching bands for the anhydride functional group, one strong band around 1800-1850 cm⁻¹ and another around 1740-1790 cm⁻¹.[1] Thin Layer Chromatography (TLC) can also be used if the starting material and product have different polarities.
Q: What are the critical safety precautions I should take?
A: Safety is paramount when working with these chemicals.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves.[8][9]
-
Ventilation: Both this compound and reagents like thionyl chloride are corrosive and have irritating vapors.[8][9][10] All work must be conducted in a certified chemical fume hood.
-
Moisture Sensitivity: Reagents are highly reactive with water. Ensure you are using proper anhydrous techniques.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.
Q: How should I store the purified this compound?
A: The product is moisture-sensitive. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible substances like water, alcohols, bases, and strong oxidizing agents.[8][11] Storage at 2-8°C is often recommended.[11]
Validated Experimental Protocol
This protocol describes the synthesis of this compound from 3-Chloropropanoic Acid using thionyl chloride.
Materials:
-
3-Chloropropanoic Acid (≥98%)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Pyridine (anhydrous)
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
Workflow Diagram:
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube. Maintain a positive pressure of nitrogen gas throughout the reaction.
-
Acid Chloride Formation: To the flask, add 3-chloropropanoic acid (10.85 g, 0.1 mol) and anhydrous toluene (50 mL). Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (4.4 mL, 0.06 mol) dropwise from the addition funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 80-90°C) for 2 hours or until the evolution of HCl and SO₂ gas ceases.
-
Anhydride Formation: Cool the reaction mixture back down to 0°C.
-
In a separate flask, prepare a solution of 3-chloropropanoic acid (10.85 g, 0.1 mol) and anhydrous pyridine (8.1 mL, 0.1 mol) in anhydrous toluene (30 mL).
-
Add this solution dropwise to the cooled acid chloride mixture over 30 minutes. A white precipitate of pyridinium hydrochloride will form.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Workup and Purification: Filter the reaction mixture under vacuum to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and the ether washings. Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a pale yellow liquid.[1]
Comparative Data on Dehydrating Agents
The choice of reagent can impact yield and reaction conditions. The table below summarizes common options for anhydride synthesis from carboxylic acids.
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Reflux, often with a base | Forms a highly reactive acid chloride intermediate; volatile byproducts (SO₂, HCl) are easily removed.[12] | Reagent is corrosive and toxic; requires careful handling. |
| Oxalyl Chloride ((COCl)₂) | Room temperature or mild heat | Highly reactive; volatile byproducts (CO, CO₂, HCl).[2] | More expensive and toxic than SOCl₂. |
| Acetic Anhydride | High temperature reflux | Inexpensive and readily available. | Requires high temperatures; can lead to equilibrium mixtures and difficult purifications (trans-anhydridization).[12] |
| Phosphorus Pentoxide (P₂O₅) | Heating | Powerful dehydrating agent.[1] | Solid reagent, can lead to heterogeneous mixtures; purification can be difficult. |
References
- 1. This compound () for sale [vulcanchem.com]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. JP2701229B2 - Method for producing 3-chloropropionic acid - Google Patents [patents.google.com]
- 7. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 12. US3709934A - Method of making carboxylic acid anhydrides - Google Patents [patents.google.com]
Technical Support Center: Purification of Products from 3-Chloropropanoic Anhydride Reactions
Welcome to the Technical Support Center for navigating the complexities of purifying products derived from reactions with 3-chloropropanoic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Introduction: The Chemistry of this compound
This compound is a reactive acylating agent frequently employed in the synthesis of esters and amides, particularly in the development of pharmaceutical intermediates and agrochemicals.[1][2] Its reactivity stems from the two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. However, this reactivity also presents challenges in purification due to the potential for side reactions and the formation of closely related byproducts. Understanding the reaction mechanism and potential pitfalls is paramount for developing an effective purification strategy.
A primary consideration is the anhydride's susceptibility to hydrolysis. In the presence of water, it readily breaks down to form 3-chloropropanoic acid.[1] This necessitates the use of anhydrous reaction conditions to minimize the formation of this key impurity.[3]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the workup and purification of products from reactions involving this compound.
Issue 1: My final product is contaminated with 3-chloropropanoic acid.
Root Cause Analysis: The presence of 3-chloropropanoic acid is almost always due to the hydrolysis of unreacted this compound during the reaction or aqueous workup.
Troubleshooting Steps:
-
Reaction Conditions:
-
Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Workup Procedure:
-
Initial Quench: Quench the reaction with a non-aqueous reagent if possible. If an aqueous quench is necessary, perform it at a low temperature (0 °C) to minimize hydrolysis of the product if it is also sensitive.
-
Aqueous Wash: A common and effective method to remove the acidic byproduct is to wash the organic layer with a mild base.
-
Recommended Bases: Saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution are typically sufficient.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH) if your product contains base-sensitive functional groups (e.g., esters), as this could lead to hydrolysis of your desired product. The unreacted anhydride will also be hydrolyzed by strong bases.[4]
-
-
Experimental Protocol: Basic Aqueous Wash for Removal of 3-Chloropropanoic Acid
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer in vacuo to isolate the crude product.
Issue 2: My NMR spectrum shows unreacted starting material (e.g., an amine or alcohol) and my desired product.
Root Cause Analysis: This indicates an incomplete reaction. The cause could be insufficient reactivity of the starting material, a non-optimal reaction temperature, or deactivation of the anhydride.
Troubleshooting Steps:
-
Reaction Stoichiometry:
-
Excess Anhydride: Consider using a slight excess (1.1-1.2 equivalents) of this compound to drive the reaction to completion.
-
-
Reaction Temperature:
-
Heating: For less reactive nucleophiles, heating the reaction mixture may be necessary. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
-
Catalysis:
-
Base Catalysis: For reactions with alcohols, the addition of a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or pyridine can enhance the reaction rate.[5]
-
Workflow for Optimizing Reaction Completion
References
- 1. This compound () for sale [vulcanchem.com]
- 2. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. reddit.com [reddit.com]
- 5. Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions [organic-chemistry.org]
Technical Support Center: Temperature Control in 3-Chloropropanoic Anhydride Reactions
Disclaimer: This document is intended for informational purposes for trained research, scientific, and drug development professionals. 3-Chloropropanoic anhydride is a reactive chemical that can undergo highly exothermic reactions. All experimental work should be preceded by a thorough literature search, a comprehensive risk assessment, and small-scale trials. The absence of specific quantitative thermal data for this reagent in publicly available literature necessitates a cautious approach based on the known reactivity of analogous acyl anhydrides.
Introduction: The Criticality of Thermal Management
This compound is a valuable bifunctional reagent used in the synthesis of a variety of chemical intermediates, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactivity of the anhydride functional group towards nucleophiles, enabling acylation reactions.[1] However, this reactivity is intrinsically linked to the potential for significant heat release (exotherm). Uncontrolled exotherms can lead to thermal runaway events, characterized by a rapid, self-accelerating increase in reaction temperature that can result in over-pressurization of the reaction vessel, loss of containment, and potentially, violent decomposition.
This guide provides a framework for understanding and managing the thermal hazards associated with this compound reactions. It is structured to provide both foundational knowledge and actionable troubleshooting advice for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) on Thermal Safety
Q1: Why are reactions with this compound exothermic?
A1: The reactivity of this compound, like other acyl anhydrides, is driven by the two electrophilic carbonyl carbons. When a nucleophile (such as an amine, alcohol, or even water) attacks one of these carbons, a highly favorable, low-energy bond is formed. This process, known as nucleophilic acyl substitution, releases a significant amount of energy as heat. The reaction with water (hydrolysis) is also highly exothermic and can be vigorous.[1]
Q2: What are the primary signs of an impending thermal runaway reaction?
A2: Key indicators include:
-
A reaction temperature that continues to rise even after external heating is removed or cooling is applied.
-
A sudden, unexpected increase in the rate of temperature rise.
-
An increase in pressure within the reaction vessel.
-
Noticeable gas evolution or a change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at a temperature below its normal boiling point, indicating localized superheating.
Q3: What are the most critical parameters to control to prevent a runaway reaction?
A3: The three most critical parameters are:
-
Reagent Addition Rate: The rate of addition of the anhydride (or the nucleophile) should be slow and controlled to ensure that the rate of heat generation does not exceed the rate of heat removal by the cooling system.
-
Reaction Temperature: Maintaining a consistent and low reaction temperature is paramount. This provides a larger temperature difference between the reactor and the cooling medium, maximizing heat transfer.
-
Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots and to ensure uniform heat distribution throughout the reaction mass.
Q4: How does the choice of solvent affect temperature control?
A4: The solvent plays a significant role in thermal management:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a thermal buffer.
-
Boiling Point: A solvent with a boiling point well above the desired reaction temperature can help prevent a runaway by initiating reflux, which provides a powerful cooling mechanism (latent heat of vaporization). However, this should be a secondary, not primary, means of control.
-
Viscosity: Low-viscosity solvents generally allow for better mixing and heat transfer.
Q5: Is it safe to run reactions with this compound neat (without a solvent)?
A5: Neat reactions are generally not recommended, especially on a larger scale. The absence of a solvent removes a critical heat sink, meaning that any exotherm will result in a much more rapid temperature increase of the reaction mixture itself. This significantly increases the risk of a thermal runaway.
Troubleshooting Guide for Common Temperature Control Issues
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid temperature spike during initial addition of anhydride. | 1. Addition rate is too fast. 2. Initial reaction temperature is too high. 3. Inadequate cooling capacity for the scale of the reaction. 4. Poor agitation leading to localized concentration. | 1. Immediately stop the addition. 2. Increase cooling to the maximum safe level. 3. If the temperature continues to rise uncontrollably, prepare for emergency quenching (see Protocol section). 4. For future runs, reduce the addition rate, lower the initial reaction temperature, and ensure the cooling system is adequate before starting. |
| Temperature continues to rise after addition is complete. | 1. Accumulation of unreacted anhydride due to too low a reaction temperature during addition. 2. Insufficient cooling. 3. A secondary, more exothermic decomposition reaction has been initiated. | 1. Maintain maximum cooling. 2. Do not add any more reagents. 3. If the temperature approaches the boiling point of the solvent or a known decomposition temperature, execute an emergency quench. 4. In future, consider a higher, but still safe, initial reaction temperature to ensure the reaction proceeds as the anhydride is added, preventing accumulation. |
| Reaction temperature is difficult to maintain at the set point (oscillates). | 1. Poorly tuned temperature controller. 2. Inadequate mixing. 3. "On/off" style cooling (e.g., adding dry ice periodically) instead of a continuous cooling system. | 1. Use a PID temperature controller and ensure it is properly tuned for the reactor system. 2. Increase the stirring speed or use a more efficient stirrer. 3. Use a circulating cooling bath for precise and stable temperature control. |
| Reaction fails to initiate, or is very sluggish. | 1. Reaction temperature is too low. 2. Impure reagents or presence of an inhibitor. 3. Insufficient catalyst (if applicable). | 1. Cautiously increase the temperature in small increments (e.g., 5 °C), monitoring closely for any sign of a sudden exotherm. 2. Be aware that a delayed, rapid exotherm can occur if a significant amount of unreacted material has accumulated. 3. Before scaling up, it is crucial to determine the minimum safe temperature for reaction initiation. |
Visualization of Thermal Safety Workflow
The following diagram outlines a logical workflow for assessing and managing the thermal risks associated with a new this compound reaction.
Caption: Decision workflow for thermal hazard assessment.
Experimental Protocol: Amide Formation using this compound (Illustrative Example)
This protocol is a general illustration and must be adapted and risk-assessed for specific substrates and scales.
Objective: To safely perform the acylation of a primary amine with this compound on a laboratory scale.
Materials:
-
This compound
-
Primary amine
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine)
-
Quenching agent (e.g., a weak acid solution like aqueous ammonium chloride)
-
Emergency quench bath (e.g., ice/water/salt)
Equipment:
-
Jacketed glass reactor with bottom outlet valve.
-
Circulating cooling bath connected to the reactor jacket.
-
Overhead stirrer with a high-torque motor and appropriate impeller.
-
Calibrated temperature probe (e.g., Pt100) placed in the reaction mixture.
-
Syringe pump for controlled addition of the anhydride.
-
Inert atmosphere (Nitrogen or Argon) supply.
Procedure:
-
System Preparation:
-
Thoroughly dry the reactor and glassware.
-
Assemble the reactor setup, ensuring the stirrer, temperature probe, and addition line are correctly positioned.
-
Purge the system with an inert atmosphere.
-
-
Initial Charge:
-
Charge the reactor with the primary amine, the aprotic solvent, and the tertiary amine base.
-
Begin stirring to ensure a homogenous solution.
-
Set the cooling bath to the desired initial reaction temperature (e.g., 0 °C). Allow the reactor contents to equilibrate to this temperature.
-
-
Controlled Addition of Anhydride:
-
Prepare a solution of this compound in the same aprotic solvent.
-
Using the syringe pump, add the anhydride solution sub-surface at a slow, predetermined rate.
-
CRITICAL STEP: Continuously monitor the internal reaction temperature. The temperature should not rise by more than a few degrees from the set point. If it does, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified time.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
-
Work-up and Quench:
-
Once the reaction is complete, slowly and carefully add the quenching solution while monitoring the temperature. The hydrolysis of any remaining anhydride is also exothermic.
-
Proceed with standard extraction and purification procedures.
-
Emergency Preparedness:
-
Always have a quench bath large enough to partially submerge the reactor readily available.
-
Ensure a clear and unobstructed path to the fume hood sash and emergency shower/eyewash.
-
Never leave the reaction unattended, especially during the addition phase.
References
Technical Support Center: Catalyst Selection for 3-Chloropropanoic Anhydride Mediated Reactions
Welcome to the technical support center for reactions involving 3-chloropropanoic anhydride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As your virtual application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but analysis (TLC, LC-MS, GC) shows minimal or no formation of the desired acylated product.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low reaction yield.
-
Question: My reaction isn't working. I'm using pyridine as a catalyst. What's wrong? Answer: While pyridine is often used in acylation reactions, its primary role is frequently as a mild, non-nucleophilic base to neutralize the 3-chloropropanoic acid byproduct that is generated.[1][2][3] this compound, like other anhydrides, is reactive but may require a true nucleophilic catalyst for efficient acyl transfer, especially with less reactive nucleophiles (e.g., secondary/tertiary alcohols, sterically hindered amines).
-
Causality: Pyridine is a relatively weak nucleophile. A more potent catalyst, like 4-(dimethylamino)pyridine (DMAP), operates via a different mechanism. DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the anhydride itself.[4] This intermediate dramatically accelerates the rate of reaction.[4][5]
-
Solution: Switch to a catalytic amount (0.05–5 mol%) of DMAP.[6] If you are using pyridine as a stoichiometric base, you can maintain it and add a sub-stoichiometric amount of DMAP as the actual catalyst.
-
-
Question: I'm using DMAP, but the yield is still poor. What should I check? Answer: If even a "super catalyst" like DMAP isn't effective, the issue likely lies with the reagents or conditions.[4][5]
-
Moisture Inactivation: this compound readily hydrolyzes with water to form two equivalents of 3-chloropropanoic acid, consuming your reagent.[3][7] Catalysts like DMAP can also be deactivated.
-
Reagent Quality: The anhydride can degrade over time, especially if stored improperly.
-
Solution: Use freshly opened or purified this compound. Confirm its purity via techniques like NMR if degradation is suspected.
-
-
Substrate Deactivation: If your substrate is an aromatic compound for a Friedel-Crafts type acylation, strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the ring will deactivate it, potentially halting the reaction.[10]
-
Solution: This type of reaction requires a strong Lewis acid catalyst (e.g., AlCl₃) rather than a nucleophilic catalyst like DMAP. Note that Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can complex with it.[10]
-
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is messy. I see multiple spots on my TLC plate. What are the likely side reactions?
Answer: Side reactions often stem from the reactivity of the starting materials or products.
-
Potential Side Reactions & Solutions:
| Side Product/Impurity | Probable Cause | Recommended Solution |
| Polyacylated Product | The initial product is more nucleophilic than the starting material, leading to a second acylation. This is common with polyols or polyamines. | Use a larger excess of the nucleophilic substrate relative to the anhydride. Add the anhydride slowly to a solution of the nucleophile to maintain a low concentration of the acylating agent. |
| 3-Chloropropanoic Acid | Hydrolysis of the anhydride by trace water in the reaction mixture.[7] | Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere. |
| Polymerization | For certain substrates, the reaction conditions might initiate polymerization. The pyridine/acetic anhydride system, for example, is known to cause homopolymerization of maleic anhydride under certain conditions.[11] | Lower the reaction temperature. Reduce the concentration of the catalyst. Screen alternative, milder catalysts. |
| Reaction with Solvent | Nucleophilic solvents (e.g., alcohols used as solvents) can compete with your substrate and react with the anhydride. | Switch to a non-nucleophilic, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction design.
-
1. What is the fundamental difference between DMAP and Pyridine as catalysts for this reaction? DMAP is a nucleophilic catalyst . It actively participates in the reaction by forming a highly reactive intermediate.[4] Pyridine typically acts as a base catalyst or simply an acid scavenger; it deprotonates the nucleophile or neutralizes acidic byproducts but does not usually form a covalent intermediate with the anhydride.[12]
Caption: Catalytic cycles of DMAP vs. Pyridine.
-
2. When should I choose a Lewis acid catalyst over a nucleophilic one? Choose a Lewis acid (e.g., AlCl₃, Sn(OTf)₂, TiCl₂(OTf)₂) for electrophilic substitution reactions, most notably Friedel-Crafts acylation of aromatic rings.[10][13] The Lewis acid coordinates to a carbonyl oxygen of the anhydride, making the other carbonyl carbon significantly more electrophilic and generating an acylium ion, which is then attacked by the aromatic ring.[13] For acylating alcohols or amines (nucleophilic acyl substitution), a nucleophilic catalyst like DMAP is almost always the superior choice.[14]
-
3. Can I use a heterogeneous catalyst for easier workup? Yes, heterogeneous catalysts are an excellent choice for simplifying product purification. They can be removed by simple filtration.
-
Polystyrene-supported DMAP (PS-DMAP): Offers the high catalytic activity of DMAP with the benefit of easy recovery and reuse.[6]
-
Amberlyst-15: This is a strongly acidic ion-exchange resin that can catalyze esterification reactions, particularly with mixed anhydrides.[15] It functions as a solid Brønsted acid catalyst.[16]
-
-
4. What are the essential safety precautions for handling this compound? this compound is a corrosive and moisture-sensitive chemical.[8][9]
-
Handling: Always handle in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][17]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible substances.[8][18]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Do not use water.[8]
-
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Primary Alcohol
This protocol describes the esterification of benzyl alcohol with this compound.
Materials:
-
This compound (1.1 eq)
-
Benzyl alcohol (1.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.05 eq) to the solution and stir until it dissolves.
-
Anhydride Addition: Slowly add this compound (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed. If necessary, cool the flask with a water bath.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess anhydride and 3-chloropropanoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
- 6. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 7. This compound () for sale [vulcanchem.com]
- 8. aksci.com [aksci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. 20495-99-2|this compound|BLD Pharm [bldpharm.com]
Work-up procedures for reactions involving 3-Chloropropanoic anhydride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Chloropropanoic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and robust troubleshooting strategies. Our goal is to explain the causality behind experimental choices, ensuring your procedures are both effective and self-validating.
Physicochemical Properties Overview
To effectively work with this compound, understanding its fundamental properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂O₃ | [1][2][3] |
| Molecular Weight | 199.03 g/mol | [1][2][3] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | 108–110 °C at 5 Torr | [4] |
| Reactivity | Highly reactive, electrophilic carbonyl groups. Readily hydrolyzes in water.[1] |
Section 1: Critical Safety Precautions (Q&A)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and reactive substance. Key hazards include:
-
Skin and Eye Damage: It causes skin irritation and serious eye irritation/damage upon contact.[5]
-
Respiratory Irritation: Inhalation of vapors or fumes may cause respiratory irritation.[5]
-
Water Reactivity: Like many anhydrides, it can react with water or moisture, although specific information on violent reactivity with water is more pronounced for related compounds like chloroacetic anhydride.[6] It readily hydrolyzes to form 3-chloropropanoic acid and hydrochloric acid.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this reagent?
A2: A comprehensive PPE strategy is non-negotiable. Always wear:
-
Eye/Face Protection: Chemical safety goggles or a face shield as described by OSHA regulations.[6][7]
-
Gloves: Appropriate chemical-resistant gloves to prevent skin contact.[5]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[6]
-
Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[5][8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[6][7]
Q3: How should I handle a spill of this compound?
A3: For any spill, ensure the area is well-ventilated and personnel are protected.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Absorption: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Consult local regulations for the proper disposal of the hazardous waste.[5]
Q4: What are the correct storage and disposal procedures?
A4: Proper storage is critical to maintaining reagent integrity and safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, bases, alcohols, and amines.[5][6][8] The material is moisture-sensitive.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][6][7] Do not dispose of it down the drain.[5]
Section 2: General Work-up Procedures
The reactivity of this compound necessitates a carefully planned work-up to neutralize unreacted reagent, remove byproducts, and isolate the desired product.
Q5: What is the first and most critical step in the work-up of a reaction involving this anhydride?
A5: The first step is to quench any unreacted anhydride. Anhydrides are highly reactive electrophiles and will persist in the reaction mixture. Failing to quench the anhydride will lead to its hydrolysis during the aqueous work-up, forming 3-chloropropanoic acid, which can complicate purification.[9] Quenching converts the reactive anhydride into a more manageable species.
Q6: What are suitable quenching agents and why?
A6: The choice of quenching agent depends on the stability of your product.
-
For Base-Stable Products: A dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is ideal.[10] The base serves two purposes: it rapidly hydrolyzes the anhydride to its carboxylate salt (sodium 3-chloropropanoate) and neutralizes the 3-chloropropanoic acid byproduct formed during the reaction. This salt is highly water-soluble and is easily removed in the aqueous layer during extraction.
-
For Acid-Stable Products: Cautious addition of water or a dilute acid can be used.[11] This will hydrolyze the anhydride to 3-chloropropanoic acid. Subsequent extraction with a base will then be required to remove this acidic byproduct.
-
Alcohols (e.g., isopropanol): Alcohols can also be used to quench anhydrides, forming an ester. This can be useful if the resulting ester is more easily separated from your product than the carboxylic acid.
| Quenching Agent | Mechanism/Purpose | Ideal For |
| Aqueous NaHCO₃/NaOH | Hydrolyzes anhydride to the highly polar carboxylate salt.[10] | Base-stable products. Most common and effective method. |
| Water | Hydrolyzes anhydride to 3-chloropropanoic acid.[9][11] | Products sensitive to strong base. Requires a subsequent basic wash. |
| Isopropanol/Ethanol | Reacts with anhydride to form an ester. | Situations where the resulting ester is easily separable. |
Q7: Can you provide a standard, step-by-step work-up protocol for an acylation of an amine?
A7: Certainly. This protocol assumes the desired amide product is soluble in a common organic solvent (e.g., ethyl acetate, DCM) and is stable to a mild base. The goal is to separate the neutral amide from the acidic byproduct (3-chloropropanoic acid) and any unreacted basic amine.
Experimental Protocol: Standard Aqueous Work-up
-
Cool the Reaction: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to 0 °C in an ice bath. This mitigates any exotherm from the quenching step.
-
Quench: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases, indicating that all acidic species and unreacted anhydride have been neutralized.
-
Dilute and Transfer: Dilute the mixture with your chosen extraction solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Separate Layers: Allow the layers to separate. The organic layer contains your desired amide product. The aqueous layer contains the sodium 3-chloropropanoate byproduct. Drain the aqueous layer.
-
Acidic Wash (Optional): To remove any unreacted starting amine, wash the organic layer with a dilute acid, such as 1M HCl.[12] The amine will be protonated and move into the aqueous layer. Skip this step if your product is acid-sensitive.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer and breaks up emulsions.
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify: Purify the crude material using an appropriate technique, such as flash column chromatography or recrystallization.
Workflow Visualization
Section 3: Troubleshooting Guide
Q8: My reaction is complete, but after work-up, my NMR spectrum shows my product is contaminated with 3-chloropropanoic acid. What went wrong?
A8: This is a classic work-up issue. It indicates that the basic wash was insufficient to remove all acidic species.
-
Causality: The unreacted anhydride was hydrolyzed to 3-chloropropanoic acid, but the amount or concentration of the base used in the wash was not enough to fully deprotonate it and pull it into the aqueous layer.
-
Solution: Re-dissolve your crude product in an organic solvent and perform the work-up again, ensuring you use a sufficient volume of saturated NaHCO₃ or a dilute (~1M) NaOH solution.[10] Check the pH of the aqueous layer after extraction; it should be basic (pH > 8).
Q9: I have a low yield of my desired amide product. What are the likely causes?
A9: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: Did you monitor the reaction to completion? Anhydrides can be less reactive than their corresponding acyl chlorides.[13] Ensure sufficient reaction time or consider gentle heating if your materials are stable.
-
Hydrolysis of Reagent: this compound is sensitive to moisture.[8] Ensure your starting materials and solvent are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Product Loss During Work-up: Is your product (e.g., an amide) partially water-soluble? If so, you may be losing it to the aqueous layers during the washes. To check this, you can back-extract the combined aqueous layers with your organic solvent to recover any dissolved product.
-
Product Instability: Is your product sensitive to the acidic or basic conditions used during the work-up? If you performed an acidic wash to remove a starting amine, ensure your product is stable at low pH.
Troubleshooting Decision Tree
Section 4: Frequently Asked Questions (FAQs)
Q10: How does the reactivity of this compound compare to 3-Chloropropionyl Chloride?
A10: Generally, acyl chlorides are more reactive than their corresponding anhydrides.[14] The chloride ion is a better leaving group than the carboxylate ion. This means reactions with 3-chloropropionyl chloride are often faster and more exothermic than with the anhydride. However, the anhydride is often preferred as it is less acutely hazardous and does not produce corrosive HCl gas as a byproduct; it produces 3-chloropropanoic acid instead.[13]
Q11: Can the chlorine atom on the propyl chain participate in side reactions?
A11: Yes, this is a possibility to be aware of. The 3-chloro position is susceptible to nucleophilic substitution. In reactions with amines, particularly if heated for extended periods or if a highly nucleophilic amine is used, you could potentially see side products arising from substitution of the chloride or even cyclization to form a β-lactam. These pathways are generally slower than the primary acylation reaction at the carbonyl center.
Q12: What are the primary industrial or research applications of this reagent?
A12: this compound is a valuable building block in organic synthesis. It is used as an intermediate in the production of pharmaceuticals and agrochemicals.[1] For example, it can be used to introduce the 3-chloropropanoyl group into molecules, which is a precursor for creating various heterocyclic compounds or can be used as a masked vinyl group.[15] Its applications include the synthesis of antimicrobial agents and kinase inhibitors.[1]
References
- 1. This compound () for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C6H8Cl2O3 | CID 15586298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloropropionic anhydride CAS#: 20495-99-2 [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 15. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Coupling: Carbodiimide vs. Anhydride Activation
For researchers and drug development professionals, the synthesis of high-purity peptides is paramount. The critical step of forming the peptide bond is facilitated by coupling reagents, and the choice of activator can profoundly influence yield, purity, and the prevalence of side reactions. This guide provides an in-depth, objective comparison between two foundational activation strategies: direct coupling with N,N'-Dicyclohexylcarbodiimide (DCC) and the use of pre-formed or in situ-generated Anhydrides.
While various reagents exist, this comparison focuses on the mechanistic and practical differences between DCC, a classic carbodiimide, and the symmetric/mixed anhydride methods, which represent a distinct class of carboxyl activation. The user's query mentioned 3-chloropropanoic anhydride; however, in the context of modern peptide synthesis, this specific reagent is not a commonly employed coupling agent. Instead, the broader and more relevant comparison is between the in situ activation by carbodiimides and the use of amino acid anhydrides, which we will explore herein.
Pillar 1: The Cornerstone of Activation - N,N'-Dicyclohexylcarbodiimide (DCC)
Introduced to peptide chemistry in 1955 by Sheehan and Hess, DCC remains a widely used coupling agent due to its efficiency and cost-effectiveness.[1] It functions as a powerful dehydrating agent, facilitating the formation of a peptide bond by activating the carboxyl group of an N-protected amino acid.[2][3]
Mechanism of Action
The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][3] This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid ester or peptide chain, forming the new peptide bond and releasing the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[1][4]
Advantages & Limitations of DCC
-
High Reactivity: DCC provides efficient coupling under mild reaction conditions.[1][4]
-
Cost-Effective: It is an inexpensive and readily available reagent.[5]
-
Versatility: Effective in common organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF), making it suitable for both liquid and solid-phase synthesis.[1][6]
However, DCC is not without its drawbacks:
-
DCU Byproduct: The primary limitation is the formation of dicyclohexylurea (DCU), which is nearly insoluble in most organic solvents.[4][7][8] While this facilitates its removal by filtration in solution-phase synthesis, it can be problematic in solid-phase peptide synthesis (SPPS), where it can clog resin pores and hinder subsequent reactions.[7][8]
-
Racemization: The highly reactive O-acylisourea intermediate can be susceptible to racemization, particularly for sensitive amino acids. This can be mitigated by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt), which convert the intermediate into a more stable active ester, reducing the risk of epimerization.[1][3][8][9]
-
Side Reactions: The intermediate can rearrange to form an unreactive N-acylurea, which consumes the activated amino acid and reduces the overall yield.[1][10] Additives like HOBt also help to suppress this side reaction.[7]
-
Safety: DCC is a potent skin sensitizer and requires careful handling with appropriate personal protective equipment (PPE).[11][12][13]
Pillar 2: The Anhydride Alternative
Activating an N-protected amino acid as an anhydride is another classical and powerful method for peptide bond formation.[14] This strategy primarily falls into two categories: symmetric anhydrides and mixed anhydrides.
Mechanism of Action: Symmetric Anhydrides
Symmetric anhydrides are typically formed in situ by reacting two equivalents of an N-protected amino acid with one equivalent of a dehydrating agent, often a carbodiimide like DCC or DIC.[15] The resulting symmetric anhydride is highly reactive. Upon nucleophilic attack by the amine component, it forms the desired peptide bond and releases one equivalent of the original N-protected amino acid as a byproduct.[14][15]
Mechanism of Action: Mixed Anhydrides
Mixed carbonic anhydrides are formed by reacting an N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM).[16][17] The resulting mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by the incoming amine should ideally occur at the amino acid carbonyl due to steric hindrance at the carbonate carbonyl. However, attack at the wrong carbonyl can lead to the formation of a urethane byproduct, a significant side reaction.[16][18][19]
Advantages & Limitations of Anhydride Methods
-
High Reactivity & Clean Reactions: Anhydrides are among the most highly activated amino acid derivatives, leading to rapid and often very clean coupling reactions with high yields.[14] The byproducts (either the starting amino acid or a carbonate derivative) are generally easier to remove than DCU.
-
Reduced Racemization (Symmetric): The symmetric anhydride method is generally considered to have a lower risk of racemization compared to direct DCC coupling without additives.
Key limitations include:
-
Atom Economy (Symmetric): The primary disadvantage of the symmetric anhydride method is poor atom economy, as it consumes two equivalents of the (often expensive) protected amino acid to incorporate one.[14]
-
Side Reactions (Mixed): The mixed anhydride method can suffer from the formation of urethane byproducts, especially with sterically hindered amino acids.[16][18][19] The choice of base and solvent is critical to minimize this side reaction.[16][18]
-
Stability: Anhydrides are moisture-sensitive and are typically generated and used in situ without isolation.
Head-to-Head Comparison: DCC vs. Anhydride Methods
| Feature | DCC (Direct Coupling) | Symmetric Anhydride | Mixed Carbonic Anhydride |
| Primary Activator | N,N'-Dicyclohexylcarbodiimide | 2 eq. Amino Acid + 0.5 eq. Dehydrating Agent (e.g., DCC/DIC) | 1 eq. Amino Acid + 1 eq. Alkyl Chloroformate + Base |
| Amino Acid Usage | 1 equivalent | 2 equivalents (poor atom economy) | 1 equivalent |
| Primary Byproduct | Dicyclohexylurea (DCU) | 1 eq. of starting N-protected amino acid | Alkyl carbonate derivative |
| Byproduct Removal | Difficult in SPPS (insoluble); easy in solution (filtration).[7][8] | Generally straightforward (soluble). | Generally straightforward (soluble). |
| Reaction Speed | Fast | Very Fast | Very Fast |
| Racemization Risk | Moderate to high; requires additives (HOBt/HOAt) for suppression.[8] | Generally low. | Moderate; dependent on base and temperature control.[16][18] |
| Key Side Reaction | N-acylurea formation.[1][10] | Minimal, if formed correctly. | Urethane formation.[16][18] |
| Best For | Cost-effective synthesis, solution-phase reactions, when DCU removal is manageable. | Difficult couplings, sterically hindered amino acids, minimizing racemization when cost is not a primary concern. | Rapid couplings where urethane formation can be controlled. |
Experimental Protocols
The following protocols are generalized procedures for solution-phase peptide synthesis. Causality for key steps is highlighted in italics.
Protocol 1: DCC/HOBt Mediated Peptide Coupling
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl).
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), the amino acid ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in anhydrous dichloromethane (DCM). Rationale: HOBt is included from the start to immediately trap the O-acylisourea intermediate as it forms, preventing racemization and N-acylurea formation.[20][21]
-
Neutralization: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq.) dropwise to neutralize the hydrochloride salt and free the nucleophilic amine. Rationale: A non-nucleophilic base is used to avoid reaction with the activated acid.
-
Activation: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.[13]
-
Coupling: Add the DCC solution dropwise to the stirred reaction mixture at 0°C. Rationale: Slow addition at low temperature helps control the exothermic reaction and minimizes side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.[4][13]
-
Extraction: Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine to remove unreacted starting materials, HOBt, and any remaining base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude dipeptide by flash column chromatography.[12]
Protocol 2: Symmetric Anhydride Mediated Peptide Coupling
This protocol uses a pre-formed symmetric anhydride for the coupling.
Step-by-Step Procedure:
-
Anhydride Formation: In a flask, dissolve the N-protected amino acid (2.0 eq.) in anhydrous DCM and cool to 0°C. Add a solution of DCC (1.0 eq.) in DCM dropwise. Stir the mixture at 0°C for 30-60 minutes.
-
Byproduct Removal: Filter the mixture to remove the precipitated DCU, yielding a solution of the symmetric anhydride. Rationale: Forming the anhydride first and removing the DCU before adding the amine component leads to a cleaner coupling reaction.
-
Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in DCM, cool to 0°C, and neutralize with DIPEA (1.0 eq.).
-
Reaction: Add the filtered anhydride solution to the neutralized amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 1-4 hours. Rationale: Anhydride couplings are typically much faster than direct DCC couplings.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1 (steps 7 & 8) to remove the excess equivalent of the N-protected amino acid and purify the final product.
Conclusion and Expert Recommendation
The choice between DCC and anhydride-based coupling methods is dictated by the specific requirements of the synthesis: scale, cost, the amino acid sequence, and the phase of synthesis (solution vs. solid).
-
For routine, cost-sensitive, or solution-phase synthesis , DCC with an HOBt additive offers a robust and economical solution, provided the DCU byproduct can be effectively removed by filtration.[12][20] Its main drawbacks are the potential for side reactions and its sensitizing nature.
-
For difficult couplings involving sterically hindered amino acids or sequences prone to racemization , the symmetric anhydride method is often superior.[14] While it is more expensive due to the use of an extra equivalent of the protected amino acid, the high reactivity and cleaner reaction profile can justify the cost by improving the yield and purity of complex peptides.
-
The mixed anhydride method is a rapid and atom-economical alternative, but requires careful optimization of the base and solvent to minimize urethane side-product formation, making it less straightforward for general use compared to the other two methods.[16][18]
Ultimately, the modern peptide chemist has a diverse toolkit of coupling reagents. While newer phosphonium and uronium salt reagents (e.g., PyBOP, HBTU, HATU) often provide even higher efficiency with fewer side reactions, understanding the fundamental principles and trade-offs of classic reagents like DCC and anhydride activators is essential for designing robust and efficient peptide synthesis strategies.[][23][24]
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. aklectures.com [aklectures.com]
- 3. nbinno.com [nbinno.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. jpt.com [jpt.com]
A Comparative Guide to the Efficiency of 3-Chloropropanoic Anhydride in Esterification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate acylating agent for esterification is a critical decision that influences reaction efficiency, yield, and overall cost-effectiveness. Among the various options, acid anhydrides are prized for their higher reactivity compared to their corresponding carboxylic acids. This guide provides an in-depth technical comparison of 3-chloropropanoic anhydride against other commonly used anhydrides, namely acetic anhydride and propanoic anhydride, in esterification reactions. Our analysis is grounded in experimental data and mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.
The Role of the Anhydride: A Balance of Reactivity and Selectivity
Acid anhydrides serve as powerful electrophiles in esterification, readily reacting with alcohols to form esters and a carboxylic acid byproduct. The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group to yield the final ester product. The reactivity of the anhydride is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1][2]
Comparative Analysis: this compound in Focus
To provide a clear comparison, we will examine the esterification of a model primary alcohol, benzyl alcohol, with this compound, acetic anhydride, and propanoic anhydride.
Data Presentation
| Anhydride | Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Alcohol | DMAP (cat.) | Dichloromethane | Room Temp. | 4 | ~95% (estimated) | [3] |
| Acetic Anhydride | Benzyl Alcohol | None | None | 60 | 7 | 100% | [4] |
| Propanoic Anhydride | Benzyl Alcohol | Lipase | Solvent-free | 40 | 24 | >60% | [5] |
Note: The yield for this compound is an estimation based on its known high reactivity and applications in pharmaceutical synthesis where high conversion is critical. Direct comparative experimental data under identical conditions is limited in publicly available literature.
Causality Behind Experimental Choices and Efficiency
This compound: The presence of the electron-withdrawing chlorine atom at the 3-position significantly increases the electrophilicity of the carbonyl carbons. This inductive effect makes the anhydride more susceptible to nucleophilic attack by the alcohol, leading to a faster reaction rate compared to its non-halogenated counterpart, propanoic anhydride.[3] The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) further accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[6] This high reactivity allows the reaction to proceed efficiently at room temperature, which is advantageous for thermally sensitive substrates.[7]
Acetic Anhydride: As a small and relatively unhindered anhydride, acetic anhydride is a highly effective and commonly used acetylating agent.[2] The data shows that it can achieve complete conversion of benzyl alcohol at a moderate temperature without the need for a catalyst, although the reaction is slower than the DMAP-catalyzed reaction of the more reactive anhydrides.[4]
Propanoic Anhydride: Propanoic anhydride is less reactive than acetic anhydride due to the slight electron-donating effect of the additional methyl group. The provided data shows its use in an enzymatic reaction with lipase, which offers a green and selective alternative to chemical catalysis, albeit with a longer reaction time.[5] A kinetic study on the DMAP-catalyzed acylation of alcohols showed that steric hindrance plays a significant role, with bulkier anhydrides reacting more slowly.[8]
Mechanistic Insights
The fundamental mechanism for esterification with these anhydrides is a nucleophilic acyl substitution. However, the reaction rates and optimal conditions are influenced by the anhydride's structure.
General Esterification Mechanism with an Anhydride
Caption: General mechanism of esterification with an acid anhydride.
The enhanced reactivity of this compound can be attributed to the chlorine atom's electron-withdrawing inductive effect, which makes the carbonyl carbons more electrophilic and stabilizes the resulting carboxylate leaving group.
Experimental Protocols
Esterification of Benzyl Alcohol with this compound (Representative Protocol)
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) and DMAP (0.1 eq) in DCM.
-
Add this compound (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl 3-chloropropanoate.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of benzyl 3-chloropropanoate.
Conclusion
This compound emerges as a highly efficient reagent for esterification, particularly when mild reaction conditions are desired. Its enhanced reactivity, stemming from the electron-withdrawing nature of the chlorine substituent, allows for rapid conversions at room temperature, often with the aid of a nucleophilic catalyst like DMAP. While acetic anhydride remains a cost-effective and powerful acetylating agent, it may require higher temperatures for comparable reaction times. Propanoic anhydride is a less reactive alternative, finding utility in more specialized applications such as enzymatic reactions.
For drug development professionals and researchers working with sensitive or complex molecules, the high reactivity and mild conditions associated with this compound make it a valuable tool in the synthetic chemist's arsenal. The resulting 3-chloropropionate esters are also versatile intermediates, with the chlorine atom serving as a handle for further functionalization.[9]
References
- 1. EP0935596B1 - Method for paclitaxel synthesis - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Solved Synthesis of Benzyl Acetate - Esterification of an | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 8. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comprehensive Guide to the Validation of HPLC Methods Featuring 3-Chloropropanoic Anhydride Derivatization
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable and reproducible data. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. However, many analytes lack a native chromophore or fluorophore, rendering them challenging to detect at low concentrations with common HPLC detectors like UV-Vis or fluorescence detectors. Pre-column derivatization, the chemical modification of an analyte prior to its introduction into the HPLC system, is a powerful strategy to overcome this limitation.
This guide provides an in-depth exploration of the validation of HPLC methods that employ 3-Chloropropanoic anhydride as a derivatizing agent. We will delve into the underlying chemistry, provide a detailed, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines, and offer a comparative analysis with alternative derivatization reagents. This document is designed to be a practical resource, blending theoretical principles with actionable experimental designs.
The Rationale for Derivatization and the Role of this compound
The primary objective of derivatization in HPLC is to enhance the detectability of an analyte by attaching a molecule (a "tag") that possesses desirable spectroscopic properties. This compound is a reactive compound that can be employed to derivatize nucleophilic functional groups, such as primary and secondary amines, and phenols. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide or ester linkage, respectively.
The key advantage of using an anhydride like this compound lies in its reactivity and the nature of the resulting derivative. The introduction of the chloropropanoyl group can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns. While the chloropropanoyl group itself is not a strong chromophore, this guide will proceed with the premise of derivatizing an analyte that, once modified, becomes readily detectable, or for use with detectors where such a tag is advantageous (e.g., mass spectrometry, where the chlorine isotope pattern can be useful).
Experimental Workflow for HPLC Method Validation with this compound Derivatization
The following diagram illustrates the overall workflow for the validation of an HPLC method employing this compound derivatization.
Caption: Overall workflow for HPLC method validation.
Derivatization Mechanism: Reaction of this compound with a Primary Amine
The derivatization reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a 3-chloropropanoate molecule as a leaving group and forming the stable N-alkyl-3-chloropropanamide derivative.
Caption: Derivatization of a primary amine.
Detailed Experimental Protocol: A Case Study
Let's consider the validation of an HPLC method for the quantification of a hypothetical primary amine analyte, "Analyte-X," in a drug substance.
Materials and Reagents
-
Analyte-X reference standard
-
Internal Standard (IS), e.g., a structurally similar amine
-
This compound (reagent grade)
-
Pyridine (catalyst, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Sodium bicarbonate solution (5% w/v)
Step-by-Step Derivatization Protocol
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of Analyte-X and the IS in acetonitrile.
-
Prepare a series of working standard solutions of Analyte-X by diluting the stock solution with acetonitrile.
-
Prepare the derivatization reagent by dissolving this compound in anhydrous acetonitrile to a concentration of 10 mg/mL.
-
-
Derivatization Reaction:
-
To 100 µL of each standard or sample solution in a clean, dry vial, add 50 µL of the IS working solution.
-
Add 20 µL of anhydrous pyridine.
-
Add 100 µL of the this compound solution.
-
Cap the vials tightly and vortex for 30 seconds.
-
Incubate the vials in a heating block at 60°C for 30 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the vials to room temperature.
-
Add 200 µL of 5% sodium bicarbonate solution to quench the excess anhydride.
-
Vortex for 1 minute. The aqueous layer will neutralize the excess reagent and the resulting carboxylic acid.
-
The derivatized analyte, being more hydrophobic, will remain in the organic layer.
-
-
Sample Preparation for HPLC:
-
Centrifuge the vials to ensure phase separation.
-
Carefully transfer the upper organic layer to a clean autosampler vial for HPLC analysis.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 30% B to 80% B over 10 minutes, followed by a 2-minute hold at 80% B, and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm (assuming the derivatized analyte has sufficient UV absorbance at this wavelength).
Validation of the HPLC Method According to ICH Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] The following parameters should be evaluated as per the ICH Q2(R2) guidelines.[3][4]
System Suitability
System suitability testing is an integral part of any analytical method and is performed to ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol: Six replicate injections of a standard solution containing the derivatized Analyte-X and IS are made.
Acceptance Criteria:
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): > 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (Analyte-X) | 1.2 | ≤ 2.0 |
| Theoretical Plates (Analyte-X) | 5800 | > 2000 |
| RSD of Peak Areas (n=6) | 0.8% | ≤ 2.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Inject a blank (diluent), a solution of underivatized Analyte-X, a solution of the derivatization reagent, and a placebo solution (if applicable).
-
Analyze a spiked sample containing Analyte-X and known impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Analyte-X and analyze the resulting solutions.
Acceptance Criteria:
-
No interfering peaks at the retention times of the derivatized Analyte-X and IS in the blank, placebo, and reagent chromatograms.
-
The peak for derivatized Analyte-X should be pure, as determined by a peak purity analysis (if using a DAD detector).
-
The method should be able to separate the derivatized Analyte-X from any degradation products.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Prepare at least five standard solutions of Analyte-X at different concentrations (e.g., 50%, 80%, 100%, 120%, and 150% of the expected sample concentration). Derivatize and analyze each solution in triplicate.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot of peak area ratio (Analyte-X/IS) versus concentration should show a linear relationship.
| Concentration Level | Concentration (µg/mL) | Mean Peak Area Ratio |
| 1 | 50 | 0.48 |
| 2 | 80 | 0.79 |
| 3 | 100 | 1.02 |
| 4 | 120 | 1.21 |
| 5 | 150 | 1.53 |
| r² | 0.9995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol: Perform a recovery study by spiking a placebo with known amounts of Analyte-X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each concentration level, derivatize, and analyze.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The RSD of the recovery at each level should be ≤ 2.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 119.5 | 99.3% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the RSD.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
| Precision Type | n | Mean Assay (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.9 |
| Intermediate Precision | 6 | 100.3 | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
Derivatization temperature (± 5°C)
-
Derivatization time (± 5 minutes)
Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly change.
Comparative Analysis of Derivatization Reagents
While this compound can be a viable option, it is essential to consider other commonly used derivatization reagents for amines and phenols. The choice of reagent will depend on the analyte's properties, the available detection system, and the desired sensitivity.[5][6][7]
| Reagent | Target Functional Groups | Detection | Advantages | Disadvantages |
| This compound | Primary/Secondary Amines, Phenols | UV, MS | Good reactivity, can improve chromatographic retention. | Derivative may lack a strong chromophore, potential for side reactions. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, UV | High sensitivity, stable derivatives.[8] | Can react with other nucleophiles, longer reaction times may be needed.[7] |
| Dabsyl Chloride | Primary/Secondary Amines | UV-Vis (Visible) | Stable derivatives, detection in the visible range minimizes interference.[9] | Slower reaction rate compared to some other reagents. |
| FMOC-Cl | Primary/Secondary Amines | Fluorescence, UV | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[5][8] | Hydrolysis product can interfere with the analysis. |
| OPA (o-Phthalaldehyde) | Primary Amines (in the presence of a thiol) | Fluorescence | Very fast reaction at room temperature, highly sensitive.[7][10] | Derivatives can be unstable, does not react with secondary amines.[7] |
| Benzoyl Chloride | Primary/Secondary Amines | UV | Stable derivatives, relatively inexpensive.[10] | Derivatization can be longer and more complex than with other reagents.[7] |
Conclusion
The validation of an HPLC method using this compound derivatization requires a systematic and thorough approach, guided by the principles outlined in the ICH guidelines. While this guide has presented a hypothetical case study, the experimental designs and acceptance criteria are universally applicable. The choice of this compound as a derivatizing agent can be advantageous for improving the chromatography of polar analytes. However, a comparative evaluation with other established reagents is crucial to select the optimal derivatization strategy for a specific analytical challenge. By following a robust validation protocol, researchers can ensure the development of a reliable, accurate, and precise HPLC method that will consistently deliver high-quality data.
References
- 1. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 5. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. altasciences.com [altasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acylating Agents: A Head-to-Head Comparison Featuring 3-Chloropropanoic Anhydride
Executive Summary
The strategic selection of an acylating agent is a critical decision point in modern organic synthesis, directly influencing reaction efficiency, selectivity, and the overall economic viability of a synthetic route. While common reagents like acetic anhydride have well-established roles, specialized agents such as 3-Chloropropanoic anhydride offer a unique combination of reactivity and functionality that can be pivotal in complex syntheses, particularly in pharmaceutical and agrochemical development. This guide provides an in-depth, head-to-head comparison of this compound with other prevalent acylating agents. We will move beyond simple catalog data to explore the mechanistic nuances, present objective experimental considerations, and provide a logical framework for reagent selection, grounded in field-proven insights and authoritative data.
Introduction: The Critical Role of Acylation
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry. It is fundamental to the synthesis of esters, amides, and ketones—moieties that are ubiquitous in pharmaceuticals, natural products, and advanced materials. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the acylating agent. The agent's reactivity is largely governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon.
The general order of reactivity for common carboxylic acid derivatives is: Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]
While highly reactive, acyl chlorides produce corrosive hydrogen chloride (HCl) gas as a byproduct and are notoriously sensitive to moisture.[1][2] Acid anhydrides represent a more practical and safer alternative, offering a balance of high reactivity with easier handling and less corrosive byproducts (a carboxylic acid).[1][3][4] This guide focuses on the nuanced differences within the acid anhydride class, with a special emphasis on the unique properties of this compound.
In-Depth Profile: this compound
This compound, a symmetrical anhydride derived from 3-chloropropanoic acid, is a powerful reagent whose utility extends beyond that of a simple acylating agent.[5] The key to its unique character lies in the chlorine atom positioned on the β-carbon of the propanoyl chain.
Chemical and Physical Properties:
-
Appearance: Pale yellow liquid[5]
-
Boiling Point: 108–110°C[5]
-
Key Feature: The presence of two 3-chloropropanoyl groups linked by an oxygen atom.[5]
The Inductive Effect: A Source of Enhanced Reactivity
The defining characteristic of this compound is its enhanced electrophilicity compared to its non-halogenated counterpart, propanoic anhydride. The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds, pulling electron density away from the carbonyl carbons.
This phenomenon is analogous to how chloro-substitution increases the acidity of the parent carboxylic acid; chloroethanoic acid (pKa 2.86) is significantly more acidic than ethanoic acid (pKa 4.76) because the chlorine atom stabilizes the carboxylate anion.[7] Similarly, this electron withdrawal makes the carbonyl carbons in this compound more electron-deficient (more δ+) and therefore more susceptible to nucleophilic attack than those in propanoic or acetic anhydride.
This heightened reactivity allows for acylation reactions to proceed under milder conditions or with less reactive nucleophiles, a crucial advantage in the synthesis of complex, sensitive molecules.
A Functional Handle for Further Transformations
Beyond its role in acylation, the chloro-substituent serves as a valuable functional handle for subsequent chemical modifications. The resulting 3-chloropropanoyl moiety installed on a substrate can participate in a variety of downstream reactions, such as nucleophilic substitution to introduce other functional groups or elimination to form an α,β-unsaturated system. This dual functionality makes it a strategic building block in multi-step syntheses.
Head-to-Head Comparison of Acylating Agents
The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, safety, and the nature of the byproducts.
| Feature | 3-Chloropropionyl Chloride | This compound | Propanoic Anhydride | Acetic Anhydride |
| Class | Acyl Chloride | Acid Anhydride | Acid Anhydride | Acid Anhydride |
| Reactivity | Very High | High | Medium | Medium |
| Driving Factor | Excellent leaving group (Cl⁻), strong inductive effect. | Good leaving group (carboxylate), strong inductive effect from Cl. | Good leaving group (carboxylate), weak inductive effect from alkyl chain. | Good leaving group (carboxylate), weak inductive effect from methyl group. |
| Byproduct | HCl (corrosive gas)[1] | 3-Chloropropanoic acid | Propanoic acid | Acetic acid[8] |
| Moisture Sensitivity | Very High | High (hydrolyzes readily)[5] | Moderate | Moderate (hydrolyzes)[8] |
| Safety Profile | Corrosive, lachrymator. Requires careful handling.[1] | Corrosive. Handle with care.[9] | Less corrosive than acyl chlorides. | Less corrosive than acyl chlorides; widely used.[10] |
| Cost | Generally higher than anhydrides. | Specialized reagent, moderate to high cost. | Commodity, low cost. | Commodity, very low cost.[4] |
| Unique Advantage | Highest reactivity for unreactive substrates.[1] | Enhanced reactivity; provides a functional handle for further synthesis. | Standard propionylating agent. | Most common and cost-effective acetylating agent. |
Mechanistic Insight: The Nucleophilic Acyl Substitution Pathway
All acid anhydrides react with nucleophiles via a two-step addition-elimination mechanism.[11][12] Understanding this pathway is crucial for predicting reactivity and potential side reactions.
Caption: General Mechanism for Nucleophilic Acyl Substitution.
Causality Behind the Steps:
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks one of the electrophilic carbonyl carbons. The increased electrophilicity of the carbonyls in this compound accelerates this step.
-
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, forming a transient, unstable tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination of Leaving Group: The intermediate collapses, reforming the stable carbonyl double bond. This expels the carboxylate as a good leaving group.
-
Deprotonation: A weak base, often another molecule of the nucleophile or an added non-nucleophilic base like pyridine, removes the proton from the newly acylated species to yield the final neutral product.
Application Spotlight & Experimental Protocols
The true measure of a reagent is its performance in practice. This compound is particularly valuable in pharmaceutical applications where it can be used to synthesize chlorinated heterocycles or to facilitate the acylation of amines in drug candidates to enhance bioavailability.[5]
Protocol 1: N-Acylation of a Primary Amine (Representative Procedure)
This protocol describes a general, self-validating method for the acylation of an amine using an acid anhydride under standard laboratory conditions. The choice of a non-nucleophilic base (pyridine or triethylamine) is critical to neutralize the carboxylic acid byproduct without competing in the acylation.
Objective: To synthesize N-benzyl-3-chloropropanamide.
Materials:
-
Benzylamine (5 mmol, 1.0 eq)
-
This compound (5.5 mmol, 1.1 eq)
-
Pyridine (10 mmol, 2.0 eq)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (5 mmol) and anhydrous DCM (25 mL).
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add pyridine (10 mmol) to the solution.
-
In a separate flask, dissolve this compound (5.5 mmol) in anhydrous DCM (10 mL).
-
Add the anhydride solution dropwise to the cooled amine solution over 15 minutes. The choice of dropwise addition is to control the exotherm of the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated NaHCO₃ (2 x 20 mL) to remove the 3-chloropropanoic acid byproduct, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 2: O-Acylation of a Secondary Alcohol (Representative Procedure)
This protocol details the esterification of a secondary alcohol. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is a common and effective strategy to accelerate the acylation of sterically hindered or less reactive alcohols.
Objective: To synthesize cyclohexyl 3-chloropropanoate.
Materials:
-
Cyclohexanol (5 mmol, 1.0 eq)
-
This compound (6 mmol, 1.2 eq)
-
Triethylamine (Et₃N) (7.5 mmol, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.25 mmol, 0.05 eq)
-
Dichloromethane (DCM), anhydrous (25 mL)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add cyclohexanol (5 mmol), anhydrous DCM (25 mL), triethylamine (7.5 mmol), and DMAP (0.25 mmol).
-
Stir the solution at room temperature until all solids dissolve.
-
Add this compound (6 mmol) dropwise to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with 25 mL of DCM.
-
Wash the organic layer sequentially with water (2 x 20 mL), 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
Decision-Making Framework for Reagent Selection
Selecting the optimal acylating agent requires a logical evaluation of the substrate, desired outcome, and practical constraints. This workflow provides a decision-making framework for researchers.
Caption: Workflow for selecting an appropriate acylating agent.
Conclusion
While standard reagents like acetic and propanoic anhydride are workhorses in organic synthesis, a nuanced understanding of specialized agents is essential for tackling complex challenges. This compound emerges not merely as a more reactive version of its non-halogenated cousins, but as a strategic tool. Its enhanced electrophilicity, driven by the inductive effect of the chlorine atom, enables milder reaction conditions and the acylation of challenging substrates. Furthermore, the incorporated chloro-substituent provides a functional handle for downstream transformations, adding a layer of synthetic versatility. By weighing factors of reactivity, functionality, safety, and cost, as outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes for both elegance and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound () for sale [vulcanchem.com]
- 6. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 7. quora.com [quora.com]
- 8. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 9. 20495-99-2|this compound|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
A Senior Application Scientist's Guide to Purity Analysis of 3-Chloropropanoic Anhydride: Titration vs. Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 3-Chloropropanoic anhydride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1] Its high reactivity, particularly its susceptibility to hydrolysis, makes accurate purity assessment a critical, yet challenging, endeavor.
This guide provides an in-depth comparison of two prevalent analytical methods for determining the purity of this compound: the classic, yet robust, titrimetric method and the modern, high-resolution gas chromatography (GC) approach. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols to ensure the highest degree of scientific integrity.
The Foundational Principle: Anhydride Reactivity
The chemistry of this compound dictates the strategy for its analysis. As a carboxylic anhydride, its most characteristic reaction is nucleophilic acyl substitution.[2][3] This reactivity is a double-edged sword. While it makes the anhydride a versatile synthetic tool, it also makes it prone to degradation, primarily through hydrolysis.
Contact with moisture leads to the rapid formation of two equivalents of 3-chloropropanoic acid.[1][2][4] Any analytical method must, therefore, be able to distinguish the parent anhydride from its primary degradant, the corresponding carboxylic acid.
Method 1: Titrimetric Analysis - The Stoichiometric Workhorse
Titration remains a powerful tool in chemical analysis due to its reliance on well-understood stoichiometry, offering high accuracy and precision when executed correctly. For acid anhydrides, two primary titrimetric strategies are employed: aqueous hydrolysis followed by acid-base titration, and non-aqueous titration.
Strategy A: Hydrolysis and Back-Titration
This is the most direct approach. The anhydride is intentionally and completely hydrolyzed to 3-chloropropanoic acid. The total acid content is then determined by titrating with a standardized strong base.
Causality of Experimental Choices:
-
Hydrolysis: The sample is treated with a known excess of standardized sodium hydroxide (NaOH). This serves two purposes: it drives the hydrolysis reaction to completion and neutralizes the resulting carboxylic acid.
-
Back-Titration: The unreacted NaOH is then titrated with a standardized acid (e.g., hydrochloric acid, HCl). This "back-titration" approach is often faster and yields a sharper endpoint than direct titration, especially for reactions that may be slow to reach equilibrium.
-
Blank Determination: A blank titration (without the anhydride sample) is crucial. This accounts for any potential consumption of the base by the solvent or atmospheric CO2, ensuring the final calculation reflects only the analyte's reactivity.
Strategy B: Non-Aqueous Morpholine Titration
A more elegant and specific method involves the reaction of the anhydride with a nucleophile other than water, in a non-aqueous environment. Morpholine, a secondary amine, reacts quantitatively with anhydrides to form an amide and a carboxylic acid.[5][6]
(RCO)₂O + 2 R'₂NH → RCONR'₂ + RCOOH·R'₂NH
The key insight here is that in a non-aqueous solvent like methanol or acetonitrile, the unreacted, basic morpholine can be titrated with a standard acid.[6][7] This method has the significant advantage of not being affected by the presence of the parent carboxylic acid in the original sample, as the acid is not basic enough to be titrated under these conditions.[6]
Detailed Protocol: Purity Determination by Morpholine Back-Titration
This protocol is designed to be a self-validating system, incorporating standardization and blank analysis.
1. Reagent Preparation:
-
0.5 M Methanolic HCl: Prepare by diluting concentrated HCl in anhydrous methanol. Standardize against primary standard grade Tris(hydroxymethyl)aminomethane (THAM).
-
0.5 M Morpholine in Methanol: In a volumetric flask, dissolve a known quantity of morpholine in anhydrous methanol. Store protected from atmospheric CO2.
-
Indicator Solution: Prepare a mixed indicator of methyl yellow and methylene blue in methanol for a sharp endpoint.[5]
2. Titrant Standardization (Methanolic HCl):
-
Accurately weigh ~0.5 g of dried THAM.
-
Dissolve in 50 mL of anhydrous methanol.
-
Add 3-4 drops of indicator solution.
-
Titrate with the prepared 0.5 M methanolic HCl to the amber endpoint.
-
Calculate the exact molarity of the HCl solution.
3. Experimental Workflow:
Caption: Workflow for the morpholine back-titration method.
4. Calculation:
-
Moles of Morpholine consumed = (V_blank - V_sample) × Molarity_HCl
-
Moles of Anhydride = (Moles of Morpholine consumed) / 2
-
Mass of Anhydride = Moles of Anhydride × Molar Mass of this compound (199.03 g/mol )
-
Purity (%) = (Mass of Anhydride / Initial Sample Mass) × 100
Method 2: Gas Chromatography (GC) - The Separation Specialist
Gas chromatography offers an orthogonal approach, separating compounds based on their volatility and interaction with a stationary phase. It is exceptionally powerful for identifying and quantifying multiple components in a single run. For a reactive compound like this compound, GC provides a direct measure of the anhydride and can simultaneously quantify impurities like the residual acid and synthesis precursors.[8][9]
Causality of Experimental Choices:
-
Derivatization: The high reactivity and polarity of the anhydride and its corresponding acid can lead to poor peak shape and degradation on the GC column. A common and effective strategy is derivatization, converting the analyte into a more volatile and stable form.[8][10] Esterification with methanol, for example, converts 3-chloropropanoic acid into methyl 3-chloropropanoate, a compound that chromatographs cleanly. The anhydride itself will also react to form the same ester. This approach measures the total acyl content and requires a separate method (like Karl Fischer titration for water) to differentiate anhydride from acid.
-
Direct Injection: With modern, inert capillary columns (e.g., wax or mid-polarity phases), direct injection is often feasible. This allows for the simultaneous quantification of the anhydride and the free acid, provided the system is rigorously free of moisture.
-
Detector: A Flame Ionization Detector (FID) is the standard choice, offering excellent sensitivity and a wide linear range for organic compounds.
Detailed Protocol: Purity Determination by Direct Injection GC-FID
This protocol assumes a modern GC system with an inert flow path.
1. Instrument Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 220°C (hold 5 min).
-
Detector: FID, 280°C.
2. Sample and Standard Preparation:
-
Solvent: Anhydrous acetonitrile or dichloromethane.
-
Sample Preparation: Accurately prepare a solution of ~10 mg/mL of the this compound in the chosen solvent.
-
Reference Standards: Prepare separate standard solutions of this compound (if a high-purity standard is available) and 3-chloropropanoic acid for peak identification and response factor determination.
3. Experimental Workflow:
Caption: Workflow for the direct injection GC-FID method.
4. Calculation (Area Percent Normalization):
-
Purity (%) = (Area_anhydride / Area_total) × 100
-
Where Area_total is the sum of all peak areas in the chromatogram.
-
Expert Insight: While area percent normalization is straightforward, for the highest accuracy, the use of response factors (determined from the reference standards) is recommended to correct for differences in detector response between the anhydride and its impurities.
Head-to-Head Comparison: Titration vs. GC
| Parameter | Titrimetric Method (Morpholine) | Gas Chromatography (Direct Injection) |
| Principle | Stoichiometric chemical reaction | Physical separation by volatility |
| Specificity | High; specific for the anhydride functional group. Does not detect non-reactive impurities. | Very High; separates anhydride from acid, solvents, and other related substances. |
| Accuracy | Excellent, traceable to primary standards. | Very Good to Excellent (depends on calibration method). |
| Precision | Excellent (<0.5% RSD typical). | Excellent (<1.0% RSD typical). |
| Speed | Moderate (15-20 min per sample). | Fast (run time ~15 min), but requires system setup and equilibration. |
| Equipment Cost | Low (burettes, glassware). | High (GC-FID system). |
| Consumables Cost | Low (solvents, reagents). | Moderate (gases, columns, vials). |
| Key Advantage | Robust, low-cost, and provides high accuracy without complex instrumentation. | Provides a complete impurity profile, identifying and quantifying multiple components. |
| Key Limitation | Does not provide information on non-anhydride impurities. | Requires careful method development and can be sensitive to sample matrix and reactivity. |
Conclusion and Recommendations
The choice between titration and gas chromatography for the purity analysis of this compound is not a matter of one being definitively "better," but rather which is "fitter for purpose."
-
Titration, specifically the non-aqueous morpholine method, is the method of choice for routine quality control and for labs where a highly accurate, specific assay of the anhydride functional group is required without the capital expense of a GC system. Its foundation in stoichiometry provides a level of trustworthiness that is hard to dispute.
-
Gas Chromatography is indispensable for method development, troubleshooting, and situations where a complete picture of all volatile impurities is necessary. When you need to know not just the purity of the anhydride but also the identity and quantity of residual starting materials, solvents, or the primary degradant (3-chloropropanoic acid), GC is the superior technique.
For comprehensive characterization in a drug development setting, a dual approach is often the most authoritative. Use GC to establish the full impurity profile and titration to provide a highly accurate, orthogonal confirmation of the anhydride content. This self-validating system ensures the highest confidence in the quality of this critical reagent.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermometric determination of acid anhydrides in the presence of the parent acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. info.gfschemicals.com [info.gfschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. kelid1.ir [kelid1.ir]
- 10. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to Quantifying Reaction Products of 3-Chloropropanoic Anhydride by NMR
For researchers, scientists, and drug development professionals, the precise quantification of reaction products is a cornerstone of robust chemical synthesis and analysis. This guide provides an in-depth comparison of methodologies for quantifying the products of reactions involving 3-Chloropropanoic anhydride, with a primary focus on the superior accuracy and efficiency of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Challenge of Quantifying this compound Reactions
This compound is a reactive acylating agent frequently employed in the synthesis of esters and amides, which are common motifs in pharmaceuticals and other fine chemicals.[1][2] The anhydride reacts with nucleophiles, such as alcohols or amines, to yield the corresponding 3-chloropropanoyl ester or amide, along with a molecule of 3-chloropropanoic acid as a byproduct.[3] The challenge lies in accurately determining the molar ratio of the desired product to the unreacted starting material and the byproduct, which is critical for reaction optimization, yield calculation, and purity assessment.
Why qNMR is the Gold Standard for Reaction Monitoring
While chromatographic techniques like HPLC and GC are traditionally used for reaction monitoring, they often require calibration curves for each analyte and can be susceptible to issues with non-chromophoric compounds or volatile substances. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is an inherently quantitative technique.[4][5] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of molar ratios without the need for extensive calibration, provided that certain experimental parameters are carefully controlled.[6][7]
The Reaction: Nucleophilic Acyl Substitution
The fundamental reaction involves the attack of a nucleophile (e.g., an alcohol or an amine) on one of the electrophilic carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the acylated product and a molecule of 3-chloropropanoic acid.
Reaction with an Alcohol (Esterification): (Cl-CH₂-CH₂-CO)₂O + R-OH → Cl-CH₂-CH₂-COOR + Cl-CH₂-CH₂-COOH
Reaction with a Primary Amine (Amidation): (Cl-CH₂-CH₂-CO)₂O + R-NH₂ → Cl-CH₂-CH₂-CONHR + Cl-CH₂-CH₂-COOH[3]
The presence of the starting anhydride, the desired ester or amide, and the 3-chloropropanoic acid byproduct in the reaction mixture necessitates a robust analytical method for simultaneous quantification.
Experimental Protocol: A Self-Validating qNMR Workflow
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. The key is the use of a certified internal standard.[8][9]
Part 1: Sample Preparation - The Foundation of Accuracy
-
Selection of a Suitable Internal Standard: The choice of an internal standard is critical.[9] It must be chemically inert to all components in the reaction mixture, possess signals that do not overlap with any of the analyte signals, be of high purity, and be accurately weighable.[8][10] For reactions in common organic solvents like CDCl₃ or DMSO-d₆, a compound like 1,4-dinitrobenzene or maleic acid is often a good choice.[10]
-
Precise Weighing: Accurately weigh a specific amount of the chosen internal standard (e.g., ~10 mg) into an NMR tube. Record the exact mass.
-
Reaction Quenching and Sampling: At the desired time point, quench a small, accurately weighed aliquot of the reaction mixture (e.g., ~50 mg) by diluting it in a known volume of deuterated solvent containing the internal standard. This prevents further reaction.
-
Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous before proceeding to data acquisition.
Part 2: NMR Data Acquisition - Ensuring Quantitative Integrity
To obtain a truly quantitative NMR spectrum, the following acquisition parameters must be optimized:[11]
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analytes and the internal standard.[10] A typical starting point for small molecules is a d1 of 30 seconds.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for all nuclei.[8]
-
Number of Scans (ns): A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.[8]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping, which would lead to inaccurate integrals.
Visualizing the Workflow
Caption: A streamlined workflow for quantitative NMR analysis.
Data Analysis: From Spectrum to Stoichiometry
The power of qNMR lies in the direct relationship between signal integral and molar amount. The following equation is used for quantification:
Moles of Analyte = (Integral of Analyte / Number of Protons) * (Number of Protons of IS / Integral of IS) * Moles of IS
Where:
-
Integral of Analyte: The integrated area of a well-resolved signal corresponding to the analyte.
-
Number of Protons: The number of protons giving rise to the chosen analyte signal.
-
Integral of IS: The integrated area of a well-resolved signal from the internal standard.
-
Number of Protons of IS: The number of protons giving rise to the chosen internal standard signal.
-
Moles of IS: The known molar amount of the internal standard added to the sample.
Example Data Analysis
Let's consider the reaction of this compound with ethanol to form ethyl 3-chloropropanoate. The ¹H NMR spectrum will show distinct signals for the starting material, the product, and the byproduct.
| Compound | Characteristic Signal | Chemical Shift (ppm, approx.) | Number of Protons |
| This compound | -CH₂-Cl | 3.8 | 4 |
| Ethyl 3-chloropropanoate | -O-CH₂-CH₃ | 4.2 | 2 |
| 3-Chloropropanoic acid | -CH₂-COOH | 2.9 | 2 |
| 1,4-Dinitrobenzene (IS) | Aromatic CH | 8.4 | 4 |
By integrating these well-resolved signals and applying the quantification formula, the precise molar amount of each component in the reaction mixture can be determined.
Comparison with Alternative Quantification Methods
While qNMR is a powerful tool, it's important to understand its performance in the context of other analytical techniques.
| Method | Advantages | Disadvantages |
| qNMR | - Inherently quantitative (no calibration curves needed)- Provides structural information- Non-destructive- High precision and accuracy | - Lower sensitivity compared to other methods- Higher initial instrument cost- Requires careful parameter optimization |
| HPLC-UV | - High sensitivity- Well-established for purity analysis- Can be automated for high-throughput screening | - Requires chromophores for UV detection- Requires calibration curves for each analyte- Potential for co-elution of components |
| GC-FID | - Excellent for volatile compounds- High sensitivity with Flame Ionization Detector (FID)- Robust and reliable | - Not suitable for non-volatile or thermally labile compounds- Requires calibration curves- Derivatization may be necessary for some analytes |
Visual Comparison of Methods
Caption: A comparative overview of analytical techniques.
Conclusion: Embracing qNMR for Unparalleled Accuracy
For the rigorous demands of pharmaceutical research and development, qNMR stands out as the superior method for quantifying the reaction products of this compound. Its inherent quantitative nature, coupled with the ability to provide structural confirmation, offers a level of confidence and efficiency that is unmatched by other techniques. By following a well-designed, self-validating protocol, researchers can obtain highly accurate and reproducible data, accelerating the drug development pipeline and ensuring the quality and integrity of their chemical syntheses. The validation of qNMR methods is also supported by regulatory bodies, further cementing its role as a primary analytical tool.[12][13][14][15]
References
- 1. 3-Chloropropionic anhydride | 20495-99-2 | FC170943 [biosynth.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 6. emerypharma.com [emerypharma.com]
- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
- 13. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. scispace.com [scispace.com]
A Comparative Analysis of 3-Chloropropanoic Anhydride for Bioconjugation: Cross-Reactivity and Performance Against Key Alternatives
In the landscape of bioconjugation and drug development, the precise and selective modification of biomolecules is paramount. Acylating agents are fundamental tools in this endeavor, enabling the covalent attachment of moieties that can enhance therapeutic efficacy, facilitate imaging, or improve diagnostic capabilities. Among these reagents, 3-Chloropropanoic anhydride presents itself as a reactive and potentially cost-effective option for modifying primary amines on proteins and peptides. However, its utility is critically dependent on its cross-reactivity profile. This guide provides a comprehensive analysis of this compound, comparing its performance with common alternatives through detailed experimental protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for their bioconjugation strategies.
Introduction to this compound: Reactivity and Rationale
This compound is a symmetrical anhydride derived from 3-chloropropanoic acid. Its reactivity stems from the two electrophilic carbonyl carbons, which are susceptible to nucleophilic attack.[1] The primary targets for acylation in a biological context are the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing a molecule of 3-chloropropanoic acid as a byproduct.
The presence of a chlorine atom on the propionyl moiety offers potential for downstream synthetic modifications, making it an intriguing building block in multi-step bioconjugation schemes. However, this halogenated structure also raises questions about its specificity and potential for off-target reactions.
Understanding Cross-Reactivity in Bioconjugation
Cross-reactivity, in this context, refers to the modification of unintended amino acid residues or other nucleophilic functional groups within a protein. Such off-target reactions can lead to heterogeneous products with altered biological activity, immunogenicity, and unpredictable pharmacokinetics. Therefore, a thorough assessment of an acylating agent's cross-reactivity is a critical step in its validation for any given application.
Besides the primary amine targets, other nucleophilic residues in proteins that could potentially cross-react with a highly reactive acylating agent include:
-
Cysteine (thiol group): Highly nucleophilic and a common target for specific modification strategies.[3]
-
Tyrosine (phenolic hydroxyl group): Can be acylated under certain conditions.[4]
-
Serine and Threonine (aliphatic hydroxyl groups): Generally less reactive than amines but can be modified by highly reactive reagents.[4]
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are nucleophilic.[4]
Comparative Analysis: this compound vs. Alternatives
To provide a clear performance benchmark, we compare this compound against two widely used classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and carbodiimides used in conjunction with N-hydroxysuccinimide (e.g., EDC/NHS).
| Reagent Class | Mechanism of Action | Primary Target | Key Advantages | Potential Disadvantages |
| This compound | Nucleophilic Acyl Substitution | Primary Amines | Cost-effective, potentially offers a site for secondary modification. | Potential for higher cross-reactivity due to high reactivity, limited data on specificity. |
| NHS Esters (e.g., Succinimidyl acetate) | Nucleophilic Acyl Substitution | Primary Amines | High selectivity for primary amines, well-characterized, stable amide bond formation.[][5] | Susceptible to hydrolysis in aqueous solutions.[6] |
| EDC/NHS Chemistry | Carbodiimide-mediated coupling | Carboxyl groups (activated to react with amines) | Versatile for conjugating molecules with carboxyl groups to amines. | Can lead to side reactions and the formation of N-acylurea byproducts.[7] |
Experimental Protocols for Assessing Cross-Reactivity
To objectively evaluate the cross-reactivity of this compound, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
In-Gel Fluorescence for Global Protein Acylation
This method provides a rapid, visual assessment of the overall extent of protein acylation in a complex mixture, such as a cell lysate.[8][9]
Workflow Diagram:
Caption: Workflow for in-gel fluorescence analysis of protein acylation.
Protocol:
-
Cell Culture and Lysate Preparation: Culture a relevant cell line (e.g., HEK293T) to 80-90% confluency. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Acylation Reaction: Aliquot equal amounts of protein lysate (e.g., 50 µg) and incubate with varying concentrations of this compound (e.g., 0.1, 1, 10 mM) and the comparator reagents (e.g., NHS-acetate) for 1 hour at room temperature. Include a no-reagent control.
-
Click Chemistry Labeling: To visualize the acylated proteins, a "clickable" analog of 3-chloropropanoic acid with a terminal alkyne can be synthesized and used to prepare the corresponding anhydride. After the acylation reaction, add the click-chemistry reaction cocktail containing an azide-functionalized fluorophore (e.g., Azide-AF488), copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).[10] Incubate for 1 hour at room temperature.
-
SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.
-
Data Analysis: Compare the fluorescence intensity and banding patterns between the different acylating agents and concentrations. Increased background smearing or the appearance of numerous faint bands with this compound compared to NHS-acetate would suggest higher cross-reactivity.
Mass Spectrometry for Identification of Acylation Sites
Mass spectrometry (MS)-based proteomics is the gold standard for identifying the specific amino acid residues modified by an acylating agent.[1][11]
Workflow Diagram:
Caption: Workflow for identifying protein acylation sites by mass spectrometry.
Protocol:
-
Model Protein Acylation: Incubate a well-characterized model protein (e.g., Bovine Serum Albumin, BSA) with this compound and the comparator reagents under controlled conditions (e.g., pH 8.0, 1 hour, room temperature).
-
Sample Preparation for MS:
-
Denaturation, Reduction, and Alkylation: Denature the acylated protein in a buffer containing urea or guanidinium chloride. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a sequence-specific protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will isolate and fragment the peptides, generating characteristic fragmentation patterns.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the sequence of the model protein.[12]
-
The software will identify peptides that have been modified with a 3-chloropropanoyl group (mass shift of +90.52 Da) and pinpoint the specific amino acid residue that was modified.
-
Compare the number and type of modified residues for each acylating agent. A higher number of modifications on residues other than lysine would indicate greater cross-reactivity for this compound.
-
Competitive ELISA for Quantifying Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the relative reactivity of an acylating agent towards different amino acids by using modified amino acids as competitors.[13][14]
Workflow Diagram:
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Protocol:
-
Antigen Preparation: Prepare a conjugate of a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) with this compound.
-
Antibody Generation: Generate a polyclonal or monoclonal antibody that specifically recognizes the 3-chloropropanoyl-lysine modification.
-
ELISA Plate Coating: Coat a 96-well microplate with the KLH-3-chloropropanoyl conjugate.
-
Competitive Reaction: In a separate plate, pre-incubate a fixed, limiting concentration of the anti-3-chloropropanoyl-lysine antibody with serial dilutions of free 3-chloropropanoyl-modified amino acids (lysine, cysteine, serine, tyrosine, histidine) as competitors.
-
Transfer to Coated Plate: Transfer the antibody-competitor mixtures to the antigen-coated plate and incubate.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a TMB substrate solution and measure the absorbance at 450 nm after stopping the reaction.[15]
-
Data Analysis: The signal will be inversely proportional to the amount of free acylated amino acid that binds to the primary antibody. Construct dose-response curves for each competitor. The concentration of each acylated amino acid that inhibits 50% of the antibody binding (IC50) can be calculated. A lower IC50 value for a non-lysine amino acid indicates a higher degree of cross-reactivity.
Expected Outcomes and Interpretation
Based on the known reactivity of anhydrides, we can anticipate the following outcomes:
-
In-Gel Fluorescence: this compound is expected to show a more intense and diffuse fluorescent signal across a wider range of protein bands compared to NHS-acetate, particularly at higher concentrations, suggesting broader reactivity.
-
Mass Spectrometry: While lysine acylation will likely be the predominant modification for both reagents, this compound may show a higher incidence of modifications on serine, threonine, and tyrosine residues compared to NHS-acetate.
-
Competitive ELISA: The IC50 values for acylated cysteine, serine, and tyrosine are expected to be lower (indicating higher affinity for the antibody and thus higher reactivity of the anhydride with these residues) for this compound compared to a more specific acylating agent.
Conclusion and Recommendations
This compound is a reactive acylating agent with potential applications in bioconjugation. However, its high reactivity may come at the cost of reduced specificity. The experimental framework outlined in this guide provides a robust methodology for quantifying its cross-reactivity profile in comparison to established alternatives.
For applications where precise and selective modification of primary amines is critical, such as in the development of antibody-drug conjugates, the use of well-characterized reagents like NHS esters is recommended.[5] However, for applications where a higher degree of modification is desired and some level of off-target modification is tolerable, or where the chlorinated handle is intended for subsequent chemical steps, this compound may be a viable and cost-effective option.
Ultimately, the choice of acylating agent should be guided by a thorough experimental evaluation of its performance in the specific context of the intended application. The protocols detailed herein provide a solid foundation for such an evaluation, enabling researchers to make data-driven decisions and ensure the quality and consistency of their bioconjugates.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. US8637647B2 - Method of acylating a peptide or protein - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 13. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 14. discovery-sci.com [discovery-sci.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Benchmarking 3-Chloropropanoic Anhydride Performance Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an optimal acylating agent is a critical decision in synthetic chemistry, profoundly impacting reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of 3-Chloropropanoic anhydride, benchmarking its performance against established industry standards: acetic anhydride, propionic anhydride, and acetyl chloride. By elucidating the underlying chemical principles and providing detailed experimental protocols for head-to-head comparisons, this document serves as a practical resource for chemists to make informed decisions in reagent selection for acylation reactions. We will explore the nuanced interplay of electronic effects and leaving group ability that dictates the reactivity of these agents, supported by available experimental data and standardized methodologies for empirical validation.
Introduction: The Critical Role of Acylating Agents in Modern Synthesis
Acylation, the introduction of an acyl group into a molecule, is a cornerstone of organic synthesis, integral to the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the acylating agent is a key determinant of the reaction's success, influencing not only the rate and yield but also the chemoselectivity in complex, polyfunctionalized molecules.[1] While simple anhydrides and acyl chlorides are workhorse reagents, the demand for tailored reactivity profiles has led to the exploration of functionalized derivatives like this compound. This guide aims to provide a comprehensive framework for evaluating the performance of this compound in the context of widely used acylating agents.
The Theory of Acylating Agent Reactivity: A Mechanistic Perspective
The performance of an acylating agent is primarily governed by the electrophilicity of its carbonyl carbon and the stability of the corresponding leaving group.[2] The generally accepted order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [2]
This trend is a direct consequence of the leaving group's ability to stabilize a negative charge. The chloride ion is an excellent leaving group, rendering acyl chlorides highly reactive.[2] In contrast, the carboxylate leaving group of an acid anhydride is also effective, though generally less so than chloride.[3]
The introduction of a chlorine atom on the alkyl chain of the anhydride, as in this compound, is expected to significantly influence its reactivity. The electron-withdrawing inductive effect of the chlorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced electrophilicity theoretically positions this compound as a more reactive agent than its non-halogenated counterparts, propionic anhydride and acetic anhydride.
Performance Benchmark: Comparison with Industry Standards
To provide a tangible comparison, we will consider two common and well-documented acylation reactions: the N-acylation of aniline and the Friedel-Crafts acylation of anisole. While direct head-to-head comparative data for this compound is not extensively available in a single study, we can benchmark the performance of standard reagents to establish a baseline.
N-Acylation of Aniline
The acylation of aniline to form acetanilide is a classic benchmark reaction. The following table summarizes typical yields for common acylating agents.
| Acylating Agent | Substrate | Typical Yield (%) | Reference |
| Acetic Anhydride | Aniline | 92.9 (in the presence of a catalyst) | [4] |
| Acetyl Chloride | Aniline | High (qualitative) | [5] |
| Propionic Anhydride | Aniline | Not specified, but expected to be effective | [6] |
| This compound | Aniline | Predicted to be high, likely >90% | - |
Note: Yields are highly dependent on specific reaction conditions.
Based on electronic principles, this compound is predicted to exhibit higher reactivity than acetic and propionic anhydride, potentially leading to faster reaction times or higher yields under milder conditions.
Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation of anisole is another important C-C bond-forming reaction.
| Acylating Agent | Substrate | Product | Typical Yield (%) | Reference |
| Acetic Anhydride | Anisole | p-methoxyacetophenone | 85.7 | [7] |
| Propionyl Chloride | Anisole | 4'-methoxypropiophenone | High (qualitative) | [8] |
| This compound | Anisole | 4-methoxy-3-chloropropiophenone | Predicted to be high | - |
The enhanced electrophilicity of this compound suggests it would be a highly effective reagent in Friedel-Crafts acylations, likely requiring a Lewis acid catalyst for activation.[7]
Experimental Protocols for Comparative Benchmarking
To facilitate a direct and unbiased comparison, the following standardized protocols are provided. These methodologies are designed to be robust and reproducible, allowing for the accurate assessment of each acylating agent's performance.
General Workflow for Comparative Analysis
Caption: Workflow for benchmarking acylating agent performance.
Protocol for N-Acylation of Aniline
Objective: To compare the yield and reaction rate of the N-acylation of aniline using this compound, acetic anhydride, propionic anhydride, and acetyl chloride.
Materials:
-
Aniline
-
This compound
-
Acetic anhydride
-
Propionic anhydride
-
Acetyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In four separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen), dissolve aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: To each flask, add pyridine (1.2 eq) and cool the solutions to 0 °C in an ice bath.
-
Acylating Agent Addition: To each flask, slowly add the respective acylating agent (1.1 eq) dropwise with vigorous stirring:
-
Flask 1: this compound
-
Flask 2: Acetic anhydride
-
Flask 3: Propionic anhydride
-
Flask 4: Acetyl chloride
-
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for a designated time (e.g., 2 hours). Monitor the progress of each reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, quench each reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude products by recrystallization or column chromatography. Determine the yield and purity of each product.
Protocol for Friedel-Crafts Acylation of Anisole
Objective: To compare the yield of the Friedel-Crafts acylation of anisole using the four acylating agents.
Materials:
-
Anisole
-
This compound
-
Acetic anhydride
-
Propionic anhydride
-
Propionyl chloride (as a proxy for acetyl chloride for better comparison with propionic anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reagent Preparation: In four separate flame-dried, round-bottom flasks under an inert atmosphere, dissolve the respective acylating agent (1.0 eq) and anisole (1.0 eq) in anhydrous DCM.
-
Catalyst Suspension: In separate flasks, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Reaction Initiation: Cool all eight flasks to 0 °C. Slowly add the AlCl₃ suspension to the corresponding anisole/acylating agent solution with vigorous stirring.
-
Reaction Progression: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Work-up: Carefully quench each reaction by pouring it over a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the products by column chromatography and determine the yields.
Data Presentation and Interpretation
All quantitative data from the benchmarking experiments should be compiled into clear, concise tables for easy comparison.
Table 1: N-Acylation of Aniline - Comparative Data
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| This compound | ||||
| Acetic anhydride | ||||
| Propionic anhydride | ||||
| Acetyl chloride |
Table 2: Friedel-Crafts Acylation of Anisole - Comparative Data
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Regioselectivity (para:ortho) |
| This compound | ||||
| Acetic anhydride | ||||
| Propionic anhydride | ||||
| Propionyl chloride |
The interpretation of this data should consider not only the final yield but also the reaction kinetics and any observed side products. The enhanced reactivity of this compound may translate to shorter reaction times or the ability to perform acylations at lower temperatures.
Causality and Experimental Choices
The choice of anhydrous conditions and an inert atmosphere is critical, particularly for the highly reactive acyl chlorides and to a lesser extent for the anhydrides, to prevent hydrolysis which would consume the reagent and generate the less reactive carboxylic acid.[9] The use of a base in the N-acylation protocol is necessary to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion.[5] For the Friedel-Crafts reaction, a Lewis acid catalyst is essential to generate the highly electrophilic acylium ion intermediate.[10]
Conclusion: An Informed Approach to Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloropropanoic Anhydride
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is a cornerstone of a safe and ethical research environment. 3-Chloropropanoic anhydride, a reactive acylating agent, requires meticulous handling and a well-defined disposal protocol to mitigate potential hazards. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring the safety of personnel and adherence to environmental regulations.
Foundational Principles of this compound Disposal
The core principle for the safe disposal of this compound, like other acid anhydrides, is a controlled, two-stage process designed to convert the reactive compound into a stable, non-hazardous waste stream.[1] This involves:
-
Hydrolysis: The anhydride is carefully reacted with water in a highly controlled manner. This reaction, often referred to as quenching, converts one molecule of this compound into two molecules of 3-chloropropanoic acid.[2][3][4] This step is critical as the reaction is exothermic and must be managed to prevent uncontrolled heat generation and potential splashing of corrosive materials.
-
Neutralization: The resulting 3-chloropropanoic acid solution, which is corrosive, is then neutralized with a suitable base to a pH that is generally considered safe for aqueous waste disposal.[5][6]
This methodical approach ensures that the reactive and corrosive properties of the anhydride and its acidic byproduct are safely neutralized before final disposal.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to recognize and address the hazards associated with this compound and its hydrolysis product, 3-chloropropanoic acid.
Hazards of this compound:
-
Causes skin irritation.[7]
-
Causes serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Reacts readily with water.[2]
Hazards of 3-Chloropropanoic Acid:
-
Harmful if swallowed.
-
Reacts exothermically with bases.[5]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A lab coat and closed-toe shoes are required.
Quantitative Data for Disposal
Adherence to the following quantitative parameters is crucial for a controlled and safe disposal process.
| Parameter | Value/Range | Rationale |
| Quenching Solution Volume | ≥ 10x the volume of anhydride | A large excess of cold water is used to effectively dissipate the heat generated during the exothermic hydrolysis reaction.[1] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base is preferred for a more controlled and less exothermic neutralization reaction compared to strong bases like sodium hydroxide.[1] The reaction with bicarbonates also produces carbon dioxide gas, providing a visual cue to the progress of the neutralization.[10] |
| Molar Ratio for Neutralization | 1 mole Anhydride : 2 moles Base | One mole of this compound hydrolyzes to two moles of 3-chloropropanoic acid, each requiring one mole of a monobasic base for neutralization. |
| Final pH of Waste Solution | 6.0 - 9.0 | This pH range is generally acceptable for laboratory aqueous waste disposal.[6][11] However, always confirm with your institution's specific guidelines. |
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step guide for the safe quenching and neutralization of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Secondary containment (e.g., an ice bath)
-
Crushed ice and cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate hazardous waste container
Step-by-Step Procedure:
-
Preparation of Quenching Solution:
-
In the chemical fume hood, place the large beaker in a secondary container, such as an ice bath, to help manage the temperature.
-
Prepare a mixture of crushed ice and cold water in the beaker. The total volume should be at least 10 times the volume of the this compound to be quenched.
-
Add a stir bar and begin stirring to create a slurry.
-
-
Hydrolysis (Quenching):
-
Slowly and carefully, add the this compound dropwise to the center of the stirred ice/water mixture.
-
The addition rate must be controlled to prevent excessive heat generation, foaming, or splashing.
-
Continue stirring the solution until all the ice has melted and the mixture has reached room temperature. This ensures that the hydrolysis to 3-chloropropanoic acid is complete.
-
-
Neutralization:
-
While continuing to stir the 3-chloropropanoic acid solution, slowly add a saturated solution of sodium bicarbonate.
-
Be aware that carbon dioxide gas will be evolved, which can cause foaming. Add the bicarbonate solution cautiously to avoid overflow.
-
Periodically monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the sodium bicarbonate solution until the pH of the waste solution is stable within the acceptable range of 6.0 to 9.0.
-
-
Final Disposal:
-
Once the solution is neutralized and gas evolution has ceased, the resulting aqueous solution, now containing sodium 3-chloropropionate, can be transferred to a properly labeled hazardous waste container for halogenated organic waste.[12][13][14]
-
Consult and adhere to your local and institutional waste disposal guidelines, as regulations for the disposal of halogenated organic compounds can vary.[6][7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-CHLOROPROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-クロロプロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Chloropropionic acid | 107-94-8 [chemicalbook.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
A Senior Application Scientist's Guide to Handling 3-Chloropropanoic Anhydride
Navigating the complexities of reactive chemical species is a cornerstone of innovative research. 3-Chloropropanoic anhydride is a valuable reagent, particularly in the synthesis of complex organic molecules. However, its utility is matched by its significant hazards. This guide provides a comprehensive, field-tested framework for its safe handling, moving beyond mere compliance to instill a deep, causal understanding of the necessary safety protocols.
Hazard Analysis: Understanding the Dual Threat
This compound presents a dual-threat profile. First, as an acid anhydride, it is inherently corrosive and a lachrymator (a substance that irritates the eyes and causes tears).[1] Second, it is highly reactive towards nucleophiles, most notably water. This reactivity is the basis for its synthetic utility but also a primary driver of its risk.
Upon contact with moisture—be it atmospheric humidity, water in a solvent, or moisture on skin and mucous membranes—it rapidly hydrolyzes to form 3-chloropropanoic acid.[2] This reaction is exothermic and produces a corrosive acid, compounding the initial hazard. Therefore, all handling procedures are designed to rigorously exclude moisture and contain its corrosive vapors.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Pictogram | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | GHS05 | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | GHS05 | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation.[4] |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed. |
| Corrosive to Metals | GHS05 | H290: May be corrosive to metals.[3] |
Source: Information synthesized from supplier Safety Data Sheets.[3][4]
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe corrosive nature of this compound, a multi-layered PPE approach is non-negotiable. Standard laboratory attire (safety glasses, a lab coat, and gloves) is insufficient.
-
Eye and Face Protection: The risk of severe, irreversible eye damage from a splash necessitates dual protection. Wear tight-fitting chemical splash goggles in conjunction with a full-face shield.[5][6] A face shield alone does not provide adequate protection against vapors and splashes that can come from below or the side.[6]
-
Hand Protection: Double-gloving is mandatory. The outer glove should be a robust material with high chemical resistance, such as butyl rubber. The inner glove can be a standard nitrile glove, providing secondary protection in case the outer glove is breached. Always consult a manufacturer-specific chemical resistance chart, but materials like nitrile and neoprene are generally recommended for splash protection with corrosive materials.[7] Promptly remove and discard gloves upon any sign of contamination.[8]
-
Body Protection: Wear a flame-resistant lab coat buttoned to its full length.[8] For operations with a significant splash risk, such as transfers of larger quantities, a chemical-resistant apron is required over the lab coat.[5][7]
-
Foot Protection: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.
-
Respiratory Protection: All manipulations of this compound must be performed inside a certified chemical fume hood to control vapor exposure.[6] If engineering controls are not sufficient or during a large-scale spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]
Standard Operating Procedure for Safe Handling
This workflow is designed to minimize exposure and prevent accidental release through rigorous engineering controls and deliberate, sequential actions.
Caption: A sequential workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as detailed in Section 2.
-
Assemble all necessary glassware. Ensure it is dry, either by oven-drying or flame-drying under an inert atmosphere (e.g., Nitrogen or Argon).
-
Ensure a spill kit containing an inert absorbent (e.g., vermiculite, dry sand) and a neutralizing agent (e.g., sodium bicarbonate, calcium carbonate) is immediately accessible.[6][9]
-
-
Handling:
-
Transport the reagent bottle from storage to the fume hood using a protective bottle carrier.[6]
-
Perform all weighing and dispensing operations deep within the fume hood with the sash at the lowest practical height.
-
When adding the anhydride to a reaction, do so slowly and in a controlled manner. Reactions involving acid anhydrides can be exothermic. Use of an ice bath for cooling is recommended.
-
-
Cleanup:
-
Carefully quench any residual reagent and clean contaminated glassware. This should be done by slowly adding the contaminated item to a beaker containing a neutralizing agent like sodium bicarbonate solution.
-
Segregate all waste. Contaminated solids (gloves, absorbent material) and quenched liquid waste must be placed in separate, clearly labeled hazardous waste containers.[4]
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Remove PPE, starting with the outer gloves, and wash hands and forearms thoroughly with soap and water.[4]
-
Emergency Response and Spill Neutralization
Immediate and correct action is critical in the event of an exposure or spill.
First Aid Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes under an emergency shower.[6][10] Remove all contaminated clothing while flushing.[6][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for emergency medical help.[4][11]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[12]
Spill Response Plan:
The response to a spill is dictated by its size and location. For any spill larger than what can be safely managed by laboratory personnel, or any spill outside of a fume hood, evacuate the area and call emergency services.
Caption: A decision tree for responding to a this compound spill.
Waste Management and Disposal Protocol
Improper disposal of reactive waste is a primary cause of laboratory incidents.
-
Segregation: All waste streams must be kept separate. This includes:
-
Solid Waste: Contaminated gloves, paper towels, absorbent materials.
-
Liquid Waste: Quenched reaction mixtures and solvent rinses.
-
-
Neutralization: Never dispose of active this compound. All residual or waste material must be neutralized before being placed in a waste container. A common method is to slowly add the waste to a stirred, ice-cooled solution of sodium bicarbonate until effervescence ceases.
-
Containerization: Use designated, chemically-compatible hazardous waste containers. Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[4][12]
By adhering to these principles of proactive engineering controls, meticulous work practices, and thorough emergency preparedness, researchers can confidently and safely utilize this compound to advance their scientific objectives.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. 20495-99-2|this compound|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. sc.edu [sc.edu]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 10. nj.gov [nj.gov]
- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
